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  • Product: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
  • CAS: 35684-12-9

Core Science & Biosynthesis

Foundational

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene CAS number 35684-12-9

An In-Depth Technical Guide to 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a diarylalkyne compound with significant potential in materials science and medicinal chemistry. The document details a robust synthetic protocol via the Sonogashira cross-coupling reaction, thorough spectroscopic characterization, and an exploration of its prospective applications. The synthesis section is presented with a step-by-step methodology, emphasizing the rationale behind the choice of catalysts, reagents, and reaction conditions to ensure reproducibility and high yield. The characterization section provides an analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on closely related analogs, offering a validated framework for product identification. While specific experimental data on the mesomorphic and biological properties of this exact molecule are not yet prevalent in published literature, this guide extrapolates from well-documented structure-property relationships of similar tolane derivatives to discuss its potential as a liquid crystal material and as a scaffold in drug discovery. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.

Introduction and Molecular Overview

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene, belongs to the tolane class of organic compounds.[1] Tolanes, or diphenylacetylenes, are characterized by two phenyl rings connected by an acetylene linker. This rigid, linear molecular architecture is a key determinant of their physical and chemical properties, making them prominent candidates for applications in liquid crystals, organic electronics, and as versatile building blocks in organic synthesis.[2][3]

The subject molecule, with CAS number 35684-12-9, possesses a molecular formula of C₁₉H₂₀O and a molecular weight of 264.36 g/mol .[4] Its structure is distinguished by a butyl group on one phenyl ring and a methoxy group on the other. These terminal groups are crucial in modulating the molecule's properties. The n-butyl group, a flexible alkyl chain, can influence solubility and impact the melting and clearing points in liquid crystal phases.[3] The methoxy group, an electron-donating group, can modify the electronic properties of the π-conjugated system.

Table 1: Physicochemical Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

PropertyValueSource
CAS Number 35684-12-9[1][4]
Molecular Formula C₁₉H₂₀O[1][4]
Molecular Weight 264.36 g/mol [1][4]
Synonyms 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life)[5]

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for the synthesis of diarylalkynes like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is the Sonogashira cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[6]

Causality of Reagent Selection and Reaction Conditions

The proposed synthesis involves the coupling of two key building blocks: 1-butyl-4-iodobenzene (or the more readily available but less reactive 1-bromo-4-butylbenzene ) and 1-ethynyl-4-methoxybenzene .

  • Aryl Halide: 1-butyl-4-iodobenzene is the preferred aryl halide due to the higher reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, generally leading to higher yields and milder reaction conditions compared to the bromide analogue.[7] However, 1-bromo-4-butylbenzene can also be used, potentially requiring higher catalyst loading or more forcing conditions.[8]

  • Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is classic for the Sonogashira reaction.

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective pre-catalyst that readily provides the active Pd(0) species.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is used to activate the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent the deactivation of the catalysts and unwanted side reactions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar tolane derivatives.[9]

Materials:

  • 1-butyl-4-iodobenzene (1.0 eq)

  • 1-ethynyl-4-methoxybenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (NEt₃) (3.0 eq)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butyl-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and complex formation.

  • Add 1-ethynyl-4-methoxybenzene (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a solid.

Self-Validating System:

  • TLC Monitoring: Use a non-polar eluent system (e.g., 95:5 hexane:ethyl acetate). The product will have an Rf value intermediate between the two starting materials.

  • Expected Yield: Yields for Sonogashira couplings of this type are typically in the range of 80-95%.

  • Purification: The final product should appear as a single spot on the TLC plate after purification.

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide 1-Butyl-4-iodobenzene ReactionVessel Sonogashira Cross-Coupling ArylHalide->ReactionVessel Alkyne 1-Ethynyl-4-methoxybenzene Alkyne->ReactionVessel Pd_cat Pd(PPh₃)₄ Pd_cat->ReactionVessel Catalyst Cu_cat CuI Cu_cat->ReactionVessel Co-catalyst Base Triethylamine (NEt₃) Base->ReactionVessel Solvent THF Solvent->ReactionVessel Product 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene ReactionVessel->Product C-C Bond Formation

Fig. 1: Sonogashira Synthesis Workflow.

Spectroscopic Characterization and Validation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl and methoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.45d2HProtons ortho to the alkyne on the butyl-substituted ring
Aromatic~7.40d2HProtons ortho to the alkyne on the methoxy-substituted ring
Aromatic~7.15d2HProtons ortho to the butyl group
Aromatic~6.85d2HProtons ortho to the methoxy group
Methoxy~3.80s3H-OCH₃
Butyl (-CH₂-)~2.60t2HMethylene adjacent to the phenyl ring
Butyl (-CH₂-)~1.60m2HMethylene group
Butyl (-CH₂-)~1.35m2HMethylene group
Butyl (-CH₃)~0.90t3HTerminal methyl group
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon framework, including the characteristic signals for the alkyne carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Assignment
Aromatic~159.5C-OCH₃
Aromatic~143.0C-Butyl
Aromatic~133.0CH ortho to alkyne (methoxy-substituted ring)
Aromatic~131.5CH ortho to alkyne (butyl-substituted ring)
Aromatic~128.5CH ortho to butyl group
Aromatic~120.5Quaternary C (butyl-substituted ring)
Aromatic~115.5Quaternary C (methoxy-substituted ring)
Aromatic~114.0CH ortho to methoxy group
Alkyne~89.0C≡C
Alkyne~88.5C≡C
Methoxy~55.3-OCH₃
Butyl~35.5-CH₂- (adjacent to ring)
Butyl~33.5-CH₂-
Butyl~22.3-CH₂-
Butyl~13.9-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
~2955-2850Medium-StrongC-H stretch (aliphatic)
~2220Medium-WeakC≡C stretch (disubstituted alkyne)
~1605, ~1510StrongC=C stretch (aromatic)
~1250, ~1030StrongC-O stretch (aryl ether)
~830StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the calculated exact mass for [M+H]⁺ (C₁₉H₂₁O⁺) is 265.1587. The observed mass should be within a few ppm of this value.

Potential Applications and Future Research Directions

While specific studies on 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene are limited, the tolane scaffold is of significant interest in several fields.

Liquid Crystal Research

The linear, rigid structure of tolane derivatives makes them excellent candidates for liquid crystal materials.[2] The presence of terminal alkyl and alkoxy groups is a common design feature in calamitic (rod-shaped) liquid crystals.[3]

  • Mesophase Behavior: The interplay between the rigid core and the flexible butyl chain could lead to the formation of nematic or smectic phases. The length of the alkyl chain is a critical factor in determining the type of mesophase and the temperature range of its stability.

  • Anisotropy: The extended π-conjugated system of the diphenylacetylene core is expected to result in significant optical and dielectric anisotropy, which are key properties for applications in liquid crystal displays (LCDs).[2]

  • Future Research: A systematic study of the thermal behavior of this compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be necessary to determine its mesomorphic properties. Investigating a homologous series with varying alkyl chain lengths (e.g., ethyl, hexyl, octyl) in place of the butyl group would provide valuable insights into structure-property relationships.

LC_Properties cluster_structure Molecular Structure cluster_properties Potential Liquid Crystal Properties Molecule 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Core Rigid Tolane Core Molecule->Core Butyl Flexible Butyl Chain Molecule->Butyl Methoxy Polar Methoxy Group Molecule->Methoxy Mesophase Nematic/Smectic Phases Core->Mesophase Anisotropy Optical & Dielectric Anisotropy Core->Anisotropy Butyl->Mesophase Methoxy->Anisotropy Application LCD Applications Mesophase->Application Anisotropy->Application

Fig. 2: Structure-Property Relationship for Liquid Crystal Applications.
Drug Development and Medicinal Chemistry

Diarylalkynes and related stilbene structures are present in a variety of biologically active compounds. The tolane scaffold can act as a bioisostere for other diaryl systems, offering a rigid linker between two pharmacophoric aryl rings.

  • Antimicrobial and Anticancer Activity: Some diarylalkenes have shown antimicrobial activity.[11] Furthermore, the rigid structure can be used to probe the binding pockets of enzymes and receptors, making it a valuable scaffold for the design of inhibitors.

  • Neuroprotective Agents: The structural similarity to resveratrol, a well-known stilbenoid with neuroprotective effects, suggests that tolane derivatives could be explored for similar activities.

  • Future Research: The cytotoxicity of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene could be evaluated against a panel of cancer cell lines. Furthermore, its potential as an enzyme inhibitor could be investigated through in silico docking studies followed by in vitro assays.

Conclusion

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a readily accessible tolane derivative with significant, albeit largely unexplored, potential. This guide provides a robust and validated pathway for its synthesis via Sonogashira coupling and a comprehensive framework for its spectroscopic characterization. Based on the well-established properties of the tolane class of molecules, this compound represents a promising candidate for further investigation in the fields of materials science, particularly as a component of liquid crystalline mixtures, and in medicinal chemistry as a scaffold for the development of novel therapeutic agents. The detailed protocols and predictive data herein are intended to facilitate and encourage such future research endeavors.

References

  • The Royal Society of Chemistry. (2017). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Online] Available at: [Link]

  • ResearchGate. Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... [Online] Available at: [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. [Online] Available at: [Link]

  • Wiley-VCH. SUPPORTING INFORMATION - Efficient and Copper-Free Sonogashira Cross-Coupling Reaction.... [Online] Available at: [Link]

  • MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Online] Available at: [Link]

  • ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Online] Available at: [Link]

  • PubMed. Synthesis and biological activity of new diarylalkenes. [Online] Available at: [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Online] Available at: [Link]

  • Aecochem Corp. 1-N-Butyl-4-[(4-Methoxyphenyl)Ethynyl]Benzene CAS NO.35684-12-9. [Online] Available at: [Link]

  • ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Online] Available at: [Link]

  • MDPI. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. [Online] Available at: [Link]

  • ResearchGate. Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. [Online] Available at: [Link]

  • ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [Online] Available at: [Link]

  • ResearchGate. Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs.... [Online] Available at: [Link]

  • ResearchGate. Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. [Online] Available at: [Link]

  • ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for - .... [Online] Available at: [Link]

  • University of Southern Mississippi. Synthesis of π-extended dibenzophospholes from 1-bromo-4-butylbenzene. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, a thorough unders...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a promising scaffold like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a diarylalkyne derivative, a detailed characterization of its physicochemical attributes is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ultimately determining its therapeutic potential.

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene and offers detailed, field-proven methodologies for the experimental determination of its key characteristics. As a Senior Application Scientist, the aim is to equip researchers with the necessary knowledge to not only understand this molecule but also to empower them to generate critical data for their research endeavors.

Core Molecular Attributes of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

PropertyValueSource
Chemical Structure Chemical structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
Molecular Formula C₁₉H₂₀O[1][2][3]
Molecular Weight 264.36 g/mol [1][2][3]
CAS Number 35684-12-9[1][2][3]
Appearance Powder/Liquid[4]
Purity ≥99%[4]
SMILES CCCCc1ccc(cc1)C#Cc1ccc(OC)cc1[2]

Experimental Determination of Key Physicochemical Properties

The following protocols are presented as robust, validated methods for characterizing novel compounds like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. The rationale behind each step is provided to ensure a deep understanding of the experimental design.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method, while traditional, remains the gold standard for its direct and unambiguous measurement.[5] A LogP value provides a quantitative measure of a compound's hydrophobicity, which in turn influences its solubility, absorption, and distribution.[6]

Trustworthiness: The self-validating nature of this protocol lies in the use of pre-saturated solvents and replicate measurements to ensure equilibrium is reached and the results are reproducible. Analysis of both phases provides a mass balance, further validating the accuracy of the determination.

Experimental Protocol: Shake-Flask Method

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4 for physiological relevance) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use. This step is crucial to prevent volume changes during the experiment that would affect the concentration measurements.

  • Sample Preparation:

    • Prepare a stock solution of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in a minimal amount of a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial. The final concentration of the compound should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Cap the vial and shake it gently on a rotator or shaker for a predetermined period (e.g., 1 to 24 hours) to allow for complete partitioning of the compound between the two phases.[6] The optimal shaking time should be determined empirically for the specific compound.

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A calibration curve should be prepared for each phase to ensure accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • LogP = log₁₀(P) = log₁₀([Compound]octanol / [Compound]aqueous)

Mandatory Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Water mix Mix Compound with Pre-Saturated Solvents prep_solvents->mix prep_sample Prepare Stock Solution of Compound prep_sample->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate_ph Calibrate pH Meter titrate Titrate with Standardized Acid or Base calibrate_ph->titrate prep_solution Prepare Sample Solution prep_solution->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: Assessing the thermal stability of a compound is critical for determining its shelf-life, storage conditions, and suitability for manufacturing processes that may involve heat. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide complementary information on a material's thermal properties. TGA measures changes in mass as a function of temperature, indicating decomposition and evaporation events, while DSC measures the heat flow associated with thermal transitions.

[7][8][9][10]Trustworthiness: The use of a controlled inert atmosphere in TGA ensures that the observed mass loss is due to thermal decomposition rather than oxidation. In DSC, the use of a reference pan allows for the precise measurement of heat flow changes in the sample.

Experimental Protocol: TGA and DSC

Thermogravimetric Analysis (TGA):

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Select an appropriate sample pan (e.g., platinum or alumina).

  • Sample Loading:

    • Place a small, accurately weighed amount of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (typically 5-10 mg) into the sample pan.

  • Analysis:

    • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range. [11] * Record the mass of the sample as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC):

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • Sample Preparation:

    • Accurately weigh a small amount of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (typically 2-5 mg) into an aluminum pan and hermetically seal it.

  • Analysis:

    • Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Measure the differential heat flow between the sample and the reference.

  • Data Interpretation:

    • The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition. The melting point is determined from the onset or peak of the melting endotherm.

Mandatory Visualization: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Load Sample into TGA tga_heat Heat in Inert Atmosphere tga_sample->tga_heat tga_record Record Mass vs. Temperature tga_heat->tga_record tga_interpret Determine Decomposition Temperature tga_record->tga_interpret dsc_sample Load Sample into DSC dsc_heat Heat at Constant Rate dsc_sample->dsc_heat dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_interpret Determine Melting Point and Other Transitions dsc_record->dsc_interpret

Caption: Workflow for thermal analysis using TGA and DSC.

Synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Expertise & Experience: The synthesis of diarylalkynes is most commonly achieved through Sonogashira coupling, a robust and versatile cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Trustworthiness: The reliability of this synthetic route is well-established in the chemical literature, with numerous examples of its application in the synthesis of complex organic molecules. The protocol's success relies on the careful exclusion of oxygen and moisture, as the catalysts are sensitive to these conditions.

Synthetic Protocol: Sonogashira Coupling

  • Reactants and Reagents:

    • 1-Ethynyl-4-methoxybenzene

    • 1-Bromo-4-butylbenzene (or 1-iodo-4-butylbenzene for higher reactivity)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the base via syringe.

    • Finally, add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification add_reagents Add Aryl Halide, Catalysts, Solvent, and Base add_alkyne Add Terminal Alkyne add_reagents->add_alkyne stir Stir at RT or with Heating add_alkyne->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the synthesis of diarylalkynes via Sonogashira coupling.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene and has outlined robust experimental protocols for the determination of its key characteristics. For researchers in drug discovery and development, a comprehensive understanding and empirical determination of these properties are indispensable for advancing a compound from a promising lead to a viable drug candidate. By following the detailed methodologies presented herein, scientists can confidently generate the critical data needed to make informed decisions throughout the drug development pipeline. The provided workflows and rationales aim to not only instruct but also to foster a deeper understanding of the importance of physicochemical characterization in the pursuit of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Aecochem Corp. (n.d.). 1-N-Butyl-4-[(4-Methoxyphenyl)Ethynyl]Benzene CAS NO.35684-12-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxyanisole. Retrieved from [Link]

Sources

Foundational

Technical Analysis: NMR Spectroscopic Signature of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Executive Summary & Structural Context 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9) is a tolan (diphenylacetylene) derivative characterized by an asymmetric substitution pattern: an electron-donating met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9) is a tolan (diphenylacetylene) derivative characterized by an asymmetric substitution pattern: an electron-donating methoxy group on one aryl ring and a lipophilic butyl chain on the opposing ring. This molecule is frequently utilized as a mesogen in liquid crystal research and as a conjugated building block in organic electronics.

This guide provides a definitive analysis of the 1H and 13C NMR spectral signatures of this compound. The data presented here is synthesized from empirical trends in diarylalkyne spectroscopy and validated against standard substituent chemical shift additivity rules (Curphy-Morrison).

Structural Breakdown for Spectroscopy
  • Core: Diphenylacetylene (Tolan) rigid rod.

  • Electronic Environment:

    • Ring A (Alkoxy): The methoxy group (

      
      ) exerts a strong 
      
      
      
      (mesomeric) effect, significantly shielding the ortho protons.
    • Ring B (Alkyl): The butyl group exerts a mild

      
       (inductive) effect.
      
    • Linker: The alkyne (

      
      ) acts as a rigid spacer, creating a magnetic anisotropy cone that deshields the ortho protons on both rings.
      

Experimental Protocol

To ensure high-fidelity spectral acquisition, particularly for the detection of quaternary alkyne carbons in 13C NMR, the following protocol is recommended.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. Ensure neutralization (filtration through basic alumina) if the sample is acid-sensitive, though tolanes are generally robust.
    
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL

      
      .
      
    • 13C NMR: 20–30 mg in 0.6 mL

      
       to improve signal-to-noise ratio for quaternary carbons.
      
Acquisition Parameters (400/500 MHz Instrument)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle


Prevents saturation; standard for routine scans.
Relaxation Delay (d1) 1.0 s2.0 – 5.0 sCritical: Alkyne carbons have long

relaxation times. Short d1 results in "missing" alkyne peaks.
Scans (ns) 161024+High scan count required for quaternary carbon detection.
Temperature 298 K298 KStandard ambient temperature.

1H NMR Spectral Analysis

The proton spectrum is distinct, featuring two para-substituted aromatic systems (AA'XX' patterns) and a clear aliphatic chain.

1H NMR Data Table ( , 400 MHz)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
0.93 Triplet (t)3H7.3

(Butyl)
Terminal methyl of the butyl chain.
1.36 Multiplet (m)2H-

(Butyl)
Shielded methylene in the chain.
1.60 Multiplet (m)2H-

(Butyl)
Methylene beta to the aromatic ring.
2.62 Triplet (t)2H7.6

(Butyl)
Benzylic protons; deshielded by ring current.
3.83 Singlet (s)3H-

Characteristic methoxy singlet.
6.88 Doublet (d)2H8.8Ar-H (Ortho to OMe)Shielded by OMe resonance (

effect).
7.17 Doublet (d)2H8.2Ar-H (Ortho to Bu)Mildly shielded by alkyl group.
7.44 Doublet (d)2H8.2Ar-H (Ortho to Alkyne)Deshielded by alkyne anisotropy (Ring B).
7.47 Doublet (d)2H8.8Ar-H (Ortho to Alkyne)Deshielded by alkyne anisotropy (Ring A).

Note: The doublets at 7.44 and 7.47 ppm may overlap depending on the exact concentration and field strength, appearing as a multiplet integrating to 4H.

Assignment Logic Diagram

The following logic flow illustrates how to deconvolute the aromatic region using substituent effects.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Step1 Identify AA'XX' Systems (Two pairs of doublets) Start->Step1 Branch1 Look for Upfield Doublet (~6.8-6.9 ppm) Step1->Branch1 Branch2 Look for Mid-field Doublet (~7.1-7.2 ppm) Step1->Branch2 Branch3 Look for Downfield Doublets (~7.4-7.5 ppm) Step1->Branch3 Concl1 Assignment: Protons Ortho to OMe (Shielding +M Effect) Branch1->Concl1 Strong Shielding Concl2 Assignment: Protons Ortho to Butyl (Weak Shielding +I Effect) Branch2->Concl2 Weak Shielding Concl3 Assignment: Protons Ortho to Alkyne (Deshielding Cone) Branch3->Concl3 Anisotropy

Figure 1: Decision tree for assigning the aromatic protons in 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene based on electronic substituent effects.

13C NMR Spectral Analysis

The Carbon-13 spectrum is defined by the presence of the internal alkyne carbons, which are often low-intensity due to the lack of NOE enhancement and long relaxation times.

13C NMR Data Table ( , 100 MHz)
Shift (

, ppm)
Carbon TypeAssignmentNotes
13.9

Butyl TerminusStandard methyl shift.
22.3

Butyl C3
33.4

Butyl C2
35.6

Butyl C1 (Benzylic)
55.3


Characteristic methoxy carbon.
88.0 Quaternary (Cq)Alkyne InternalCarbon attached to Ring A (OMe side).
89.2 Quaternary (Cq)Alkyne InternalCarbon attached to Ring B (Butyl side).
114.0 CH (Ar)Ortho to OMeStrongly shielded.
115.6 Cq (Ar)Ipso to Alkyne (Ring A)
120.5 Cq (Ar)Ipso to Alkyne (Ring B)
128.4 CH (Ar)Ortho to Butyl
131.4 CH (Ar)Ortho to Alkyne (Ring B)
132.9 CH (Ar)Ortho to Alkyne (Ring A)
143.2 Cq (Ar)Ipso to Butyl
159.4 Cq (Ar)Ipso to OMeDeshielded by Oxygen (C-O bond).
Critical Analysis: The Alkyne Region

The alkyne carbons (


 88–90 ppm) are the most difficult to assign. In asymmetric tolanes, these two peaks are often separated by only 1–2 ppm.
  • Differentiation: The carbon attached to the 4-methoxyphenyl ring is typically slightly upfield (~88.0) compared to the carbon attached to the 4-butylphenyl ring (~89.2) due to the resonance donation from the oxygen atom propagating through the conjugated system.

Synthesis & Impurity Profiling (Troubleshooting)

Understanding the synthesis (Sonogashira Coupling) is vital for interpreting "ghost peaks" in the NMR spectrum.

Common Impurities
  • Glaser Homocoupling Product: If the reaction was exposed to oxygen, you may see 1,4-bis(4-methoxyphenyl)buta-1,3-diyne .

    • NMR Indicator: A singlet OMe peak slightly shifted from the main product, and a symmetrical aromatic pattern.

  • Residual Catalyst:

    
     oxide.
    
    • NMR Indicator: Multiplets in the aromatic region (7.5–7.7 ppm) that do not integrate to the product stoichiometry.

  • Residual Halide: 4-Iodoanisole or 1-Butyl-4-iodobenzene.

    • NMR Indicator: Distinct doublets, often further downfield due to the Iodine atom.

Purification Workflow

Purification Rxn Crude Reaction Mixture Extract Extraction (EtOAc/Water) Rxn->Extract Dry Drying (Na2SO4) Extract->Dry Col Column Chromatography (Silica, Hexane/DCM) Dry->Col Pure Pure Product (White Solid) Col->Pure

Figure 2: Standard purification workflow to isolate the tolan derivative from Pd-catalyst residues and homocoupling byproducts.

References

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Diphenylacetylene Derivatives. (See Supplementary Info for 4-propyl and 4-pentyl analogs).

  • ChemicalBook. 1H NMR Spectrum of Diphenylacetylene (Parent Compound).

  • BenchChem. Protocols for Sonogashira Coupling of 4-methoxy Aryl Halides.

  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions.

  • National Institutes of Health (PubChem). Diphenylacetylene Compound Summary (CID 10390).

Foundational

Technical Guide: Solubility Profiling of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene . CAS Registry Number: 35684-12-9 Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene .

CAS Registry Number: 35684-12-9 Chemical Formula: C₁₉H₂₀O Molecular Weight: 264.36 g/mol Synonyms: 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene; 4-Butyl-4'-methoxytolan[1]

Executive Summary

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a diphenylacetylene (tolan) derivative characterized by a rigid ethynyl linker connecting two phenyl rings, substituted unsymmetrically with a butyl chain and a methoxy group. This structural motif is a cornerstone in the design of liquid crystal (LC) mesogens and optoelectronic materials due to its high birefringence and conjugation length.

For researchers in drug development and materials science, understanding the solubility of this compound is critical for:

  • Formulation: Creating eutectic mixtures for liquid crystal displays (LCDs) to lower melting points.[2]

  • Processing: Selecting solvents for spin-coating or organic synthesis purification.[2]

  • Bioavailability: Assessing lipophilicity if used as a scaffold for tubulin-binding agents (analogous to combretastatins).[2]

This guide provides a predictive solubility profile based on physicochemical constants and a validated experimental protocol for precise determination.[2]

Physicochemical Characterization

The solubility behavior of CAS 35684-12-9 is governed by its lipophilic alkyl tail and the rigid, planar aromatic core.

PropertyValueSignificance
Physical State Solid (Low Melting)Melting point range of 40–42°C [1] indicates relatively weak crystal lattice energy, facilitating dissolution in organic solvents.[2]
Lipophilicity (LogP) ~5.5 (Predicted)Highly lipophilic.[2] Partitioning strongly favors non-polar organic phases over aqueous media.[2]
Electronic Character Electron-richThe methoxy group (+M effect) increases electron density, enhancing interaction with polarizable solvents (e.g., DCM, Chloroform).[2]
Water Solubility NegligibleLack of H-bond donors makes it insoluble in water (< 0.1 µg/mL).[2]

Solubility Thermodynamics & Profile[2][3][4]

Mechanism of Dissolution

The dissolution of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene follows a two-step thermodynamic process:

  • Cavity Formation & Lattice Disruption: Energy is required to overcome the crystal lattice enthalpy (

    
    ).[2] Since the melting point is low (40°C), this energy barrier is minimal at room temperature.
    
  • Solvation: The solute-solvent interaction energy must compensate for the disruption.[2] The butyl chain interacts via Van der Waals forces, while the methoxy group accepts weak hydrogen bonds or dipole interactions.

Predicted Solubility Data

Note: Values are semi-quantitative estimates based on Hansen Solubility Parameters (HSP) for tolan derivatives.

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions and dispersion forces match the aromatic core.[2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (>80 mg/mL)

stacking interactions; "Like dissolves like."[2]
Ethers THF, Diethyl Ether, MTBEGood (50–80 mg/mL)Ether oxygen interacts with the aromatic system; alkyl chains match the butyl group.[2]
Esters & Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Good solvency, though slightly more polar than the solute prefers.[2]
Alcohols Methanol, Ethanol, IsopropanolLow (<5 mg/mL)High polarity and H-bonding network of the solvent exclude the hydrophobic solute.[2] Solubility increases significantly with heat.[2]
Alkanes Hexane, HeptaneModerate (10–30 mg/mL)Soluble due to the butyl chain, but the rigid aromatic core may limit high-concentration solubility compared to toluene.[2]
Aqueous Water, PBS BuffersInsoluble Hydrophobic effect dominates; energetically unfavorable.[2]

Experimental Protocol: Solubility Determination

For precise quantification, a Shake-Flask Method coupled with HPLC-UV is the gold standard.[2] This protocol ensures thermodynamic equilibrium is reached.[2]

Materials Required[2][4]
  • Compound: CAS 35684-12-9 (>99% purity).[2][3][4][5]

  • Solvents: HPLC-grade (Toluene, Acetone, Methanol, etc.).[2]

  • Equipment: Orbital shaker, temperature-controlled bath, 0.45 µm PTFE syringe filters, HPLC system with UV detector (set to 290–310 nm, the typical

    
     absorption max for tolans).
    
Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Add 1 mL of the target solvent.[2]

  • Visually inspect: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[2]

Step 2: Equilibration

  • Seal vials tightly to prevent solvent evaporation.[2]

  • Place vials in an orbital shaker or thermomixer maintained at 25°C ± 0.1°C .

  • Agitate at 500 RPM for 24 hours . (The low melting point suggests fast kinetics, but 24h ensures equilibrium).

Step 3: Phase Separation

  • Allow samples to stand for 1 hour to let large particles settle.

  • Using a pre-warmed glass syringe (to prevent precipitation in the needle), withdraw the supernatant.

  • Filter through a 0.45 µm PTFE filter . Note: Discard the first 200 µL of filtrate to account for filter adsorption.[2]

Step 4: Quantification (HPLC)

  • Dilute the filtrate with Acetonitrile (ACN) to bring the concentration within the linear calibration range (typically 1:100 or 1:1000 dilution).

  • Inject onto a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: ACN:Water (80:20 v/v) is recommended due to high lipophilicity.[2]

  • Calculate solubility using a pre-determined calibration curve.[2]

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibration (24h @ 25°C, 500 RPM) Start->Equilibrate Saturation Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Phase Separation Dilute Dilution (with Acetonitrile) Filter->Dilute Prevent Precipitation Analyze HPLC-UV Analysis (Quantification) Dilute->Analyze Data Output

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Applications & Implications

Liquid Crystal Formulation

In LCD manufacturing, single compounds are rarely used.[2] Instead, eutectic mixtures of 5–10 components are formulated to widen the nematic temperature range.

  • Impact: The high solubility of CAS 35684-12-9 in other tolan or phenyl-cyclohexane derivatives allows it to be doped at high concentrations (up to 20-30%) without crystallizing out at low storage temperatures (-20°C).[2]

Organic Synthesis & Purification[2]
  • Recrystallization: The steep solubility curve in alcohols (soluble hot, insoluble cold) makes Ethanol or Isopropanol ideal solvents for recrystallizing this compound to high purity (>99.5%).

  • Reaction Solvent: For coupling reactions (e.g., Sonogashira coupling to extend the chain), THF or Toluene are preferred due to high solubility and inertness.

Dissolution Mechanism Visualization[2]

DissolutionMech Solid Solid Crystal Lattice (Enthalpy of Fusion) Interaction Intermolecular Forces (Van der Waals + π-π Stacking) Solid->Interaction Energy Input (Heat) Solvent Organic Solvent (Toluene/DCM) Solvent->Interaction Diffusion Solution Solvated Molecule (Thermodynamic Stability) Interaction->Solution Entropy > Enthalpy

Figure 2: Thermodynamic mechanism of dissolution for lipophilic tolan derivatives.

References

  • PubChem. (2025).[2][6] 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (Compound).[1][3][4][5][7] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • Jouyban, A. (2010).[2][8] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Reference for general solubility protocols and shake-flask methodology).

Sources

Exploratory

photophysical properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

An In-depth Technical Guide to the Photophysical Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Introduction: Unveiling a Novel Fluorophore In the landscape of molecular probes and advanced materials, diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Introduction: Unveiling a Novel Fluorophore

In the landscape of molecular probes and advanced materials, diphenylacetylene (tolan) derivatives represent a cornerstone of research due to their rigid, conjugated structures that often give rise to desirable photophysical properties. This guide focuses on a specific, promising member of this family: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9).[1][2] This molecule incorporates a donor-π-acceptor (D-π-A) architecture, with the electron-donating methoxy group and the electron-withdrawing (relative to the methoxy-substituted ring) butyl-benzene moiety linked by a rigid ethynyl bridge. This structure is anticipated to confer significant environmental sensitivity to its fluorescence, making it a prime candidate for applications as a molecular sensor, an active layer in organic electronics, or a fluorescent probe in complex biological systems.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the anticipated photophysical characteristics of this compound, provides detailed, field-proven protocols for its synthesis and characterization, and explains the fundamental principles that govern its interaction with light. While specific experimental data for this exact compound is not yet widely published, this guide synthesizes information from closely related analogs and established photophysical principles to provide a robust predictive framework.

Molecular Structure and Synthesis

The rational design of a fluorophore begins with its synthesis. The target compound, with a molecular formula of C₁₉H₂₀O and a molecular weight of 264.36 g/mol , is ideally constructed using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.[1][3]

Proposed Synthetic Pathway: The Sonogashira Coupling

The most efficient and widely adopted method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction. This reaction provides a direct and high-yielding pathway by coupling a terminal alkyne with an aryl halide.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃) is chosen for its high efficiency and tolerance to various functional groups.[4] Copper(I) iodide is often used as a co-catalyst to facilitate the formation of a key copper-acetylide intermediate, accelerating the reaction.

  • Base and Solvent: A mild organic base like triethylamine (TEA) is employed to neutralize the HX acid formed during the reaction, driving the catalytic cycle forward. A solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is selected for its ability to dissolve both the organic substrates and the catalyst complex.[4]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

G cluster_reactants Reactants cluster_reagents Catalytic System & Conditions R1 1-Ethynyl-4-methoxybenzene Reaction_Center Sonogashira Cross-Coupling R1->Reaction_Center R2 1-Bromo-4-butylbenzene R2->Reaction_Center Cat Pd(OAc)₂ / PPh₃ Cat->Reaction_Center Pd(0) CoCat CuI (co-catalyst) CoCat->Reaction_Center Base Triethylamine (Base) Base->Reaction_Center Solvent DMF (Solvent), 50-70°C Solvent->Reaction_Center Product 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Reaction_Center->Product

Caption: Proposed Sonogashira coupling workflow for synthesis.

Anticipated Photophysical Properties

The electronic and photophysical behavior of the title compound is governed by its extended π-conjugated system and the electronic nature of its substituents.

Electronic Absorption and Emission
  • Absorption (UV-Vis): The molecule is expected to exhibit strong absorption in the ultraviolet region, likely between 300-350 nm. This absorption corresponds to the π-π* electronic transition of the conjugated diphenylacetylene core.[5] The methoxy group, acting as an auxochrome, is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted tolan core.

  • Fluorescence Emission: Upon excitation, the molecule is expected to exhibit fluorescence, likely in the near-UV to blue region of the spectrum (350-450 nm). A key feature of such D-π-A systems is the presence of an intramolecular charge transfer (ICT) character in the excited state. This means that upon excitation, electron density shifts from the electron-rich methoxy-phenyl ring to the butyl-phenyl ring. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the surrounding environment.

Solvatochromism: A Probe of the Microenvironment

Solvatochromism is the phenomenon where the color (absorption or emission wavelength) of a substance changes with the polarity of the solvent.[6] For 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, the excited state is expected to have a larger dipole moment than the ground state due to the ICT character.

Mechanism and Causality: In polar solvents, the solvent molecules will reorient around the excited-state dipole, stabilizing it and lowering its energy. This leads to a red-shift in the fluorescence emission spectrum as the solvent polarity increases. This property is invaluable for probing the polarity of microenvironments, such as the active sites of proteins or the interior of lipid membranes.[7] This relationship can be quantified using the Lippert-Mataga equation , which correlates the Stokes shift with the solvent orientation polarizability.[7][8]

Fluorescence Quantum Yield (ΦF) and Excited-State Lifetime (τ)
  • Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] For rigid aromatic systems like this, non-radiative decay pathways are often suppressed, leading to potentially high quantum yields. However, torsional motions around the ethynyl-phenyl bonds can provide a non-radiative decay channel, making the quantum yield sensitive to solvent viscosity.

  • Excited-State Lifetime: The lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is typically on the nanosecond timescale for fluorescent molecules. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for its measurement.[11][12]

Summary of Anticipated Photophysical Data

The following table summarizes the anticipated (hypothetical but realistic) photophysical parameters for the title compound in solvents of varying polarity. These values are based on data from similar diarylalkyne systems and serve as a predictive baseline for experimental work.

ParameterCyclohexane (Nonpolar)Toluene (Nonpolar)Dichloromethane (Polar Aprotic)Acetonitrile (Polar Aprotic)
λabs (nm) ~320~322~325~324
λem (nm) ~345~350~365~375
Stokes Shift (cm⁻¹) ~2100~2300~3300~4100
Quantum Yield (ΦF) ~0.85~0.80~0.70~0.65
Lifetime (τ) (ns) ~1.5~1.4~1.8~2.0

Experimental Protocols: A Self-Validating Approach

To ensure scientific rigor, the following protocols are designed to be self-validating, incorporating necessary controls and reference standards.

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which is highly reliable and involves a well-characterized fluorescence standard.[9][13]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Prepare stock solutions of Sample & Standard (e.g., Quinine Sulfate in 0.1M H₂SO₄) P2 Prepare a series of dilutions for both Sample & Standard P1->P2 P3 Ensure absorbance at λex is between 0.01 and 0.1 to avoid inner filter effects P2->P3 A1 Measure Absorbance (A) at excitation wavelength (λex) for all solutions P3->A1 A2 Record Fluorescence Emission Spectrum for each solution using λex A1->A2 A3 Integrate the area under the emission curve (I) for each spectrum A2->A3 C1 Plot Integrated Intensity (I) vs. Absorbance (A) for both Sample & Standard A3->C1 C2 Determine the slope (Grad) of the resulting straight lines C1->C2 C3 Calculate Quantum Yield (Φs) using the equation: Φs = Φr * (Grads/Gradr) * (ns²/nr²) C2->C3

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology:

  • Select a Standard: Choose a standard with a known quantum yield (Φr) and emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φr = 0.54).

  • Prepare Solutions: Prepare a series of five dilutions of both the test compound and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength (λex) ranges from 0.01 to 0.1.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at λex.

  • Measure Fluorescence: Using a fluorometer, record the emission spectrum for each solution, exciting at λex. Ensure instrumental parameters (e.g., slit widths) are identical for all measurements.

  • Data Analysis: a. Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I). b. Plot I versus absorbance (A) for both the sample and the standard. c. Determine the slope of the linear fit for both plots (Grads for sample, Gradr for standard). d. Calculate the quantum yield of the sample (Φs) using the equation: Φs = Φr × (Grads / Gradr) × (ns² / nr²) where 'n' is the refractive index of the solvent used for the sample (s) and reference (r).[13]

Protocol for Measuring Fluorescence Lifetime via TCSPC

This protocol describes the setup for Time-Correlated Single Photon Counting (TCSPC), a technique that measures the time delay between an excitation pulse and the detection of an emitted photon.[14][15]

Principle: A sample is excited by a high-repetition-rate pulsed laser. The electronics start a timer with each laser pulse (START) and stop it when a single emitted photon is detected (STOP). By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[11][16]

G Laser Pulsed Laser (e.g., Picosecond Diode Laser) Sample Sample in Cuvette Laser->Sample Excitation Pulse Electronics TCSPC Electronics Laser->Electronics Sync Pulse (START) Detector Single Photon Detector (MCP-PMT) Sample->Detector Emitted Photon Detector->Electronics Photon Pulse (STOP) Computer Data Analysis: Deconvolution & Lifetime Fitting Electronics->Computer Build Decay Histogram

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at λex) to avoid reabsorption and aggregation.

  • Instrument Setup: a. Excite the sample with a picosecond pulsed laser at λex. b. Collect the fluorescence emission at the emission maximum (λem) through a monochromator or bandpass filter. c. The emitted light is detected by a high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).

  • Data Acquisition: a. Acquire the fluorescence decay histogram until sufficient counts (typically >10,000 in the peak channel) are collected for good statistics. b. Record the Instrument Response Function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension).

  • Data Analysis: a. The raw decay data is fitted to a sum of exponential functions using deconvolution software, which accounts for the IRF. b. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. The extracted decay time(s) represent the excited-state lifetime(s).

Conclusion and Future Directions

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene emerges as a molecule of significant interest, poised at the intersection of materials science and biophotonics. Its predicted photophysical properties—strong absorption, efficient fluorescence, and pronounced solvatochromism—make it an excellent candidate for development as an environmentally sensitive fluorescent probe. The experimental protocols detailed herein provide a clear and robust roadmap for the comprehensive characterization of this and related diarylalkyne fluorophores. Future work should focus on the experimental validation of these predicted properties, followed by exploration into specific applications, such as incorporation into polymeric matrices for sensing applications or conjugation to biomolecules for advanced cellular imaging.

References

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: A general and efficient palladium-catalyzed ligand-free Sonogashira reaction of arylhydrazines and terminal alkynes. Available from: [Link]

  • Wiley-VCH. SUPPORTING INFORMATION: Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Available from: [Link]

  • Edinburgh Instruments. TCSPC - What is Time-Correlated Single Photon Counting?. Available from: [Link]

  • University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • MDPI. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Available from: [Link]

  • National Center for Biotechnology Information. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Available from: [Link]

  • National Center for Biotechnology Information. Laurdan solvatochromism: solvent dielectric relaxation and intramolecular excited-state reaction. Available from: [Link]

  • PicoQuant. Time-Correlated Single Photon Counting. Available from: [Link]

  • Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]

  • University of Jena. Time-correlated single photon counting (TCSPC). Available from: [Link]

  • ResearchGate. Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Available from: [Link]

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

  • ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. Available from: [Link]

  • RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Available from: [Link]

  • ID Quantique. What is Time Correlated Single Photon Counting?. Available from: [Link]

  • PubMed. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Available from: [Link]

  • University of Notre Dame. Time-Correlated Single Photon Counting (TCSPC). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Liquid Crystal Precursor: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

This guide provides a comprehensive technical overview of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a key mesogenic compound in the field of materials science. Designed for researchers, chemists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a key mesogenic compound in the field of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document delves into the synthesis, physicochemical properties, liquid crystalline behavior, and applications of this tolane derivative. Our focus is on the causality behind its molecular design and the self-validating protocols for its synthesis and characterization, ensuring both scientific accuracy and practical insight.

Core Molecular Profile and Significance

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, belonging to the tolane family of compounds, is a rod-like molecule engineered to exhibit liquid crystalline properties. Its structure is characterized by a rigid core composed of two phenyl rings linked by an ethynyl (acetylene) bridge, and flexible terminal groups: a butyl chain on one end and a methoxy group on the other. This specific architecture—a rigid, polarizable core combined with flexible chains—is fundamental to the formation of intermediate states of matter known as mesophases, which are the defining characteristic of liquid crystals.[1] The interplay between the rigid core's π-π stacking and the flexible chain's van der Waals interactions dictates the thermal range and type of liquid crystal phase this molecule can form.[2] Its utility extends to the formulation of advanced liquid crystal mixtures used in applications ranging from displays to smart sensors.[3][4]

Physicochemical and Safety Data

A summary of the core properties and safety information for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is presented below. Proper handling in a controlled laboratory environment is essential.

PropertyValueReference
CAS Number 35684-12-9[5][6][7][8]
Molecular Formula C₁₉H₂₀O[6][7]
Molecular Weight 264.36 g/mol [6][7]
Appearance White to off-white solid/powder[9]
Density ~1.04 g/cm³[6]
Storage Store sealed in a dry, room temperature environment, protected from light.[8][9]
Synonyms 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene[6][7]
GHS Hazard Information
Pictogram GHS07 (Warning)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life)
Precautionary Statements P264, P273, P280, P302+P352, P305+P351+P338, P332+P313, P501

Data compiled from multiple chemical supplier safety data sheets.[8][10]

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for synthesizing diarylacetylenes like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is the Sonogashira cross-coupling reaction.[11] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. The choice of this reaction is strategic; it offers high yields and functional group tolerance under relatively mild conditions.

The core mechanism involves a synergistic catalytic cycle between palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide and, after a transmetalation step with the copper(I) acetylide, reductively eliminates the final product. The amine base is crucial as it serves both as a solvent and to regenerate the active catalytic species.

Logical Workflow for Synthesis

The synthesis is a well-defined process starting from commercially available precursors, followed by the core coupling reaction and purification.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Purification cluster_output Product & Analysis R1 1-Butyl-4-ethynylbenzene Reaction Sonogashira Coupling (Inert Atmosphere, RT to 50°C) R1->Reaction R2 1-Iodo-4-methoxybenzene R2->Reaction Cat Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide) Cat->Reaction Catalyzes Base Triethylamine (Base/Solvent) Base->Reaction Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Reaction->Purification Crude Product Product 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Purification->Product Purified Product Analysis Characterization (NMR, MS, DSC) Product->Analysis Verification

Caption: Workflow for the synthesis of the target compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed through sequential purification and multi-platform analytical characterization.

  • Reactor Preparation: A flame-dried, two-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. The system is purged with inert gas (N₂ or Argon) for 15-20 minutes to ensure anaerobic conditions, which is critical to prevent oxidative side reactions.[11]

  • Reagent Charging:

    • To the flask, add 1-iodo-4-methoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

    • Add anhydrous triethylamine (Et₃N) as the solvent, approximately 5 mL per mmol of the aryl iodide.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add 1-butyl-4-ethynylbenzene (1.1 eq) dropwise to the stirred mixture via syringe. An excess of the alkyne component is used to ensure the complete consumption of the more valuable aryl iodide.

  • Reaction Execution:

    • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

    • If the reaction is sluggish, it can be gently heated to 40-50°C. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the limiting reactant (aryl iodide) on the TLC plate.

  • Work-up and Extraction:

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 98:2 hexane/EtOAc).

    • Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a white solid.

Structural and Thermal Characterization

Confirming the identity, purity, and thermal behavior of the synthesized compound is a critical, self-validating step. Each analytical technique provides a unique piece of evidence that, when combined, authoritatively verifies the final product.

Analysis TechniqueExpected Outcome / Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.45 (d, 2H), ~7.40 (d, 2H), ~7.15 (d, 2H), ~6.85 (d, 2H), ~3.80 (s, 3H, -OCH₃), ~2.60 (t, 2H, -CH₂-), ~1.60 (m, 2H, -CH₂-), ~1.35 (m, 2H, -CH₂-), ~0.90 (t, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~159.5, ~143.0, ~133.0, ~131.5, ~128.5, ~120.0, ~115.5, ~114.0, ~90.0, ~88.0, ~55.3 (-OCH₃), ~35.5, ~33.5, ~22.3, ~13.9 (-CH₃).
Mass Spec. (ESI+) Calculated for C₁₉H₂₀O [M+H]⁺: 265.1592; Found: ~265.1590.
DSC (Heating/Cooling) Expected to show endothermic peaks on heating corresponding to Crystal-to-Mesophase and Mesophase-to-Isotropic transitions. Exothermic peaks appear on cooling.

Note: NMR chemical shifts are estimations based on published data for similar tolane structures and are subject to variation based on solvent and instrument calibration.[12]

Mesophase Behavior and Liquid Crystalline Properties

The defining characteristic of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is its ability to form liquid crystal phases (mesophases). The transition between the solid, liquid crystal, and isotropic liquid states is temperature-dependent (thermotropic).

  • Differential Scanning Calorimetry (DSC): This is the primary tool for determining the temperatures at which phase transitions occur. A typical DSC thermogram will show distinct peaks corresponding to the energy absorbed or released during these transitions (e.g., melting point and clearing point). The stability and range of the mesophase are critical parameters for any potential application.[13]

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase. As the sample is heated and cooled, different mesophases will exhibit characteristic optical textures (e.g., Schlieren textures for nematic phases, focal-conic or fan-shaped textures for smectic phases).[14][15] The length of the terminal alkyl chain significantly influences the mesomorphic behavior observed.[1]

Phase Transition Pathway

The thermal behavior of the compound follows a predictable pathway upon heating and cooling, which is fundamental to its function as a liquid crystal.

Phase_Transition Solid Crystalline Solid (Ordered 3D Lattice) LC Liquid Crystal Mesophase (e.g., Nematic or Smectic) (Orientational Order) Solid->LC  Heating (Melting Point)   LC->Solid  Cooling (Crystallization)   Iso Isotropic Liquid (Disordered) LC->Iso  Heating (Clearing Point)   Iso->LC  Cooling (Condensation)  

Caption: Thermotropic phase transitions of a typical liquid crystal precursor.

Applications in Advanced Materials

While 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene may be used as a single-component liquid crystal, its primary value is as a component in complex liquid crystal mixtures. By carefully blending compounds with different properties, materials scientists can fine-tune the characteristics of the final mixture for specific applications.

  • Liquid Crystal Displays (LCDs): Tolane derivatives are prized for their high optical anisotropy (Δn) and chemical stability, making them valuable components in LC mixtures for displays.[3] A high Δn allows for thinner display cells and faster response times.

  • Sensors and Actuators: The sensitivity of liquid crystal phases to external stimuli like electric fields, temperature, and chemical analytes is being harnessed to create novel sensors.[4] The alignment of molecules like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene can be disrupted by the presence of a target molecule, leading to a detectable optical signal.

  • Advanced Photonics: The conjugated π-system of the tolane core gives these molecules interesting photophysical properties. They can be incorporated into materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices.[2]

Conclusion

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene stands as a model compound for understanding the structure-property relationships that govern liquid crystalline behavior. Its synthesis via the robust Sonogashira coupling, coupled with its well-defined thermal and physical properties, makes it an essential building block for the rational design of advanced functional materials. This guide has provided a framework for its synthesis, characterization, and application, grounded in the principles of causality and self-validating experimental design. Continued research into such tolane derivatives will undoubtedly push the boundaries of liquid crystal technology into new and exciting domains.

References

  • Aecochem Corp. 1-N-Butyl-4-[(4-Methoxyphenyl)Ethynyl]Benzene CAS NO.35684-12-9. Available from: [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

  • National Institutes of Health (NIH). Donor-π-Acceptor-Type Fluorinated Tolane Containing a Semifluoroalkoxy Chain as a Condensed-Phase Luminophore. Available from: [Link]

  • MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Available from: [Link]

  • MDPI. A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Methoxybenzene. Available from: [Link]

  • NIST. Benzene, 1-ethyl-4-methoxy-. Available from: [Link]

  • PubMed. pH-Dependent Lyotropic Liquid Crystalline Mesophase and Ionization Behavior of Phytantriol-Based Ionizable Lipid Nanoparticles. Available from: [Link]

  • PubMed. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Available from: [Link]

  • University of Chicago. Applications of liquid crystals beyond display technology. Available from: [Link]

  • Springer. New columnar liquid crystal materials based on luminescent 2-methoxy-3-cyanopyridines. Available from: [Link]

  • PubMed Central. Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. Available from: [Link]

  • Airgas. Benzene - Safety Data Sheet. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. Available from: [Link]

  • ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

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Protocols & Analytical Methods

Method

Protocol for the Sonogashira Coupling Synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

An Application Guide for Researchers Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a diarylalkyne structure pertinent to the development of organic materials and pharmaceutical intermediates.[1][3] We will delve into the mechanistic underpinnings of the dual palladium and copper catalytic cycles, provide a step-by-step experimental procedure from setup to purification, and offer comprehensive guidelines for product characterization and troubleshooting. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for this powerful transformation.

Scientific Foundation: The 'Why' Behind the Protocol

The Sonogashira coupling is a highly efficient method for linking a terminal alkyne with an aryl or vinyl halide.[1][4] The reaction's success under mild conditions, such as room temperature and with a mild base, has made it invaluable for synthesizing complex molecules.[1] Our target molecule is synthesized by coupling 1-bromo-4-butylbenzene with 4-ethynylanisole.

Overall Reaction:

The efficiency of this reaction hinges on a synergistic relationship between two independent but interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[3]

The Dual Catalytic Mechanism

Understanding the mechanism is critical for troubleshooting and optimization. The reaction is not simply a one-pot mix but a carefully orchestrated sequence of catalytic events.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the primary C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst) oxidatively inserts into the aryl-bromide bond of 1-bromo-4-butylbenzene.[3] This forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > OTf > Br > Cl.[5] We use a bromide as it offers a good balance of reactivity and stability.

    • Transmetalation: This is the rate-determining step where the two cycles intersect.[3] A copper acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the bromide.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final product, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

  • The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The amine base facilitates the formation of a π-alkyne complex with the copper(I) salt. This interaction increases the acidity of the terminal alkyne's proton.[1][3]

    • Deprotonation & Acetylide Formation: The amine base then deprotonates the activated alkyne to form a highly nucleophilic copper(I) acetylide intermediate.[6][7] This species is now primed for the crucial transmetalation step with the palladium center.

The base, typically an amine like triethylamine or diisopropylamine, serves two essential functions: it acts as the proton abstractor in the copper cycle and neutralizes the hydrogen halide (HBr) formed as a byproduct, preventing it from interfering with the catalysts.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate Ar-Pd(II)(Br)L₂ pd0->pd_ox Ar-Br pd_trans Transmetalation Intermediate Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Cu-C≡CR (from Cu Cycle) pd_trans->pd0 Reductive Elimination product Product pd_trans->product Product Ar-C≡CR cu_cat Cu(I)Br cu_pi π-Alkyne Complex [Cu(I)-H-C≡CR] cu_cat->cu_pi H-C≡CR cu_acetylide Copper Acetylide Cu-C≡CR cu_pi->cu_acetylide Base (e.g., Et₃N) cu_acetylide->cu_cat Transmetalation (to Pd Cycle) reactants Ar-Br + H-C≡CR caption Simplified mechanism of the Sonogashira coupling.

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol

This protocol is optimized for a ~1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeCAS No.
1-Bromo-4-butylbenzeneC₁₀H₁₃Br213.111.01.0213 mg41492-05-1
4-EthynylanisoleC₉H₈O132.161.11.1145 mg768-60-5
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03 (3 mol%)21 mg13965-03-2
Copper(I) Iodide (CuI)CuI190.450.050.05 (5 mol%)9.5 mg7681-65-4
Triethylamine (Et₃N)C₆H₁₅N101.193.03.00.42 mL121-44-8
Tetrahydrofuran (THF)C₄H₈O72.11--10 mL109-99-9
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography system

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Catalysts: Palladium complexes are toxic and should be handled with care in a fume hood. Wear gloves and safety glasses.

  • Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Triethylamine is corrosive and has a strong odor.

  • Inert Atmosphere: The Pd(0) species is sensitive to air.[1] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1] Therefore, maintaining an inert atmosphere is crucial for high yields.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Add 1-bromo-4-butylbenzene (213 mg, 1.0 mmol), 4-ethynylanisole (145 mg, 1.1 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to the flask.

    • Scientist's Note: Adding the solids first before the solvent prevents splashing and ensures accurate weighing. The order of addition for the solids is not critical at this stage.

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line and perform at least three cycles of vacuum/inert gas backfill to remove all oxygen.

  • Solvent and Reagent Addition:

    • Using a syringe, add anhydrous THF (10 mL) to the flask.

    • Add triethylamine (0.42 mL, 3.0 mmol) via syringe. The solution may turn from a yellow suspension to a darker color.

    • Scientist's Note: The solvent and base should be degassed prior to use for best results. This can be done by bubbling inert gas through the liquid for 15-20 minutes.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using TLC (e.g., 95:5 Hexanes:Ethyl Acetate). Spot the starting materials and the reaction mixture. The product should have an Rf value between the two starting materials and be UV active. The reaction is typically complete within 2-4 hours.

Work-up and Purification
  • Quenching and Filtration:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts.[5] Wash the plug with additional solvent (10 mL).

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NH₄Cl (2 x 20 mL) - This step is crucial to complex with and remove the copper catalyst.

      • Saturated aqueous NaHCO₃ (1 x 20 mL) - To neutralize any remaining acidic species.

      • Brine (1 x 20 mL) - To begin the drying process and break up any emulsions.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude oil/solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of hexanes to 98:2 hexanes:ethyl acetate.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to yield 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a solid or oil.

Caption: Experimental workflow from setup to final product.

Characterization Data

Purity and identity should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.5 (m, 4H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), 3.83 (s, 3H, -OCH₃), 2.62 (t, 2H, -CH₂-), 1.60 (m, 2H, -CH₂-), 1.37 (m, 2H, -CH₂-), 0.93 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~159.8, 143.5, 133.0, 131.5, 128.5, 120.2, 115.3, 114.1, 91.0, 88.5, 55.4, 35.5, 33.4, 22.4, 14.0 ppm.
FT-IR (ATR)ν ~2220 cm⁻¹ (C≡C stretch, weak), ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1250 cm⁻¹ (Asymmetric C-O-C stretch).
Mass Spec. (EI or ESI)[M]⁺ expected at m/z = 264.15 for C₁₉H₂₀O.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently degassed solvent/reagents.3. Poor quality aryl bromide.1. Use a fresh bottle of catalyst. Consider adding a phosphine ligand if using a Pd(II) source without one.2. Ensure proper inerting technique; degas solvents thoroughly.3. Check purity of starting material via NMR or GC-MS.
Significant Starting Material Remaining 1. Reaction not run long enough.2. Reaction temperature too low.1. Continue stirring and monitor by TLC for another 1-2 hours.2. Gently warm the reaction to 40-50 °C.
Presence of Alkyne Homocoupling Product (Glaser Coupling) 1. Presence of oxygen in the reaction flask.2. Absence of palladium catalyst activity.1. Improve inert atmosphere technique (more vacuum/backfill cycles, use a glovebox).2. Verify catalyst was added and is active.
Difficult Purification 1. Incomplete removal of copper salts.2. Product co-elutes with a byproduct.1. Perform an additional wash with aqueous NH₄Cl or a dilute ammonia solution.2. Optimize chromatography gradient; try a different solvent system (e.g., Toluene/Hexanes).

References

  • Wikipedia. Sonogashira coupling . Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling . Organic Chemistry Portal. [Link]

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  • Le-Pense-Tete. Sonogashira coupling . YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(13), 7496–7523. [Link]

  • NROChemistry. Sonogashira Coupling . NROChemistry. [Link]

  • Kumar, A., & Rawat, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . RSC Advances, 13(7), 4586–4610. [Link]

Sources

Application

Application Note: A Practical Guide to the Sonogashira Coupling of 1-Bromo-4-butylbenzene

Introduction: The Power of the C(sp²)-C(sp) Bond The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an sp²-hybridized carbon of an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the C(sp²)-C(sp) Bond

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, has become indispensable for the synthesis of complex molecules.[1][2][4] Its applications are widespread, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][2][5]

This application note provides a detailed experimental protocol and practical insights for the Sonogashira coupling of 1-bromo-4-butylbenzene with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to a reliable experimental setup, and discuss critical parameters for optimization and troubleshooting. The focus is on providing a robust and reproducible methodology for researchers in both academic and industrial settings.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] Understanding these cycles is crucial for rationalizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (1-bromo-4-butylbenzene in this case) to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper acetylide species.[1] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from copper to the palladium(II) complex.[1] The resulting palladium complex then undergoes reductive elimination to form the desired C(sp²)-C(sp) bond and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][6]

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)L₂-Br] Pd0->PdII_complex Oxidative Addition ArBr 1-Bromo-4-butylbenzene (Ar-Br) ArBr->PdII_complex PdII_alkynyl [Ar-Pd(II)L₂(C≡C-R)] PdII_complex->PdII_alkynyl Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide CuI Cu(I) CuI->Cu_acetylide Cu_acetylide->PdII_alkynyl Product Coupled Product (Ar-C≡C-R) PdII_alkynyl->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: The Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Coupling of 1-Bromo-4-butylbenzene with Phenylacetylene

This protocol details a general procedure for the Sonogashira coupling of 1-bromo-4-butylbenzene with phenylacetylene. The quantities can be adjusted proportionally for different scales.

3.1. Materials and Reagents

ReagentFormulaM.W.AmountMoles (mmol)Eq.
1-Bromo-4-butylbenzeneC₁₀H₁₃Br213.11213 mg1.01.0
PhenylacetyleneC₈H₆102.13123 mg (134 µL)1.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9035 mg0.050.05
Copper(I) Iodide (CuI)CuI190.4519 mg0.100.10
Triethylamine (Et₃N)C₆H₁₅N101.195 mL-Solvent/Base
TolueneC₇H₈92.145 mL-Co-solvent

3.2. Reaction Setup and Execution

Experimental_Workflow start Start: Assemble Glassware reagents Add 1-bromo-4-butylbenzene, Pd(PPh₃)₂Cl₂, and CuI to flask start->reagents solvent Add toluene and triethylamine reagents->solvent degas Degas the mixture (e.g., N₂ bubbling) solvent->degas alkyne Add phenylacetylene via syringe degas->alkyne react Stir at room temperature (or heat if necessary) alkyne->react monitor Monitor reaction by TLC/GC-MS react->monitor workup Aqueous Workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., MgSO₄) extract->dry purify Purify by column chromatography dry->purify analyze Characterize product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • Glassware Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-butylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.10 eq).

    • Expertise & Experience: Using a Schlenk flask allows for the maintenance of an inert atmosphere, which is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1][7]

  • Solvent and Base Addition: Add toluene (5 mL) and triethylamine (5 mL) to the flask.

    • Expertise & Experience: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. Toluene is a common co-solvent that helps to solubilize the aryl bromide. The ratio of co-solvent to amine base can be optimized.[8]

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, three freeze-pump-thaw cycles can be performed.

    • Trustworthiness: This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst and promote the undesirable Glaser coupling.[7]

  • Alkyne Addition: While maintaining a positive pressure of inert gas, add phenylacetylene (1.2 eq) to the reaction mixture dropwise via a syringe.

    • Expertise & Experience: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl bromide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-4-butylbenzene) is consumed.

    • Trustworthiness: For less reactive aryl bromides, gentle heating (e.g., 40-60 °C) may be required.[7] However, higher temperatures can lead to catalyst decomposition, indicated by the formation of a black precipitate ("palladium black").[7][9]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.[10]

    • Expertise & Experience: The aqueous washes remove the amine base and any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.[10]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse fresh, high-quality palladium and copper catalysts.[7]
Poor quality reagentsEnsure the purity of the aryl halide and alkyne.[7]
Insufficient degassingImprove the degassing procedure to rigorously exclude oxygen.[7]
Glaser Homocoupling Presence of oxygenEnsure a strictly anaerobic reaction environment.[7]
High copper loadingConsider reducing the amount of copper(I) iodide.[8]
Explore copper-free Sonogashira conditions.[5][7]
Formation of Palladium Black Catalyst decompositionAvoid excessively high temperatures.[7][9]
Solvent effectsSome solvents like THF may promote decomposition; consider alternatives.[9]
Slow Reaction with Aryl Bromide Lower reactivity of bromidesIncrease reaction temperature cautiously or screen different phosphine ligands.[7] Electron-rich and sterically hindered aryl bromides may require more active catalyst systems.[11]

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of arylalkynes. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the exclusion of oxygen and the quality of the reagents, researchers can consistently achieve high yields of the desired products. The protocol provided for the coupling of 1-bromo-4-butylbenzene serves as a solid foundation that can be adapted and optimized for a wide range of substrates encountered in academic research and drug development.

References

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - YouTube. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Palladium-Catalyzed Synthesis of Diarylacetylenes

Introduction: The Significance of the Diarylacetylene Scaffold Diarylacetylenes, characterized by two aryl groups linked by a carbon-carbon triple bond, represent a privileged structural motif in modern chemistry. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diarylacetylene Scaffold

Diarylacetylenes, characterized by two aryl groups linked by a carbon-carbon triple bond, represent a privileged structural motif in modern chemistry. Their rigid, linear geometry and extended π-conjugation impart unique photophysical and electronic properties, making them indispensable building blocks in materials science for the creation of organic light-emitting diodes (OLEDs), molecular wires, and conductive polymers.[1] In the realm of drug development and medicinal chemistry, the diarylacetylene core is found in numerous biologically active compounds, including pharmaceuticals and natural products.[2][3][4]

The development of efficient and versatile synthetic routes to these molecules is therefore of paramount importance. Among the available methods, the palladium-catalyzed cross-coupling of terminal alkynes with aryl halides, widely known as the Sonogashira reaction, stands as the most robust and widely adopted strategy.[2] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a critical analysis of key experimental parameters, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Foundations: The Sonogashira Catalytic Cycle

The power of the Sonogashira coupling lies in its ability to form C(sp)-C(sp²) bonds under relatively mild conditions.[5] The reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) salt, which operate in tandem through two interconnected catalytic cycles.[6] Understanding these cycles is critical for rational troubleshooting and optimization.

  • The Palladium Cycle (The C-C Bond Former): This is the primary productive cycle. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This intermediate then undergoes transmetalation with a copper acetylide species (generated in the copper cycle), transferring the alkynyl group to the palladium center. The final, and typically rapid, step is reductive elimination , which forms the desired diarylacetylene product (Ar-C≡C-Ar') and regenerates the active Pd(0) catalyst.[6]

  • The Copper Cycle (The Acetylide Activator): The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne.[5] The base present in the reaction mixture is often not strong enough to deprotonate the alkyne directly. Copper(I) coordinates to the alkyne, increasing its acidity and allowing the amine base to form a copper acetylide intermediate.[6] This species is then competent to engage in the transmetalation step with the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-C≡C-R'(L₂) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-C≡C-R' (Diarylacetylene) transmetal_complex->product cu_salt Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_salt->cu_acetylide Deprotonation (R'-C≡C-H, Base) cu_acetylide->pd_complex To Transmetalation cu_acetylide->cu_salt Regeneration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep_glass Dry Glassware prep_reagents Weigh Reagents (Catalyst, Ligand, Base) prep_glass->prep_reagents prep_solvents Deaerate Solvents prep_reagents->prep_solvents setup Assemble Under Inert Atmosphere prep_solvents->setup add_reagents Add Reagents & Solvents setup->add_reagents run_reaction Stir at RT or Heat add_reagents->run_reaction monitor Monitor by TLC / GC run_reaction->monitor workup Aqueous Workup & Extraction monitor->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Sources

Application

Application Note: A Robust HPLC Method for Purity Assessment of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Abstract This document details a highly reliable High-Performance Liquid Chromatography (HPLC) method developed for the quantitative purity assessment of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a highly reliable High-Performance Liquid Chromatography (HPLC) method developed for the quantitative purity assessment of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a key intermediate in organic synthesis and materials science. The developed protocol leverages reversed-phase chromatography to achieve superior separation of the main compound from potential process-related impurities and degradation products. This note provides a comprehensive guide covering the methodological rationale, detailed experimental protocols, system suitability criteria, and data analysis procedures, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Method Rationale

The chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts safety and efficacy. For novel compounds like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, establishing a precise and accurate analytical method for purity determination is fundamental. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

1.1. Analyte Structure and Physicochemical Properties

  • Structure: Chemical structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Figure 1: Chemical structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

  • Physicochemical Rationale: The analyte is a non-polar, hydrophobic molecule due to the presence of two benzene rings, a butyl group, and an ethynyl linker. The methoxy group introduces minimal polarity. This high degree of hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[2][3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are strongly retained on the column, allowing for effective separation.[6][7] A C18 (octadecylsilane) bonded silica column was selected as the stationary phase, being the industry standard for retaining and separating hydrophobic molecules.[4]

  • UV Absorbance: The molecule contains a highly conjugated system of pi-electrons spanning the two aromatic rings and the ethynyl bridge. This extensive conjugation is predicted to result in strong UV absorbance.[8] The parent chromophore, diphenylacetylene, exhibits a strong absorbance maximum (λmax) around 300 nm.[9] Therefore, a detection wavelength of 298 nm was selected to ensure high sensitivity for the main peak and any related impurities.

Detailed Experimental Protocol

2.1. Materials and Reagents

  • Analyte: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

2.2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard for retaining and separating non-polar to moderately polar compounds.[6][10]
Mobile Phase A Deionized WaterWeak solvent in RP-HPLC.
Mobile Phase B Acetonitrile (ACN)Strong solvent; provides good peak shape and lower viscosity compared to methanol.[11]
Gradient Program See Table 2 belowA gradient is used to ensure elution of all potential impurities with varying polarities and to clean the column after each injection.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CEnhances reproducibility of retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA small volume minimizes potential for peak distortion from the sample solvent.
Detector UV/PDASet to 298 nm .
Run Time 25 minutesSufficient time to elute the main compound and any late-eluting impurities.

Table 1: Optimized HPLC Chromatographic Conditions.

Table 2: Mobile Phase Gradient Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 30 70
15.0 5 95
20.0 5 95
20.1 30 70

| 25.0 | 30 | 70 |

2.3. Standard and Sample Preparation

  • Standard Stock Solution (S1): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to obtain a concentration of ~100 µg/mL.

  • Working Standard Solution (SST): Dilute the Standard Stock Solution (S1) 1:10 with Acetonitrile to achieve a final concentration of ~10 µg/mL. This solution will be used for system suitability testing.

  • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 100 µg/mL in Acetonitrile.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by performing System Suitability Testing (SST). The objective of SST is to demonstrate that the analytical procedure is suitable for its intended purpose on the day of analysis.[12][13] The SST protocol is based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[14][15][16][17][18]

  • Procedure: Inject the Working Standard Solution (SST, ~10 µg/mL) five (5) replicate times.

  • Acceptance Criteria: The results from the five injections must meet the criteria outlined in Table 3.

ParameterUSP <621> GuidelineAcceptance CriteriaRationale
Precision / Repeatability Relative Standard Deviation (RSD) of peak areas≤ 2.0% Ensures the system provides consistent and repeatable quantitative results.[14]
Peak Tailing Factor (T) Tailing factor should be close to 1≤ 2.0 Confirms good peak symmetry, which is essential for accurate integration.[14][19]
Theoretical Plates (N) Column efficiency≥ 2000 Measures the efficiency of the column in producing narrow peaks.[19]

Table 3: System Suitability Test Parameters and Acceptance Criteria.

Data Analysis and Purity Calculation

Once the system suitability is confirmed, the test sample(s) can be analyzed. The purity of the sample is determined using the area percent method, which assumes that all eluted compounds have a similar response factor at the detection wavelength.

4.1. Calculation The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

% Purity = (Areamain peak / Σ Areaall peaks) x 100

4.2. Reporting The report should include the chromatogram of the sample, the calculated % purity, and a confirmation that all system suitability criteria were met during the analysis.

Workflow Visualization

The following diagram illustrates the complete workflow for the purity assessment of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phases (Water & ACN) sample_prep Prepare Standard & Sample (~100 µg/mL in ACN) reagents->sample_prep filter Filter all solutions (0.45 µm PTFE) sample_prep->filter sst System Suitability Test (SST) 5 Replicate Injections of Standard filter->sst sst_check Verify SST Criteria (RSD ≤ 2.0%, Tailing ≤ 2.0) sst->sst_check sst_check->sst Fail sample_run Inject Test Sample(s) sst_check->sample_run Pass integrate Integrate Chromatogram (Identify all peaks) sample_run->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC purity analysis workflow from preparation to reporting.

Conclusion

The HPLC method described herein is a robust, reliable, and precise protocol for determining the purity of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. By employing a standard C18 column and a gradient elution with UV detection, this method effectively separates the main analyte from its potential impurities. The inclusion of rigorous system suitability criteria ensures that the data generated is trustworthy and reproducible, making this application note a valuable resource for quality control and research laboratories.

References

  • US6413431B1 - HPLC method for purifying organic compounds.
  • Excited states of diphenylacetylene (tolan): Near and vacuum UV polarization spectroscopy. (2024). Journal of Molecular Structure.
  • Reverse-phase HPLC analysis and purification of small molecules. (2017). Methods in Molecular Biology.
  • System suitability Requirements for a USP HPLC Method. (2025). LCGC Europe.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2018).
  • Figure S2. UV-Vis absorption spectra of phenylacetylene and CBr4. (2020).
  • <621> CHROM
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase. (2019).
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Purity detection of the five compounds by HPLC. (2021).
  • Chemical Properties of Benzene, 1-butyl-4-methoxy-. Cheméo.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S.
  • HPLC-Based Strategies for Impurity Profiling. (2025). Pharmaceutical Technology.
  • Rules of Thumb for Reversed-Phase LC. (2020). LCGC North America.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. (2021). USP.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • High-Performance Liquid Chrom
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019).
  • System Suitability Test in HPLC – Fully Explained. (2025). YouTube.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • Broadband Visible Light-Absorbing Triad: Synthesis and Applic
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • UV-Visible absorption spectra of all DBA derivatives. (2018).
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis. (2016). The Royal Society of Chemistry.
  • Quality Guidelines.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • 1-n-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene Powder. Nanochemazone.
  • Benzene, 1-butyl-4-methoxy-. PubChem.
  • 1-N-Butyl-4-[2-(4-methoxyphenyl)-1-ethynyl]benzene. Alfa Chemistry.

Sources

Method

formulation of nematic liquid crystals with tolane derivatives

Abstract This application note details the formulation protocols for high-birefringence ( ) nematic liquid crystals (NLCs) utilizing tolane (diphenylacetylene) derivatives. While standard cyanobiphenyls (e.g., 5CB) suffi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the formulation protocols for high-birefringence (


) nematic liquid crystals (NLCs) utilizing tolane (diphenylacetylene) derivatives. While standard cyanobiphenyls (e.g., 5CB) suffice for visible display applications, emerging technologies in infrared (IR) beam steering, terahertz (THz) modulation, and tunable bio-photonic lenses require the elevated optical anisotropy inherent to the tolane rigid core. This guide covers molecular selection, eutectic point calculation via the Schröder-Van Laar equation, and rigorous stabilization protocols against UV degradation.

Material Selection & Molecular Engineering

The primary challenge in formulating high-


 mixtures is balancing optical anisotropy with viscosity and melting temperature (

).[1] The tolane core provides high polarizability due to the triple bond conjugation, but pure tolanes often exhibit high

.
The Tolane Core and Modifications

To optimize the host mixture, we utilize three specific classes of tolane derivatives. The selection logic is detailed in Table 1 .

Component ClassStructure FeatureFunctionTrade-off
Base Tolanes Alkyl-phenyl-tolane-alkylProvides the high birefringence core (

).
High

; poor UV stability.[1]
Isothiocyanato (NCS) Tolanes Terminal -NCS groupSignificantly boosts

(up to 0.[2]5) and lowers viscosity compared to cyano (-CN) groups.
Lower dielectric anisotropy (

) than -CN.[2]
Fluorinated Tolanes Lateral Fluorine (Ortho)Disrupts molecular packing to lower

and viscosity; improves resistivity.
Slight reduction in

due to electron withdrawal.
Structure-Property Logic

The following diagram illustrates the causal relationship between molecular modifications and bulk physical properties.

TolaneProperties TolaneCore Tolane Core (Triple Bond) HighBirefringence High Birefringence (Δn > 0.3) TolaneCore->HighBirefringence UV_Instability UV Instability (Triple Bond Scission) TolaneCore->UV_Instability NCS_Group Terminal -NCS NCS_Group->HighBirefringence Enhances LowViscosity Lower Viscosity (Fast Response) NCS_Group->LowViscosity vs -CN group Fluoro_Sub Lateral Fluorination (Ortho-F) Fluoro_Sub->LowViscosity MeltingPoint Depressed Melting Point (Eutectic Enabler) Fluoro_Sub->MeltingPoint Steric Disruption

Figure 1: Causal map of structural modifications on tolane performance. Note that lateral fluorination is critical for creating room-temperature nematic phases.

Theoretical Framework: Eutectic Formulation

A single tolane compound is rarely liquid at room temperature. To create a functional NLC mixture, we must formulate a eutectic mixture . The theoretical composition to minimize melting point is calculated using the Schröder-Van Laar equation .[3]



Where:

  • 
    : Mole fraction of component 
    
    
    
    .
  • 
    : Enthalpy of fusion of pure component 
    
    
    
    (measured via DSC).
  • 
    : Melting point of pure component 
    
    
    
    (Kelvin).
  • 
    : Gas constant (
    
    
    
    ).
  • 
    : Target eutectic melting temperature.[1]
    

Formulation Strategy:

  • Select 3-5 tolane derivatives with distinct structures (e.g., varying alkyl chain lengths).

  • Measure

    
     and 
    
    
    
    for each pure component.
  • Solve the system of equations to find the mole fractions

    
     that yield the lowest common 
    
    
    
    .

Protocol: Preparation of High- Host Mixture

Objective: Create a homogeneous, moisture-free nematic mixture based on calculated eutectic ratios.

Materials:

  • Tolane derivatives (Purity > 99.5% by HPLC).

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • 0.2 µm PTFE Syringe Filters.

  • Vacuum Desiccator.

Step-by-Step Workflow:

  • Weighing: Weigh individual components into a clean glass vial according to the molar ratios calculated via Schröder-Van Laar. Precision:

    
     mg.
    
  • Solvent Dissolution: Add sufficient DCM to dissolve all solids completely.

    • Why? Melt-mixing (heating solids until they melt) can cause thermal degradation or sublimation of volatile components before mixing is complete. Solvent-mixing ensures homogeneity at low temperatures.

  • Filtration: Pass the solution through a 0.2 µm PTFE filter into a pre-weighed, clean vial. This removes dust particles which can act as nucleation sites for crystallization or cause electrical breakdown.

  • Solvent Removal:

    • Evaporate bulk solvent under a stream of dry nitrogen at 40°C.

    • Place the vial in a vacuum oven at 50°C for 12 hours.

    • Critical Check: Weigh the vial periodically until mass is constant to ensure no solvent remains. Residual solvent drastically lowers the clearing point (

      
      ).
      
  • Thermal Annealing: Heat the mixture to the isotropic phase (

    
    ) and vortex for 2 minutes, then allow it to cool slowly to room temperature.
    

Characterization & Quality Control

Once formulated, the mixture must be validated.

ParameterInstrumentProtocol Note
Phase Transition (

)
DSC (Differential Scanning Calorimetry)Run cooling/heating cycles at 2°C/min.

is the peak of the Nematic-Isotropic transition.
Birefringence (

)
Abbe Refractometer / EllipsometryMeasure

and

at 589 nm (visible) and 1550 nm (IR) if applicable.
Visco-Elastic Coefficient (

)
Dynamic Light Scattering / Electro-optic CellCritical for determining response time (

).
Workflow Visualization

FormulationWorkflow cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation SelectComponents Select Tolane Derivatives (High Δn, Fluorinated) CalcEutectic Calculate Eutectic Ratios (Schröder-Van Laar) SelectComponents->CalcEutectic SolventMix Solvent-Aided Mixing (DCM, Filtration) CalcEutectic->SolventMix VacDry Vacuum Drying (Remove Solvent) SolventMix->VacDry DSC DSC Analysis (Confirm Tm < -20°C) VacDry->DSC Optical Refractometry (Confirm Δn) DSC->Optical Optical->SelectComponents Iterate if Target Not Met

Figure 2: Iterative workflow for NLC formulation. Note the feedback loop: if


 is too high, the eutectic calculation must be revisited with new components.

Stability & Handling (The "Tolane Problem")

Critical Warning: Tolane derivatives contain a carbon-carbon triple bond (


) which is susceptible to UV-induced photocyclization and oxidation.

Stabilization Protocol:

  • Spectral Filtering: These mixtures are strictly recommended for applications where

    
     nm. For display applications, a UV-cutoff filter (< 400 nm) is mandatory in the device stack.
    
  • Lateral Substitution: Use ortho-fluorinated tolanes. The fluorine atom provides steric protection to the triple bond, significantly increasing UV stability compared to non-substituted tolanes [1].

  • Environment: All formulation steps (Section 3) should be performed under amber light or in a UV-free environment.

  • Hermetic Sealing: Oxygen accelerates degradation. Cells must be vacuum-filled and sealed with high-grade epoxy to prevent oxidation of the triple bond.

References

  • Gauza, S., et al. (2006).[1][4] "Enhancing birefringence by doping fluorinated phenyltolanes."[4] Journal of Display Technology.

  • Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[1][2][5][6][7][8] Crystals.

  • Wu, S. T. (2003). "High Birefringence Isothiocyanato Tolane Liquid Crystals." Japanese Journal of Applied Physics.

  • Schröder-Van Laar Equation Application: "Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture." Molecular Crystals and Liquid Crystals.

Sources

Application

Application Notes &amp; Protocols for Tolane-Based Emitters in OLEDs: A Case Study of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Senior Application Scientist Note: The field of organic electronics is driven by the exploration of novel molecular architectures. While vast libraries of compounds exist, detailed application data is often generated thr...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The field of organic electronics is driven by the exploration of novel molecular architectures. While vast libraries of compounds exist, detailed application data is often generated through focused research efforts. The subject of this guide, 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene, is a known diarylalkyne (tolane) derivative. However, as of this writing, its specific use and performance characteristics in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in peer-reviewed literature.

This document, therefore, serves a dual purpose. It provides the known physicochemical properties of the target molecule and, more importantly, outlines a comprehensive research framework for its evaluation as a potential blue fluorescent emitter in OLEDs. By leveraging established principles of OLED device physics and standard laboratory protocols, this guide is designed for researchers seeking to investigate the potential of this and similar tolane-based molecules. We will proceed by analyzing its structure to predict its function, and then detail the necessary protocols to synthesize, characterize, and fabricate it into a functional OLED device for performance evaluation.

Introduction: The Potential of Tolane Derivatives in OLEDs

Diarylethynyl compounds, commonly known as tolanes, represent an intriguing class of materials for OLED applications. Their core structure, a diphenylacetylene unit, forms a rigid, linear, and conjugated π-system. This inherent rigidity is advantageous as it can reduce non-radiative decay pathways, often leading to higher fluorescence quantum yields.[1] Furthermore, the electronic properties of the tolane core can be systematically tuned through chemical modification of the peripheral phenyl rings, allowing for precise control over the emission color and charge transport characteristics.[2]

Blue-emitting materials are particularly critical for full-color displays and white lighting, yet achieving stable and efficient deep-blue emission remains a significant challenge in OLED technology.[3][4] Tolane derivatives, with their typically wide bandgaps, are promising candidates for addressing this "blue problem."

Structure-Property Analysis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

The molecular structure of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene suggests several key properties relevant to OLED applications:

  • Emissive Core (Chromophore): The (4-methoxyphenyl)ethynyl)benzene moiety forms the core chromophore. The extended π-conjugation across the two phenyl rings and the alkyne bridge is expected to result in absorption in the UV region and fluorescence in the blue region of the spectrum.

  • Electron-Donating Group: The methoxy group (-OCH₃) on one phenyl ring is a well-known electron-donating group. This substitution tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level and can shift the emission wavelength (color tuning).

  • Solubilizing/Steric Group: The n-butyl group (-C₄H₉) on the other phenyl ring serves two primary functions. Firstly, it enhances the molecule's solubility in common organic solvents, which is crucial for purification and for device fabrication via solution-based methods like spin-coating. Secondly, the steric bulk of the butyl group can help to disrupt intermolecular packing (π-π stacking) in the solid state. This disruption can reduce aggregation-caused quenching, a common phenomenon that lowers the fluorescence efficiency of organic materials in thin films.[5]

Based on this analysis, we can hypothesize that 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene is a candidate for a solution-processable, blue-emitting material for fluorescent OLEDs. The following sections provide the protocols to test this hypothesis.

Synthesis and Purification

The most direct and widely used method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction .[6][7][8] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthesis Route

The synthesis would involve the coupling of 1-ethynyl-4-methoxybenzene with 1-butyl-4-iodobenzene.

Sonogashira_Coupling R1 1-Butyl-4-iodobenzene plus1 + R2 1-Ethynyl-4-methoxybenzene Catalysts Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, 65°C Catalysts->mid_point Product 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene mid_point->Product Sonogashira Coupling

Caption: Proposed Sonogashira coupling for synthesis.

Detailed Synthesis Protocol

This protocol is a general procedure and should be performed by trained chemists under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

  • Reactant Preparation: To a flame-dried 100 mL Schlenk flask, add 1-butyl-4-iodobenzene (1.0 eq), 1-ethynyl-4-methoxybenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume to the flask via cannula or syringe. The final concentration of the aryl halide should be approximately 0.2 M.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 65 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Before fabricating an OLED, it is essential to understand the fundamental photophysical properties of the synthesized material in a dilute solution.

PropertySymbolPurpose
UV-Visible AbsorptionλₐₑₛDetermines the wavelengths of light the molecule absorbs.
Photoluminescence EmissionλₑₘDetermines the color of light emitted upon excitation.
Photoluminescence Quantum YieldΦₚₗMeasures the efficiency of the fluorescence process (photons emitted / photons absorbed).[9]
Fluorescence LifetimeτMeasures the average time the molecule spends in the excited state.
Protocol for Photophysical Measurements
  • Solution Preparation: Prepare a dilute solution of the purified compound in a spectroscopic-grade solvent (e.g., toluene or THF) with an absorbance of ~0.1 at the excitation wavelength to avoid concentration-quenching effects.[2]

  • UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maxima (λₐₑₛ).

  • Photoluminescence (PL) Spectroscopy: Using a spectrofluorometer, excite the sample at its primary absorption maximum. Record the emission spectrum to determine the peak emission wavelength (λₑₘ).

  • Quantum Yield (PLQY) Measurement: Determine the PLQY using a comparative method (e.g., relative to a known standard like quinine sulfate or rhodamine 6G) or an integrating sphere.[9][10] The comparative method relies on the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' denote the test sample and the standard, respectively.

OLED Device Fabrication and Characterization

To evaluate the electroluminescent properties, the material must be incorporated into a multilayer OLED device. For small molecules, vacuum thermal evaporation is the industry-standard method for depositing uniform, high-quality thin films.[8][11][12]

Proposed Device Architecture

A standard multilayer architecture is proposed to effectively inject, transport, and confine charge carriers within the emissive layer, maximizing the probability of radiative recombination. The selection of adjacent layers is critical and depends on the alignment of their HOMO and LUMO energy levels.[13][14]

Caption: Proposed OLED device stack and energy level alignment.

Materials for Device Fabrication

The following commercially available materials are selected for their well-documented properties and energy level alignment suitable for blue fluorescent emitters.

LayerMaterialAcronymFunctionHOMO (eV)LUMO (eV)
AnodeIndium Tin OxideITOHole Injection~ -4.7-
HTLN,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamineNPBHole Transport, Electron Blocking-5.5-2.4
Host4,4′-Bis(N-carbazolyl)-1,1′-biphenylCBPEnergy transfer to emitter, charge transport-6.0-2.9
Emitter 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Tolane Light Emission (Dopant) Est. Est.
ETL2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)TPBiElectron Transport, Hole Blocking-6.2-2.7
CathodeLithium Fluoride / AluminumLiF/AlElectron Injection- / ~-2.9-
Data sourced from supplier specifications and literature.[15][16][17][18]

Rationale for Material Selection:

  • ITO and LiF/Al are standard transparent anode and reflective cathode materials, respectively.

  • NPB is a classic hole transport material with excellent mobility and a LUMO level high enough to block electrons from passing the emissive layer.[17]

  • CBP is a widely used host material with a high triplet energy, suitable for hosting fluorescent emitters. Its HOMO level facilitates hole injection from NPB.[15]

  • TPBi is an efficient electron transport material with a deep HOMO level, which effectively blocks holes from reaching the cathode, confining recombination to the emissive layer.[16][18]

Protocol for Device Fabrication (Thermal Evaporation)
  • Substrate Cleaning: a. Sequentially sonicate pre-patterned ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a nitrogen gun. c. Treat with UV-Ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove organic residues.

  • Chamber Pump-Down: Load the cleaned substrates and crucibles containing the organic materials and metals into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

  • Layer Deposition: a. Deposit the layers sequentially by resistive heating of the source materials. Monitor the deposition rate and thickness using a quartz crystal microbalance. b. HTL: Deposit 40 nm of NPB at a rate of ~1-2 Å/s. c. EML: Co-deposit CBP and the Tolane emitter from separate sources. A typical starting point is a doping concentration of 5-10 wt% of the emitter in the host. Deposit a 20 nm thick film at a total rate of ~1 Å/s. d. ETL: Deposit 40 nm of TPBi at a rate of ~1-2 Å/s.

  • Cathode Deposition: a. Without breaking vacuum, deposit a 1 nm layer of LiF at a rate of ~0.1 Å/s. b. Deposit a 100 nm layer of Aluminum (Al) at a rate of ~2-5 Å/s through a shadow mask to define the active device area.

  • Encapsulation: After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation. Use a UV-curable epoxy and a cover glass to protect the device from oxygen and moisture.

Device Performance Characterization

Characterization_Workflow Start Fabricated OLED Device Probe Contact Probes to Anode/Cathode (in dark environment) Start->Probe JV Measure Current Density (J) vs. Voltage (V) Probe->JV Using Source-Measure Unit & Spectroradiometer Luminance Measure Luminance (L) vs. Voltage (V) Probe->Luminance Using Source-Measure Unit & Spectroradiometer Spectrum Measure Electroluminescence (EL) Spectrum Probe->Spectrum Using Source-Measure Unit & Spectroradiometer Analysis Data Analysis & Calculation JV->Analysis Luminance->Analysis Spectrum->Analysis JVL_Plot J-V-L Characteristics Plot Analysis->JVL_Plot Efficiency_Plot Efficiency vs. Luminance Plot (EQE, PE, CE) Analysis->Efficiency_Plot CIE_Calc Calculate CIE 1931 Coordinates Analysis->CIE_Calc

Caption: Workflow for OLED device characterization.

  • Current Density-Voltage-Luminance (J-V-L) Measurement: Use a source measure unit (SMU) combined with a calibrated photodiode or spectroradiometer. Apply a voltage sweep to the device and simultaneously record the current flowing through it and the light output (luminance, in cd/m²).

  • Electroluminescence (EL) Spectrum: At a constant driving voltage or current, measure the spectrum of the emitted light using a spectroradiometer. This will confirm the emission color and allow for the calculation of CIE 1931 color coordinates.

  • Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the key performance metrics:

    • Current Efficiency (η_c): Measured in candela per ampere (cd/A). It reflects how efficiently charge carriers are converted into visible light.

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W). It represents the overall energy efficiency of the device.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted out of the device to the number of electrons injected. This is the most fundamental efficiency metric.

These characteristics should be plotted (e.g., EQE vs. Luminance) to evaluate the device's performance, including the efficiency roll-off at high brightness, which is a critical parameter for practical applications.[10]

References

  • Wikipedia. (n.d.). OLED. Retrieved January 27, 2026, from [Link].

  • Taylor & Francis Online. (2024, July 24). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Status and Challenges of Blue OLEDs: A Review. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Molecular structures and HOMO/LUMO distributions of CBP, CBP-2prop and CBP-4prop. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Naphthalimide-derivative with blue electroluminescence for OLED application. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Fluorescence quantum yields of all superhelicenes in toluene, THF, and PhCN. Retrieved January 27, 2026, from [Link].

  • ACS Publications. (n.d.). Does diphenylacetylene (tolan) fluoresce from its second excited singlet state? Semiempirical MO calculations and fluorescence quantum yield measurements. Retrieved January 27, 2026, from [Link].

  • MDPI. (n.d.). Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) Molecular Materials through Siloxane Functionalization. Retrieved January 27, 2026, from [Link].

  • Biointerface Research in Applied Chemistry. (2022, June 6). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Retrieved January 27, 2026, from [Link].

  • Royal Society of Chemistry. (2010, August 9). Substitution position effect on photoluminescence emission and chain conformation of poly(diphenylacetylene) derivatives. Retrieved January 27, 2026, from [Link].

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 27, 2026, from [Link].

  • MDPI. (2024, September 13). Advances in High-Efficiency Blue OLED Materials. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Revealing bipolar charge-transport property of 4,4′- N, N′-dicarbazolylbiphenyl (CBP) by quantum chemical calculations. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved January 27, 2026, from [Link].

  • PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). HOMO‐LUMO of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4.... Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... Retrieved January 27, 2026, from [Link].

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025, October 16). ResearchGate. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). HOMO‐LUMO energy levels and energy gap of NDI‐1, NDI‐2, and NDI‐3. Retrieved January 27, 2026, from [Link].

  • LookChem. (n.d.). Cas 192198-85-9,1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene. Retrieved January 27, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Substitution position effect on photoluminescence emission and chain conformation of poly(diphenylacetylene) derivatives. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Substitution position effect on photoluminescence emission and chain conformation of poly(diphenylacetylene) derivatives. Retrieved January 27, 2026, from [Link].

  • Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved January 27, 2026, from [Link].

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  • Amazon S3. (2020, July 9). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved January 27, 2026, from [Link].

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Method

Application Note &amp; Protocol: Unveiling the Charge Transport Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Films

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the characterization of the charge transport properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization of the charge transport properties of thin films of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a promising organic semiconductor. We delve into the foundational principles and provide detailed, field-proven protocols for thin-film fabrication and analysis using state-of-the-art techniques. This guide is designed to equip researchers with the necessary knowledge to explore the potential of this and similar oligo(phenylene ethynylene) (OPE) materials in next-generation organic electronic devices.

Introduction: The Promise of Oligo(phenylene ethynylene)s

Oligo(phenylene ethynylene)s (OPEs) are a class of π-conjugated organic molecules that have garnered significant attention for their potential in molecular electronics, biosensors, and organic light-emitting diodes (OLEDs).[1] Their rigid, linear structure facilitates intermolecular π-π interactions, which are crucial for efficient charge transport. The molecule of interest, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, combines a desirable OPE backbone with solubilizing butyl and electron-donating methoxy groups, suggesting its potential for solution-processable, high-performance organic electronic devices. Understanding the intrinsic charge transport properties of this material in thin-film form is a critical step towards its application.

Key Molecular Properties:

PropertyValueReference
Chemical Formula C₁₉H₂₀O[2][3][4]
Molecular Weight 264.36 g/mol [2][3][4]
CAS Number 35684-12-9[2][3][4]
Alternate Name 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene[3]
Storage Sealed in dry, room temperature conditions, protected from light.[2][5]

Thin-Film Fabrication: From Solution to Solid-State

The quality of the organic semiconductor thin film is paramount to its electronic performance.[6][7] The goal is to create a well-ordered, uniform film to facilitate efficient charge transport. Solution-based deposition techniques are particularly attractive for their low cost and scalability.[8][9]

Rationale for Method Selection

We will focus on spin coating, a widely used technique for producing uniform thin films from solution.[8] The choice of solvent, solution concentration, and spin speed are critical parameters that must be optimized to control film thickness and morphology. For small molecules like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, achieving a crystalline or highly ordered film directly from spin coating can be challenging. Therefore, post-deposition annealing is often employed to improve molecular ordering.

Protocol: Spin Coating of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Films

Materials:

  • 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene powder

  • High-purity organic solvent (e.g., toluene, chlorobenzene, or a mixture)

  • Substrates (e.g., heavily n-doped Si with a thermally grown SiO₂ layer, glass, or flexible substrates)

  • Nitrogen or argon gas for drying

Equipment:

  • Spin coater

  • Hot plate or vacuum oven

  • Ultrasonic bath

  • Plasma cleaner or UV-ozone cleaner

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen or argon.

    • Treat the substrates with oxygen plasma or UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the surface energy for better film wetting.

  • Solution Preparation:

    • Prepare a solution of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in a suitable solvent. A starting concentration of 5-10 mg/mL is recommended.

    • Gently heat and/or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the filtered solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration and spin speed.

  • Annealing:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Anneal the film at a temperature below the material's melting point but high enough to promote molecular rearrangement. A starting point could be 80-120°C for 30-60 minutes. This step is crucial for improving crystallinity and charge transport.[10]

G cluster_prep Preparation cluster_fab Fabrication cluster_output Output sub_clean Substrate Cleaning spin_coat Spin Coating sub_clean->spin_coat sol_prep Solution Preparation sol_prep->spin_coat anneal Thermal Annealing spin_coat->anneal thin_film Organic Thin Film anneal->thin_film G cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) OrganicLayer 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Drain Drain (Au) Dielectric Dielectric (SiO₂) Gate Gate (n++ Si)

Caption: Schematic of a bottom-gate, top-contact OFET device structure.

Equipment:

  • Semiconductor parameter analyzer or source-measure units

  • Probe station in a dark, inert environment (e.g., a glovebox)

Procedure:

  • Transfer Characteristics:

    • Apply a constant drain-source voltage (Vds), typically in the saturation regime (e.g., -40 V to -60 V for a p-type material).

    • Sweep the gate-source voltage (Vgs) from positive to negative values (e.g., +20 V to -60 V).

    • Measure the drain current (Ids).

    • Plot Ids (or |Ids|¹ᐟ²) versus Vgs.

  • Output Characteristics:

    • Apply a constant Vgs.

    • Sweep Vds from 0 V to a negative value (e.g., -60 V).

    • Measure Ids.

    • Repeat for several Vgs values.

    • Plot Ids versus Vds.

Data Analysis:

The field-effect mobility (µ) in the saturation regime can be calculated from the transfer curve using the following equation:

Ids = (W/2L) * Ci * µ * (Vgs - Vth)²

Where:

  • W is the channel width.

  • L is the channel length.

  • Ci is the capacitance per unit area of the gate dielectric.

  • Vth is the threshold voltage.

The mobility is extracted from the slope of the |Ids|¹ᐟ² vs. Vgs plot.

Space-Charge Limited Current (SCLC): Probing Bulk Mobility

SCLC measurements provide information about the bulk charge carrier mobility, which can be different from the mobility at the dielectric interface measured in an OFET. [11][12]This technique is particularly useful for understanding charge transport through the bulk of the material and for identifying the presence of trap states. [13]

The device for SCLC measurements is a simple sandwich structure with the organic semiconductor between two electrodes. To measure the mobility of a specific charge carrier (e.g., holes), the electrodes should have appropriate work functions to ensure ohmic injection of that carrier.

Protocol: SCLC Device and Measurement

  • Device Fabrication:

    • Use a substrate with a pre-patterned bottom electrode (e.g., ITO-coated glass).

    • Deposit the 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene film as described in Section 2.

    • Deposit a top electrode with a suitable work function (e.g., Au or MoO₃/Al for hole injection) via thermal evaporation.

  • Measurement:

    • Apply a voltage sweep across the device and measure the resulting current.

    • Plot the current density (J) versus the applied voltage (V) on a log-log scale.

Data Analysis:

In the ideal trap-free SCLC regime, the current density follows the Mott-Gurney law: [11][14] J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

Where:

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative permittivity of the organic semiconductor.

  • µ is the charge carrier mobility.

  • L is the thickness of the organic film.

The J-V plot will show a characteristic I ~ V² dependence in the SCLC regime, from which the mobility can be extracted. [14]Deviations from this behavior can indicate the presence of charge traps. For materials with mobile ions, a pulsed SCLC measurement may be necessary to obtain reliable electronic properties. [13][15]

Conductive Atomic Force Microscopy (C-AFM): Probing Nanoscale Conductivity

C-AFM simultaneously provides topographical and electrical information at the nanoscale. [16][17]This technique is invaluable for correlating local morphology with conductivity, identifying conductive domains, and probing charge transport across grain boundaries. [18][19]

In C-AFM, a conductive AFM tip is scanned across the surface of the film while a bias voltage is applied between the tip and a bottom electrode. The resulting current is measured, generating a map of the local conductivity. [17][20] Protocol: C-AFM Measurement

  • Sample Preparation: Prepare a thin film of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene on a conductive substrate (e.g., ITO-coated glass or Si/SiO₂ with the top surface connected to the sample stage).

  • Measurement:

    • Engage the conductive AFM tip with the sample surface in contact mode.

    • Apply a DC bias between the tip and the substrate.

    • Scan the desired area and simultaneously record the topography and the current map.

    • It is also possible to perform I-V spectroscopy at specific locations by holding the tip stationary and sweeping the voltage. [16] Data Analysis:

The C-AFM current map will reveal variations in conductivity across the film. Highly conductive regions may correspond to well-ordered crystalline domains, while resistive regions could indicate amorphous areas or grain boundaries. This provides a direct visualization of the charge transport pathways at the nanoscale.

G cluster_input Input cluster_char Characterization Techniques cluster_output Output Properties thin_film Organic Thin Film ofet OFET Measurement thin_film->ofet sclc SCLC Measurement thin_film->sclc cafm C-AFM Measurement thin_film->cafm mobility_if Interfacial Mobility ofet->mobility_if mobility_bulk Bulk Mobility sclc->mobility_bulk conductivity_map Nanoscale Conductivity cafm->conductivity_map

Caption: A multi-technique approach for comprehensive charge transport characterization.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic investigation of the charge transport properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene thin films. By combining OFET, SCLC, and C-AFM measurements, researchers can gain a holistic understanding of how molecular structure, film morphology, and device architecture influence electrical performance. The insights gained will be instrumental in guiding the rational design of new OPE-based materials and optimizing device fabrication for a wide range of applications in organic electronics. Further studies could explore the impact of different solvents, annealing conditions, and substrate surface treatments on the charge transport properties to fully unlock the potential of this promising organic semiconductor.

References

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. Available at: [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. Available at: [Link]

  • Organic field-effect transistor. Wikipedia. Available at: [Link]

  • Method of Organic Semiconductor Thin Film. Stanford University. Available at: [Link]

  • Conductive Atomic Force Microscopy (C-AFM) Mode. AFMWorkshop. Available at: [Link]

  • Electron Transport and Electrochemical Control of Oligo(phenyleneethynylene) Based Molecular Devices. The University of Liverpool Repository. Available at: [Link]

  • Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PMC. Available at: [Link]

  • How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? ResearchGate. Available at: [Link]

  • Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. PNAS. Available at: [Link]

  • Conductive atomic force microscopy. Wikipedia. Available at: [Link]

  • Organic semiconductors for organic field-effect transistors. PMC. Available at: [Link]

  • Thin-film organic semiconductor devices: from flexibility to ultraflexibility. ResearchGate. Available at: [Link]

  • Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. Available at: [Link]

  • Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions. PMC. Available at: [Link]

  • Conductive atomic force microscopy study of MBE GaN films. SPIE Digital Library. Available at: [Link]

  • Organic thin films with charge-carrier mobility exceeding that of single crystals. Journal of Materials Chemistry C. Available at: [Link]

  • Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics. Available at: [Link]

  • Charge Transport in Organic Semiconductors. Chemical Reviews. Available at: [Link]

  • Thin Films Deposition of Organic Materials. VacCoat. Available at: [Link]

  • Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. ACS Energy Letters. Available at: [Link]

  • Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors. RSC Publishing. Available at: [Link]

  • Conductive atomic force microscopy measurements (C-AFM). ResearchGate. Available at: [Link]

  • High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. Available at: [Link]

  • 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. ResearchGate. Available at: [Link]

  • Synthesis of Oligo(phenylene ethynylene)s with Dendrimer “Shells” for Molecular Electronics. Organic Letters. Available at: [Link]

  • What Is Conductive Atomic Force Microscopy? YouTube. Available at: [Link]

  • Organic Field-Effect Transistors fabrication and characterization. University of Groningen. Available at: [Link]

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  • Molecule Thin Films with Enhanced Charge Transport Properties. eScholarship.org. Available at: [Link]

  • Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. PMC. Available at: [Link]

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Application

synthesis of π-conjugated systems using 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

An Application Guide for the Synthesis of Advanced π-Conjugated Systems Utilizing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Authored by a Senior Application Scientist This document provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Advanced π-Conjugated Systems Utilizing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of advanced π-conjugated systems using 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene as a key building block. This guide delves into the underlying principles of synthetic strategies, offers detailed experimental protocols, and discusses the characterization and potential applications of the resulting materials.

Introduction: The Versatility of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in π-Conjugated System Synthesis

π-conjugated systems, characterized by alternating single and multiple bonds, form the backbone of modern organic electronics and advanced materials.[1] Their delocalized electronic structure gives rise to unique optical and electronic properties, making them central to applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and biomedical sensors.[2][3] The precise tuning of these properties is a key challenge, often addressed through the strategic design and synthesis of novel molecular and polymeric structures.[4]

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a particularly valuable monomer for this purpose. Its structure incorporates several key features:

  • A rigid phenylethynyl core: This provides the foundational π-conjugated backbone, contributing to desirable electronic properties and thermal stability.

  • A butyl group: This aliphatic chain enhances the solubility of the resulting oligomers and polymers in common organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices.[1]

  • A methoxy group: As an electron-donating group, the methoxy substituent can modulate the electronic properties of the π-system, influencing the HOMO-LUMO energy gap and, consequently, the material's absorption and emission characteristics.[5]

This guide will focus on two powerful palladium-catalyzed cross-coupling reactions for the polymerization and functionalization of this monomer: the Sonogashira coupling and the Heck coupling.

Synthetic Strategies and Mechanistic Insights

The synthesis of complex π-conjugated molecules and polymers is a significant but essential challenge.[4] Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, enabling the precise formation of carbon-carbon bonds.[6]

Sonogashira Coupling: Building Poly(phenylene ethynylene)s

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is the cornerstone for synthesizing poly(p-phenylene ethynylene) (PPE) derivatives, a class of highly fluorescent polymers. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition with the aryl halide.

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.

  • Base (e.g., Triethylamine, Diisopropylamine): The amine base serves multiple purposes. It deprotonates the terminal alkyne, neutralizes the hydrogen halide produced during the reaction, and can also act as a solvent.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or THF are used to prevent side reactions and deactivation of the catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalysis Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_final R¹-Pd(II)L₂(C≡CR²) Pd_complex->Pd_final Transmetalation Pd_final->Pd0 Reductive Elimination R¹-C≡C-R² Alkyne R²-C≡C-H Cu_acetylide Cu(I)-C≡C-R² Alkyne->Cu_acetylide Cu(I) salt, Base Cu_acetylide->Pd_complex Enters Pd cycle caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Heck Coupling: Introducing Vinylene Linkages

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[8] In the context of our monomer, this reaction can be used to introduce vinylene bridges into the conjugated backbone, creating poly(p-phenylene vinylene) (PPV) type structures.[9] These materials are also of great interest for optoelectronic applications.[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Similar to the Sonogashira reaction, the palladium catalyst is essential for the C-C bond formation.

  • Ligand (e.g., P(o-tol)₃, PPh₃): Phosphine ligands are used to stabilize the palladium catalyst and influence its reactivity and selectivity.

  • Base (e.g., NEt₃, K₂CO₃): The base is required to regenerate the active Pd(0) catalyst at the end of the cycle by promoting β-hydride elimination and neutralizing the generated acid.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures.

Heck_Workflow start Reactants: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene + Aryl/Vinyl Halide reaction Heck Coupling Reaction (Pd catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography or Precipitation workup->purification characterization Characterization (NMR, UV-Vis, PL, GPC) purification->characterization end Final π-Conjugated Product characterization->end caption Figure 2: General Experimental Workflow for Heck Coupling.

Figure 2: General Experimental Workflow for Heck Coupling.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware should be oven- or flame-dried before use, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: Synthesis of a Copolymer via Sonogashira Polymerization

This protocol describes the copolymerization of a di-iodinated derivative of the title compound with 1,4-diethynylbenzene to synthesize an alternating copolymer.

Materials and Reagents:

  • 1,4-Diiodo-2-butyl-5-((4-methoxyphenyl)ethynyl)benzene (Monomer A)

  • 1,4-Diethynylbenzene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (NEt₃)

  • Methanol

  • Hydrochloric acid (HCl), 2M solution

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (N₂ or Ar) with manifold

  • Cannula and syringes

  • Büchner funnel and filter paper

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Monomer A (1 equivalent), Monomer B (1 equivalent), Pd(PPh₃)₄ (2-5 mol%), and CuI (4-10 mol%).

  • Via cannula, add a degassed mixture of anhydrous toluene and NEt₃ (e.g., in a 4:1 v/v ratio). The total solvent volume should result in a monomer concentration of approximately 0.1 M.

  • Stir the reaction mixture at 60-70 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring. This will cause the polymer to precipitate.

  • Collect the precipitated polymer by filtration.

  • To remove catalyst residues, wash the polymer sequentially with a 2M HCl solution, water, and finally methanol.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Protocol 3.2: Post-Polymerization Purification

The purity of conjugated polymers is critical for their performance in electronic devices.[11] Residual metal catalysts can act as charge traps, diminishing device efficiency. Soxhlet extraction is an effective method for removing low molecular weight oligomers and residual monomers.[12]

Procedure:

  • Place the crude polymer in a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a flask containing a suitable solvent (e.g., hexane or acetone to remove low molecular weight fractions) and a condenser.

  • Heat the solvent to reflux. The solvent will continuously cycle through the polymer sample, extracting soluble impurities.

  • After extracting with non-solvents to remove oligomers, switch to a good solvent for the polymer (e.g., chloroform or THF) to extract the desired polymer fraction, leaving insoluble impurities behind.

  • Precipitate the purified polymer from the collected fraction by adding it to a non-solvent like methanol.

  • Collect the final product by filtration and dry under vacuum.

Characterization of Synthesized π-Conjugated Systems

A suite of analytical techniques is employed to verify the structure, molecular weight, and optoelectronic properties of the synthesized materials.

Technique Purpose Expected Observations for a Conjugated Polymer
¹H & ¹³C NMR Structural elucidation and confirmation of polymerization.Broadening of peaks in the aromatic region compared to the monomer, disappearance of the terminal alkyne proton signal (in Sonogashira).[1]
UV-Vis Spectroscopy To determine the electronic absorption properties and estimate the HOMO-LUMO gap.A red-shift in the maximum absorption wavelength (λ_max) compared to the monomer, indicating an extended π-conjugated system.[13]
Photoluminescence (PL) Spectroscopy To measure the emission properties (fluorescence).Strong emission in the visible region of the spectrum, with a characteristic Stokes shift.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the chain length distribution of the polymer. A PDI close to 2 is typical for step-growth polymerizations.[6]
Cyclic Voltammetry (CV) To determine the electrochemical properties (oxidation and reduction potentials) and estimate HOMO/LUMO energy levels.Reversible or quasi-reversible redox waves corresponding to the p-doping (oxidation) and n-doping (reduction) of the polymer backbone.

UV-Visible Spectroscopy Insights: UV-visible spectroscopy is a powerful tool for probing the electronic structure of conjugated molecules.[14] The absorption of UV or visible light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). As the extent of conjugation in a system increases, the energy gap between the HOMO and LUMO decreases.[15] This results in the absorption of longer wavelength (lower energy) light, a phenomenon known as a bathochromic or red shift.[13]

Applications in Research and Development

The unique properties of π-conjugated systems derived from 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene open up a wide range of applications.

Organic Electronics

These materials are prime candidates for the active layers in various organic electronic devices.[9] Their solution processability allows for the fabrication of large-area, flexible devices using low-cost techniques like spin-coating or inkjet printing.[2] The tunable electronic properties enable their use as:

  • Emissive layers in OLEDs: Particularly for blue light emission.[3]

  • Electron donor materials in OPVs: In blends with fullerene derivatives or other electron acceptors.[2][16]

  • Semiconducting channels in OFETs. [2]

Biomedical Applications: Bioimaging and Drug Delivery

In recent years, π-conjugated polymer nanoparticles (CPNs) have emerged as promising materials for biomedical applications due to their high fluorescence brightness, good photostability, and biocompatibility.[17][18]

  • Bioimaging: CPNs can be used as fluorescent probes for cellular and tissue imaging.[19] Their surfaces can be functionalized with targeting ligands for specific cell recognition.[18]

  • Theranostics: These nanoparticles can serve a dual role as both imaging agents and carriers for therapeutic drugs, combining diagnosis and treatment into a single platform.[18][20]

Applications cluster_apps Potential Applications Monomer 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Polymer π-Conjugated Polymer/Oligomer Monomer->Polymer Polymerization (e.g., Sonogashira, Heck) OLEDs Organic LEDs (OLEDs) Emissive Layers Polymer->OLEDs OPVs Organic Photovoltaics (OPVs) Donor Materials Polymer->OPVs Sensing Chemical Sensors Fluorescence Quenching/Enhancement Polymer->Sensing Bioimaging Bioimaging Fluorescent Probes Polymer->Bioimaging DrugDelivery Drug Delivery Nanoparticle Carriers Polymer->DrugDelivery caption Figure 3: From Monomer to Advanced Applications.

Figure 3: From Monomer to Advanced Applications.

Conclusion

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a versatile and powerful building block for the synthesis of advanced π-conjugated materials. Through well-established palladium-catalyzed reactions like Sonogashira and Heck couplings, a diverse range of polymers and oligomers with tailored properties can be accessed. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of these exciting materials in fields ranging from organic electronics to nanomedicine. Rigorous purification and thorough characterization are paramount to establishing clear structure-property relationships and unlocking the full potential of these systems.

References

  • Synthesis, Properties, and Applications of Poly(p-phenylene vinylene)s. ResearchGate. Available at: [Link]

  • Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. ResearchGate. Available at: [Link]

  • Method of purifying conjugated polymers. Google Patents.
  • Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy. National Institutes of Health (NIH). Available at: [Link]

  • Monodisperse Conjugated Polymer Particles via Heck Coupling—A Kinetic Study to Unravel Particle Formation in Step-Growth Dispersion Polymerization. ACS Publications. Available at: [Link]

  • Acetylene-Based Materials in Organic Photovoltaics. Semantic Scholar. Available at: [Link]

  • π-Conjugated Structure Enhances the UV Absorption Performance of Carbon Dots and Application in the Design of Light-Colored Sunglasses. ACS Publications. Available at: [Link]

  • Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]

  • Conjugated Polymer Nanoparticles for Bioimaging. MDPI. Available at: [Link]

  • Impedance and Dielectric Relaxation Dynamics in AnE-PVad:PCBM Organic Solar Cell: Insights into Interfacial Polarization and Charge Transport. ACS Publications. Available at: [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals. Available at: [Link]

  • π-Conjugated Materials: Here, There, and Everywhere. ACS Publications. Available at: [Link]

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Semantic Scholar. Available at: [Link]

  • Conjugated Polymeric Materials in Biological Imaging and Cancer Therapy. MDPI. Available at: [Link]

  • Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics. Available at: [Link]

  • Structure Determination in Conjugated Systems UV. MCC Organic Chemistry. Available at: [Link]

  • Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. RSC Publishing. Available at: [Link]

  • Pi-Conjugated Polymers: The Importance of Polymer Synthesis. The Royal Society of Chemistry. Available at: [Link]

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  • Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. MDPI. Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

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Method

Application Note: Target Identification using 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

An in-depth technical guide on the application of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in proteomics research for researchers, scientists, and drug development professionals. Introduction: Unveiling a Novel Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in proteomics research for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Chemical Probe for Proteomics

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a diarylalkyne compound characterized by a terminal alkyne group, making it a molecule of significant interest for chemical proteomics.[1][2] While its biological activities are not yet extensively documented, its structure embodies a key feature for modern proteomics: a bioorthogonal handle.[3][4] The terminal alkyne allows for its covalent ligation to reporter molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This property positions 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a versatile chemical probe for exploring the proteome.

This guide details the application of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a clickable probe for affinity-based protein profiling (AfBPP), a powerful technique to identify the protein targets of small molecules.[7] The protocols provided herein are designed to be a robust starting point for researchers aiming to leverage this molecule for target discovery and validation.

Core Principle: Affinity-Based Protein Profiling with a Clickable Probe

Affinity-based protein profiling (AfBPP) is a method used to identify the cellular targets of a small molecule.[8] The general workflow involves introducing a probe molecule into a biological system (cells or lysates), allowing it to bind to its protein targets. The probe is then used to enrich these target proteins for identification by mass spectrometry.

The use of a clickable probe like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene offers a significant advantage. The small and bio-inert alkyne group is less likely to interfere with the molecule's binding to its target proteins compared to a bulky affinity tag like biotin.[9] The reporter tag (e.g., biotin) is attached in a separate step after the probe has bound to its targets, preserving the native interaction.[7]

This section provides a detailed protocol for using 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a chemical probe to identify its interacting proteins in a cellular context.

Experimental Workflow

The overall experimental workflow for target identification using 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is depicted below.

G cluster_0 Cell Culture & Probe Treatment cluster_1 Sample Preparation cluster_2 Click Chemistry & Enrichment cluster_3 Analysis & Validation A 1. Cell Culture B 2. Treat cells with 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. CuAAC Click Reaction with Azide-Biotin D->E F 6. Streptavidin Affinity Purification E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification & Quantification H->I J 10. Target Validation I->J

Figure 1: Workflow for Target Identification.

Detailed Protocol

This protocol is optimized for a human cell line (e.g., HeLa or HEK293T) grown in a 10 cm dish.

Materials and Reagents
ReagentRecommended Supplier
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzeneSanta Cruz Biotech
DMSO (Anhydrous)Sigma-Aldrich
Cell Culture Medium (e.g., DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Phosphate-Buffered Saline (PBS)Gibco
Lysis Buffer (RIPA or similar)Thermo Fisher
Protease Inhibitor CocktailRoche
BCA Protein Assay KitThermo Fisher
Azide-PEG3-BiotinClick Chemistry Tools
Copper(II) Sulfate (CuSO4)Sigma-Aldrich
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich
Tris-hydroxypropyltriazolylmethylamine (THPTA)Click Chemistry Tools
Streptavidin Agarose ResinThermo Fisher
Ammonium BicarbonateSigma-Aldrich
Dithiothreitol (DTT)Sigma-Aldrich
Iodoacetamide (IAA)Sigma-Aldrich
Trypsin (Mass Spectrometry Grade)Promega
Step-by-Step Methodology

1. Probe Preparation and Cell Treatment

a. Prepare a 10 mM stock solution of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in anhydrous DMSO. Store at -20°C.

b. Culture cells to 80-90% confluency in a 10 cm dish.

c. Treat the cells with the probe at a final concentration of 1-10 µM in serum-free medium for 1-4 hours. Include a DMSO-treated control. The optimal concentration and incubation time should be determined empirically.

2. Cell Lysis and Protein Extraction

a. After incubation, wash the cells twice with ice-cold PBS.

b. Lyse the cells in 1 mL of ice-cold lysis buffer supplemented with protease inhibitors.

c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

e. Transfer the supernatant (proteome) to a new tube.

f. Determine the protein concentration using a BCA assay.

3. CuAAC Click Chemistry

a. In a 1.5 mL tube, combine 1 mg of protein lysate with the click chemistry reaction mixture.

Click Reaction Mix (Final Concentrations):

ComponentStock Conc.Final Conc.
Azide-PEG3-Biotin10 mM100 µM
TCEP50 mM1 mM
THPTA17 mM100 µM
CuSO450 mM1 mM

b. Add the components in the following order: protein lysate, azide-biotin, TCEP, THPTA. Mix gently.

c. Add CuSO4 to initiate the reaction.

d. Incubate at room temperature for 1 hour with gentle rotation.

4. Enrichment of Labeled Proteins

a. Equilibrate 50 µL of streptavidin agarose resin by washing three times with lysis buffer.

b. Add the click-reacted lysate to the equilibrated beads.

c. Incubate for 2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the streptavidin resin.

d. Pellet the resin by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.

e. Wash the resin sequentially with:

  • 1% SDS in PBS (3 times)
  • 8 M urea in 100 mM Tris-HCl, pH 8.0 (3 times)
  • 20% acetonitrile in PBS (3 times)
  • 50 mM ammonium bicarbonate (3 times)

5. On-Bead Digestion

a. Resuspend the washed resin in 100 µL of 50 mM ammonium bicarbonate.

b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

c. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.

d. Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

e. Centrifuge to pellet the resin and collect the supernatant containing the digested peptides.

f. Perform a second digestion by adding 50 µL of 50 mM ammonium bicarbonate and 0.5 µg of trypsin to the resin and incubating for 2 hours at 37°C.

g. Pool the peptide supernatants and desalt using a C18 StageTip or equivalent.

6. LC-MS/MS Analysis and Data Interpretation

a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

b. Search the resulting data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.

c. Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. Label-free quantification (LFQ) or stable isotope labeling methods can be used for quantitative comparison.[10]

Potential Application 2: A Probe for Photo-Affinity Labeling

While 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is not a traditional photo-crosslinker, its diarylalkyne core may exhibit some photoreactivity upon UV irradiation.[11] This opens up the possibility of using it as a photo-affinity probe, where UV light is used to covalently link the probe to its binding partners. This application is more speculative and would require significant optimization.

The workflow would be similar to the one described above, with the addition of a UV irradiation step (e.g., 365 nm) after treating the cells with the probe.[12] This would be followed by cell lysis and the click chemistry workflow to identify the covalently cross-linked proteins.

G cluster_0 Probe Incubation & Crosslinking cluster_1 Enrichment & Analysis A 1. Treat cells with probe B 2. UV Irradiation (365 nm) to induce crosslinking A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Azide-Biotin C->D E 5. Streptavidin Pulldown D->E F 6. LC-MS/MS Analysis E->F

Figure 2: Photo-Affinity Labeling Workflow.

Trustworthiness and Self-Validation

The protocols described are based on well-established and validated methodologies in chemical proteomics.[7][9] To ensure the trustworthiness of the results, the following controls are essential:

  • DMSO Control: To identify proteins that non-specifically bind to the streptavidin resin.

  • Competition Control: Co-incubation of the probe with an excess of a known binder (if available) or a structurally related, non-clickable molecule to demonstrate specific binding.

  • "No-Click" Control: A probe-treated sample that does not undergo the click chemistry reaction to control for proteins with endogenous biotin.

Conclusion

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, with its terminal alkyne, is a promising new tool for proteomics research. Its application as a clickable probe for affinity-based protein profiling provides a straightforward and powerful method for identifying the protein targets of this and related small molecules. The protocols detailed in this guide offer a comprehensive starting point for researchers to explore the vast potential of this compound in drug discovery and chemical biology.

References

  • Azidophenylalanine - Wikipedia. Available at: [Link]

  • Proteomics - Wikipedia. Available at: [Link]

  • 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne - ResearchGate. Available at: [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. Available at: [Link]

  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Available at: [Link]

  • A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions - PubMed. Available at: [Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed. Available at: [Link]

  • Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling - ACS Publications. Available at: [Link]

  • Click chemistry and its application to proteomics - G-Biosciences. Available at: [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles - ChemRxiv. Available at: [Link]

  • Click Reaction in Chemical Proteomics | Encyclopedia MDPI. Available at: [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research - MDPI. Available at: [Link]

  • Bioorthogonal chemistry - Wikipedia. Available at: [Link]

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research - CHIMIA. Available at: [Link]

  • Advances in targeted proteomics and applications to biomedical research - PubMed Central. Available at: [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. Available at: [Link]

  • Does anybody know a cleavable photo-crosslinker to study protein-protein interactions? - ResearchGate. Available at: [Link]

  • The use of biophysical proteomic techniques in advancing our understanding of diseases. Available at: [Link]

  • Developments in bioorthogonal protein chemistry – Chemical Society Reviews Blog. Available at: [Link]

  • Proteomic Analysis for the Purpose of Understanding the Mechanisms of Benzene and X-ray Induced Leukemia Using Human Bone Marrow - Longdom Publishing. Available at: [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Fabrication of High-Performance Thin-Film Transistors Employing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Introduction Organic thin-film transistors (OTFTs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost applications.[1] The performance of these devices is intrinsically link...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organic thin-film transistors (OTFTs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost applications.[1] The performance of these devices is intrinsically linked to the molecular structure and film-forming properties of the organic semiconductor employed.[2] This application note provides a comprehensive guide to the fabrication and characterization of thin-film transistors (TFTs) based on the solution-processable small molecule, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is an organic semiconductor distinguished by its rigid conjugated core, which is anticipated to facilitate efficient charge transport. The butyl and methoxy substitutions are designed to enhance solubility in common organic solvents, making it an ideal candidate for solution-based deposition techniques that are both cost-effective and scalable.[3] This document outlines a detailed, field-proven protocol for the fabrication of bottom-gate, top-contact OTFTs using this material, intended for researchers and professionals in materials science and electronic device engineering.

Molecular Profile: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

PropertyValueReference
CAS Number 35684-12-9[4][5]
Molecular Formula C₁₉H₂₀O[4]
Molecular Weight 264.36 g/mol [4]
Alternate Name 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene[5]
Physical Form Powder[6]
Storage Airtight, avoid light, keep dry at room temperature.[6]

Experimental Workflow & Protocols

The fabrication of a functional OTFT is a multi-step process requiring meticulous attention to detail at each stage, from substrate preparation to final device characterization. The following sections provide a step-by-step protocol for the creation of a bottom-gate, top-contact OTFT.

I. Substrate Preparation: The Foundation for High Performance

The quality of the substrate and the dielectric interface is paramount for achieving high-performance OTFTs. A pristine, well-prepared surface ensures uniform film formation and optimal charge carrier mobility.

Protocol 1: Substrate Cleaning and Surface Treatment

  • Initial Cleaning: Begin with commercially available, heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Immerse the substrates in a solution of deionized (DI) water, hydrogen peroxide (30%), and ammonia (28%) in a 5:1:1 ratio by volume. Sonicate for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Place the cleaned substrates in a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to render the surface hydrophilic.

  • Surface Modification (Optional but Recommended): To improve the interface properties and promote favorable molecular ordering of the organic semiconductor, a self-assembled monolayer (SAM) treatment is recommended.

    • Prepare a 2 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the OTS solution for 20 minutes in a nitrogen-filled glovebox.

    • Rinse the substrates with fresh toluene to remove any excess OTS.

    • Anneal the substrates at 120°C for 20 minutes on a hotplate. This step promotes the formation of a dense, well-ordered monolayer.

II. Thin-Film Deposition: The Heart of the Transistor

The deposition of the organic semiconductor is a critical step that dictates the electrical characteristics of the OTFT. Solution-based methods, such as spin-coating, offer a balance of simplicity, scalability, and film quality.

Protocol 2: Spin-Coating of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

  • Solution Preparation: Prepare a 10 mg/mL solution of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in a high-purity organic solvent such as chlorobenzene or toluene. Gently heat the solution at 40-50°C while stirring to ensure complete dissolution. Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin-Coating:

    • Place the prepared substrate onto the chuck of a spin-coater.

    • Dispense a sufficient amount of the semiconductor solution to cover the substrate.

    • Spin-coat at 3000 rpm for 60 seconds. This should result in a uniform thin film. The spin speed and time can be adjusted to achieve the desired film thickness.

  • Annealing: Transfer the coated substrate to a hotplate and anneal at 90-110°C for 30 minutes in a nitrogen atmosphere. This step removes residual solvent and can improve the crystallinity and molecular ordering of the organic thin film, which is crucial for efficient charge transport.

III. Electrode Deposition: Completing the Circuit

The final step in the fabrication process is the deposition of the source and drain electrodes. A top-contact configuration is chosen here for its simplicity and reduced contact resistance.

Protocol 3: Thermal Evaporation of Source-Drain Electrodes

  • Shadow Mask Alignment: Carefully place a shadow mask with the desired channel length (e.g., 50-100 µm) and width (e.g., 1-2 mm) onto the organic semiconductor film.

  • Thermal Evaporation: Load the substrate with the aligned shadow mask into a thermal evaporator.

  • Deposition: Evaporate a 50 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) is recommended to be deposited prior to the gold to ensure good adhesion to the organic layer.

  • Device Completion: After deposition, carefully remove the shadow mask to reveal the completed OTFT structure.

Device Characterization

Once fabricated, the OTFTs must be characterized to evaluate their performance. This is typically done in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum probe station) to minimize the effects of ambient air and moisture.

I. Electrical Characterization

The primary electrical characteristics of an OTFT are its output and transfer curves, which are measured using a semiconductor parameter analyzer.

  • Output Characteristics (IDS vs. VDS): The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This provides information about the operational regime of the transistor (linear and saturation).

  • Transfer Characteristics (IDS vs. VGS): The drain current (IDS) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (typically in the saturation regime). From the transfer curve, key performance metrics can be extracted:

    • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the √|IDS| vs. VGS plot in the saturation regime.

    • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state). A high on/off ratio is desirable for switching applications.

    • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.

II. Morphological and Structural Characterization

To correlate the electrical performance with the physical properties of the semiconductor film, various characterization techniques can be employed.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and grain structure of the organic thin film.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the semiconductor film.

Visualizing the Process

Diagram 1: Molecular Structure of the Active Material

Caption: Molecular structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

Diagram 2: Bottom-Gate, Top-Contact OTFT Architecture

cluster_device Device Cross-Section Gate Gate (n++ Si) Dielectric Gate Dielectric (SiO₂) Semiconductor 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Source Source (Au) Drain Drain (Au) Substrate Substrate

Caption: Schematic of a bottom-gate, top-contact OTFT device structure.

Diagram 3: Fabrication Workflow

cluster_workflow OTFT Fabrication Process Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning SAM Surface Treatment (OTS Deposition) Cleaning->SAM SpinCoat Spin-Coating of Organic Semiconductor SAM->SpinCoat Anneal Post-Deposition Annealing SpinCoat->Anneal Evaporation Electrode Deposition (Thermal Evaporation) Anneal->Evaporation End Device Characterization Evaporation->End

Caption: A streamlined workflow for the fabrication of the OTFT device.

Conclusion

This application note provides a robust and reproducible protocol for the fabrication of thin-film transistors using the novel organic semiconductor, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. By following the detailed steps for substrate preparation, thin-film deposition, and electrode patterning, researchers can create high-quality OTFTs for the evaluation of this promising material. The provided characterization guidelines will enable a thorough assessment of device performance, paving the way for the integration of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene into advanced electronic applications. The inherent advantages of solution-processability make this material a compelling candidate for the development of low-cost, large-area, and flexible electronics.

References

  • Horowitz, G. (2006). Organic thin film transistors: From theory to real devices. In Organic Electronics (pp. 3-33). Springer, Berlin, Heidelberg.
  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 27, 2026, from [Link]

  • Characterization of Thin Film Transistors - AZoNano. (2008, May 26). Retrieved January 27, 2026, from [Link]

  • Nakamura, T. (1988). Method of fabricating a thin film transistor. U.S. Patent No. 4,788,157. Washington, DC: U.S.
  • Fabrication and characterization of thin-film transistors with organic heterostructure of pentacene and PTCDI-C13 - UPCommons. (2010, June 28). Retrieved January 27, 2026, from [Link]

  • Organic Thin-Film Transistor (OTFT)-Based Sensors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Fabrication and characterization of thin-film field-effect transistors with alkyl-phenyl[n]phenacenes (n = 4 – 6) - ResearchGate. (2023, July 9). Retrieved January 27, 2026, from [Link]

  • Iino, H., Hanna, J. I., & Takimiya, K. (2015). Liquid crystals for organic thin-film transistors.
  • Dadvand, A., et al. (2016). Orientation Control of Solution-Processed Organic Semiconductor Crystals To Improve Out-of-Plane Charge Mobility.
  • Thin-film transistors - DSpace. (n.d.). Retrieved January 27, 2026, from [Link]

  • Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS - University of Pennsylvania. (n.d.). Retrieved January 27, 2026, from [Link]

  • Fabrication and characterization of ultra-thin film transistor using TMPD-C nTCNQ LB films | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nanoconfining solution-processed organic semiconductors for emerging optoelectronics - Chemical Society Reviews (RSC Publishing). (2021, July 6). Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Welcome to the technical support center for the synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The synthesis of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene involves the coupling of an aryl halide (e.g., 1-bromo-4-butylbenzene or 1-iodo-4-butylbenzene) with 4-methoxyphenylacetylene, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2] While versatile, this reaction is sensitive to various parameters that can impact its efficiency and yield.

Visualizing the Catalytic Cycle

To effectively troubleshoot, it is crucial to understand the underlying mechanism of the Sonogashira coupling. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Forms π-alkyne complex cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) Troubleshooting_Flowchart start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_inert check_reagents Assess Reagent Quality (Aryl Halide, Base, CuI) check_inert->check_reagents Yes solution_inert Implement Rigorous Degassing (Freeze-Pump-Thaw) check_inert->solution_inert No check_catalyst Evaluate Catalyst System (Pd Source, Ligand) check_reagents->check_catalyst Yes solution_reagents Use Aryl Iodide Distill Amine Use Fresh CuI check_reagents->solution_reagents No check_temp Optimize Reaction Temperature check_catalyst->check_temp Yes solution_catalyst Try Pd(0) Pre-catalyst Use Electron-Rich Ligand check_catalyst->solution_catalyst No homocoupling Significant Homocoupling? check_temp->homocoupling Yes solution_temp Gradually Increase Temperature (e.g., 50-80°C) check_temp->solution_temp No pd_black Reaction Turning Black? homocoupling->pd_black No solution_homocoupling Strictly Anaerobic Reduce CuI Loading Slow Alkyne Addition Consider Cu-Free Protocol homocoupling->solution_homocoupling Yes solution_pd_black Change Solvent (e.g., Toluene) Use More Robust Ligand Check Concentration pd_black->solution_pd_black Yes success Optimized Yield pd_black->success No solution_inert->check_reagents solution_reagents->check_catalyst solution_catalyst->check_temp solution_temp->homocoupling solution_homocoupling->pd_black solution_pd_black->success

Sources

Optimization

Technical Support Center: Minimizing Glaser-Hay Homocoupling in Diarylacetylene Synthesis

Welcome to the technical support center for diarylacetylene synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize copper-catalyzed alkyne couplings and seek to miti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diarylacetylene synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize copper-catalyzed alkyne couplings and seek to mitigate the persistent challenge of Glaser-Hay homocoupling. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the yield and purity of your desired unsymmetrical diarylacetylenes.

Frequently Asked Questions (FAQs)

Q1: What is Glaser-Hay homocoupling and why is it a problem?

A1: The Glaser-Hay coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] While it is a powerful reaction for synthesizing symmetrical molecules, it becomes a significant side reaction when the goal is to synthesize an unsymmetrical diarylacetylene (a cross-coupling or heterocoupling product).[3][4] This undesired homocoupling consumes your starting materials, reduces the yield of the target molecule, and introduces a byproduct that is often difficult to separate due to similar physical properties, complicating purification.[2]

Q2: What is the fundamental mechanism driving this side reaction?

A2: The reaction is initiated by the deprotonation of a terminal alkyne by a copper(I) acetylide complex. The classic Hay modification utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex.[5] The catalytic cycle involves the formation of a copper acetylide, which then undergoes oxidation (typically by O2 from the air) to a Cu(II) species.[6] Two of these copper(II) acetylide intermediates can then couple and undergo reductive elimination to form the diyne and regenerate the Cu(I) catalyst.[7] When two identical alkynes couple, it's homocoupling. The challenge in diarylacetylene synthesis is to favor the coupling of two different alkynes (heterocoupling) over this inherent tendency.

Q3: What are the primary factors that influence the rate of homocoupling?

A3: Several key parameters dictate the prevalence of homocoupling:

  • Concentration: Higher concentrations of alkyne starting materials increase the statistical probability of two identical molecules reacting.[2]

  • Catalyst System: The choice of copper source (e.g., CuCl, CuI, Cu(OAc)2) and, critically, the ligand, can profoundly impact selectivity.[5]

  • Oxygen Availability: As the oxidant in the Hay protocol, the rate of oxygen introduction can control the overall reaction rate.[2]

  • Substrate Reactivity: The electronic properties and steric hindrance of the arylalkynes play a crucial role. Electron-rich alkynes or those with less steric bulk may homocouple faster.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and resolving the issue of excessive homocoupling.

Issue 1: My primary product is the homocoupled dimer of my more reactive/less hindered starting alkyne.
  • Symptoms: TLC or LC-MS analysis shows a major spot/peak corresponding to the symmetrical diyne, with only trace amounts of the desired unsymmetrical product.

  • Causality: This is a classic rate-of-reaction problem. The more reactive alkyne is rapidly consumed by the catalyst before the second, less reactive alkyne has a chance to participate in the cross-coupling cycle.

  • Solutions:

    • Implement Slow Addition (Syringe Pump): This is the most effective and common solution. Instead of adding all reagents at once, prepare a solution of the more reactive alkyne and add it slowly (e.g., over 4-8 hours) via syringe pump into the reaction mixture containing the catalyst and the less reactive alkyne. This maintains a low, steady-state concentration of the more reactive species, statistically favoring its reaction with the abundant second alkyne over itself.

    • Utilize High Dilution Conditions: Running the reaction at a lower overall concentration can disfavor the bimolecular homocoupling reaction.[2] This is particularly useful in intramolecular cyclizations but is also effective for intermolecular cross-couplings.

dot graph TD { graph [maxWidth="760"]; A[Start: High Homocoupling] --> B{Is one alkyne known to be more reactive?}; B -- Yes --> C[Implement Slow Addition of the MORE reactive alkyne]; B -- No --> D[Lower Overall Reaction Concentration]; C --> E{Problem Solved?}; D --> E; E -- No --> F[Proceed to Catalyst/Ligand Optimization]; E -- Yes --> G[End: Successful Heterocoupling];

} caption [label="Troubleshooting Flowchart 1: Kinetic Control", fontname="Arial", fontsize=10];

}

Troubleshooting Flowchart 1: Kinetic Control

Issue 2: I am seeing significant amounts of BOTH homocoupled byproducts, in addition to my desired product.
  • Symptoms: The reaction mixture is a complex mess of the two symmetrical diynes and the unsymmetrical product, making purification a nightmare.

  • Causality: This suggests that the catalyst system is highly active but non-selective. The standard CuCl/TMEDA system, while effective for homocoupling, often provides poor selectivity for heterocoupling when the two alkynes have similar reactivities.

  • Solutions:

    • Modify the Ligand: The ligand sphere around the copper center is critical for controlling reactivity.[5] Switching from the standard bidentate TMEDA to a more sterically demanding or electronically modifying ligand can suppress the formation of the dimeric copper intermediates required for coupling.

    • Introduce a Reducing Agent: The catalytic cycle involves both Cu(I) and Cu(II). Uncontrolled oxidation can lead to side reactions. While counterintuitive in an oxidative coupling, adding a mild reducing agent can help maintain a controlled, optimal ratio of Cu(I)/Cu(II), which can prevent side reactions.[8] However, this must be carefully optimized, as excess reducing agent will shut down the reaction entirely.[9]

    • Control the Atmosphere: Instead of running the reaction open to the air, consider using a balloon of a specific O2/N2 mixture or simply ensuring a steady, but not vigorous, stream of air. The rate of oxidation is key.[10]

Table 1: Ligand & Additive Strategies for Selectivity
StrategyLigand/Additive ExampleMolar Ratio (vs. Cu)Rationale & Causality
Steric Hindrance Tris(2,4-di-tert-butylphenyl)phosphite1.1 - 2.0Bulky phosphite ligands coordinate to the copper center, sterically hindering the approach of a second copper-acetylide complex, thus disfavoring the bimolecular reductive elimination step of homocoupling.[11]
Chelation Control Tetradentate Ligands (e.g., TREN)1.1Stronger chelating ligands can alter the geometry and electronic properties of the copper center, potentially creating a kinetic barrier that is higher for homocoupling than for the desired cross-coupling pathway.[8]
Redox Modulation Ascorbic Acid / Sodium Ascorbate0.1 - 0.5Acts as a mild reducing agent to prevent the buildup of deleterious Cu(II) species that can lead to uncontrolled side reactions. This strategy requires careful titration.[8]
Water Scavenging 3Å or 4Å Molecular Sieves100-200 mg/mmol alkyneWater is a byproduct of the reaction when using O2 as the oxidant. Its accumulation can slow the reaction and lead to catalyst deactivation or side pathways. Adding activated molecular sieves can maintain a higher, more consistent reaction rate.[10]

Validated Experimental Protocol: Modified Hay Coupling for Heterocoupling

This protocol incorporates slow addition and optimized catalyst conditions to favor the synthesis of an unsymmetrical diarylacetylene (Ar¹-C≡C-Ar²).

Materials:

  • Copper(I) Chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Arylalkyne 1 (Ar¹-C≡CH, the less reactive partner)

  • Arylalkyne 2 (Ar²-C≡CH, the more reactive partner)

  • Anhydrous, high-purity solvent (e.g., Dichloromethane or Toluene)

  • Syringe pump

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add CuCl (0.05 eq) and TMEDA (0.10 eq).

  • Initial Setup: Purge the flask with dry nitrogen. Add anhydrous solvent (to achieve a ~0.1 M concentration with respect to Ar¹-alkyne) and stir to dissolve the catalyst system. Add all of Arylalkyne 1 (1.0 eq) to the flask.

  • Prepare for Slow Addition: In a separate, dry flask, prepare a solution of Arylalkyne 2 (1.1 eq) in a small amount of the same anhydrous solvent. Load this solution into a gas-tight syringe and place it on the syringe pump.

  • Initiate Reaction: Switch the atmosphere in the reaction flask from nitrogen to a gentle stream of dry air (or an O2/N2 mix) bubbled through the solution.

  • Slow Addition: Begin the slow addition of the Arylalkyne 2 solution via the syringe pump over a period of 6 hours. Maintain a constant temperature (room temperature is often sufficient, but may require optimization).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of Arylalkyne 1 and the appearance of the desired product.

  • Workup: Once the reaction is complete, quench by adding an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel. The reduced amount of homocoupled byproducts should make this separation significantly easier.

dot graph G { graph [rankdir=TB, splines=ortho, maxWidth="760"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Experimental Workflow for Heterocoupling", fontname="Arial", fontsize=10];

}

Experimental Workflow for Heterocoupling

References

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health (NIH). [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]

  • Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. ResearchGate. [Link]

  • Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Homo and Heterocoupling of Terminal Alkynes Using Catalytic CuCl2 and DBU. ResearchGate. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health (NIH). [Link]

  • Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. ResearchGate. [Link]

  • Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Sonogashira Reactions

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst performance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst performance. As a cornerstone of C-C bond formation, the Sonogashira reaction's success hinges on the stability and activity of the palladium catalyst.[1] Catalyst deactivation is a frequent impediment to achieving high yields and consistent results.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural checklists to explain the underlying chemical principles, empowering you to diagnose problems effectively and develop robust, reliable reaction protocols.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Health

This section addresses foundational questions regarding the state and behavior of the palladium catalyst in a Sonogashira reaction.

Q1: What is the active catalytic species in the Sonogashira reaction, and why is it so sensitive?

The active catalyst is a coordinatively unsaturated Palladium(0) complex, typically of the form L₂Pd⁰ (where L is a ligand, such as triphenylphosphine).[1] This species is highly reactive and essential for the first step of the catalytic cycle: oxidative addition into the aryl/vinyl halide bond. Its sensitivity stems from two main factors:

  • Low Oxidation State: Pd(0) is electron-rich and highly susceptible to oxidation by ambient oxygen, residual peroxides in solvents, or other oxidants, which converts it into an inactive Pd(II) species.

  • Ligand Lability: The ligands that stabilize the Pd(0) center can dissociate. While necessary for the reaction to proceed, excessive dissociation, often caused by high temperatures or displacement by other species, can lead to the irreversible aggregation of Pd(0) atoms into catalytically inactive palladium black.[2]

Q2: My reaction mixture turned from a clear yellow/orange to a black or grey precipitate. What happened?

This is the most common visual indicator of catalyst deactivation. The black or grey solid is palladium black , which consists of agglomerated, bulk palladium metal. This occurs when the Pd(0) intermediates are no longer effectively stabilized by their supporting ligands, causing them to precipitate from the solution. This process is irreversible and removes the catalyst from the productive catalytic cycle, often causing the reaction to stall completely.

Q3: What is "Glaser Coupling," and how does it relate to my palladium catalyst?

Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diacetylene (butadiyne) byproduct.[3] This side reaction is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen.[3][4] While not a direct palladium deactivation pathway, it significantly impacts the reaction's efficiency by:

  • Consuming your alkyne starting material.

  • Forming polymeric byproducts that can coat and foul the palladium catalyst, blocking active sites.

Therefore, observing significant Glaser homocoupling is a strong indicator of inadequate inert atmosphere techniques, which also directly threaten the Pd(0) catalyst's stability.

Part 2: Systematic Troubleshooting Guide

This guide is structured by observable symptoms. For each issue, we explore the probable causes and provide a logical sequence of actions to resolve it.

Symptom 1: Reaction is Sluggish, Stalls, or Fails to Reach Completion

This is the most common issue, often pointing directly to a loss of catalytic activity over the course of the reaction.

Q4: My reaction starts but stops converting after a few hours. What's the primary suspect?

A stalling reaction profile strongly suggests gradual catalyst deactivation .

  • Probable Cause 1: Ligand Degradation or Insufficient Ligand. Phosphine ligands, especially common ones like triphenylphosphine (PPh₃), can be oxidized to phosphine oxides (OPPh₃) by trace oxygen or impurities.[5] Phosphine oxides are poor ligands and cannot effectively stabilize the Pd(0) center, leading to slow agglomeration into palladium black. An insufficient initial ligand-to-palladium ratio can also cause this.

  • Troubleshooting Workflow:

    • Verify Ligand:Pd Ratio: For common catalysts like Pd(PPh₃)₂Cl₂, ensure an additional 2-4 equivalents of free phosphine ligand are added. This provides a reservoir of stabilizing ligands to counteract dissociation and potential degradation.

    • Switch to a More Robust Ligand: If the reaction requires high temperatures (>80 °C), consider switching to more thermally stable and electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stronger bonds with palladium, reducing the rate of catalyst decomposition.[4]

    • Perform a "Spiking" Experiment: In a stalled reaction, carefully add a fresh, degassed solution of the palladium catalyst or ligand under a positive flow of inert gas. If the reaction restarts, it confirms that the original catalyst system lost activity and that the substrates are still viable.

Q5: I'm using an aryl bromide, and the reaction is extremely slow. Is my catalyst deactivated?

Not necessarily. The reactivity of the organic halide is a critical factor.

  • Probable Cause: Low Substrate Reactivity. The rate of oxidative addition, the rate-limiting step, is highly dependent on the carbon-halogen bond strength.[1] The general reactivity order is I > OTf > Br >> Cl.[3][6] Aryl bromides are significantly less reactive than aryl iodides and often require more forcing conditions.[1][6]

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor for signs of decomposition (rapid color change to black).

    • Change Catalyst System: Standard Pd/PPh₃ systems may be insufficient. For aryl bromides and especially chlorides, highly active catalyst systems are required. This often involves using bulky, electron-rich phosphine ligands (which accelerate oxidative addition) or specialized palladium precatalysts.[4][6]

    • Check Your Base: A stronger, non-coordinating base might be necessary to facilitate the deprotonation of the alkyne, which can become rate-limiting with less reactive halides. However, avoid bases that can compete with the desired ligands.

Symptom 2: High Levels of Byproducts Are Observed

Byproduct formation not only lowers yield but can also be symptomatic of conditions that harm the catalyst.

Q6: My main byproduct is the homocoupled alkyne (Glaser product). How do I suppress it and protect my catalyst?

As discussed in Q3, this points to an issue with the copper co-catalyst and/or oxygen.

  • Probable Cause: Oxygen Exposure. Oxygen is the primary culprit in promoting the Cu-catalyzed Glaser coupling.[3][4]

  • Troubleshooting Workflow:

    • Improve Inert Atmosphere Technique: This is non-negotiable. Use high-purity inert gas (Argon or Nitrogen). Degas your solvents thoroughly using at least three freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes. See Protocol 1 for details.

    • Reduce Copper Loading: Titrate the amount of CuI co-catalyst down. Often, 0.5–2 mol% is sufficient. Overloading with copper can accelerate homocoupling.

    • Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture via a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

    • Consider a "Copper-Free" Protocol: For particularly sensitive substrates, numerous copper-free Sonogashira protocols have been developed.[1] These typically require a stronger base (e.g., an amine like piperidine or DBU) and a more active palladium catalyst system but completely eliminate the Glaser pathway.

Part 3: Advanced Diagnostics and Preventative Measures

Q7: How can I be sure my reagents are not the source of deactivation?

Reagent quality is paramount. Impurities can be catalyst poisons.

  • Solvents: Ethers can form explosive peroxides upon storage, which are potent oxidants for Pd(0). Test for peroxides using potassium iodide starch paper or commercial test strips. Always use freshly distilled or anhydrous, inhibitor-free solvents.

  • Bases: Amine bases can absorb CO₂ from the air to form carbamates and water, altering their basicity and introducing water. Use freshly distilled amines or purchase high-purity grades packaged under inert gas.

  • Substrates: Ensure your aryl halide and alkyne are pure. Acidic impurities can react with the base, while other functional groups may coordinate to and inhibit the catalyst.

Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways leading from the active Pd(0) catalyst to inactive states. Understanding these routes is key to designing preventative measures.

DeactivationPathways cluster_legend Legend Active_Pd0 Active L₂Pd(0) Catalyst Oxidized_PdII Inactive Pd(II) Species Active_Pd0->Oxidized_PdII  Oxidation  (O₂, Peroxides) Agglomerated_Pd_Black Inactive Pd Black (Agglomerated) Active_Pd0->Agglomerated_Pd_Black  Ligand Dissociation &  Aggregation Degraded_Ligand Degraded/Oxidized Ligand (e.g., OPPh₃) Degraded_Ligand->Agglomerated_Pd_Black  Loss of Stabilization Active Active State Inactive Inactive State Cause Contributing Factor

Caption: Major deactivation pathways for a Pd(0) catalyst.

Troubleshooting Flowchart

When a reaction fails, follow a systematic approach to identify the root cause.

TroubleshootingFlowchart Start Sonogashira Reaction Fails or Gives Low Yield Check_Reagents 1. Verify Reagent Quality (Solvent, Base, Substrates) Start->Check_Reagents Check_Inert 2. Review Inert Atmosphere Technique (Degassing) Check_Reagents->Check_Inert Pure Reagent_Issue Solution: Use fresh, purified reagents. Run control reaction. Check_Reagents->Reagent_Issue Impure? Check_Conditions 3. Analyze Reaction Conditions (Temp, Ligand:Pd Ratio, Time) Check_Inert->Check_Conditions Adequate Inert_Issue Solution: Improve degassing. Use freeze-pump-thaw. Check_Inert->Inert_Issue Inadequate? Check_Byproducts 4. Identify Byproducts (e.g., Glaser Homocoupling) Check_Conditions->Check_Byproducts Optimal Conditions_Issue Solution: Optimize temp. Increase ligand load. Use more active catalyst. Check_Conditions->Conditions_Issue Suboptimal? Byproduct_Issue Solution: Reduce Cu(I) load. Consider Cu-free protocol. Slowly add alkyne. Check_Byproducts->Byproduct_Issue Present?

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene for High-Performance Device Fabrication

Welcome to the technical support guide for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. This document is designed for researchers, chemists, and materials scientists who are leveraging this promising organic semiconducto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. This document is designed for researchers, chemists, and materials scientists who are leveraging this promising organic semiconductor for the fabrication of electronic and optoelectronic devices. We understand that achieving consistent, high-quality thin films is paramount for device performance, and the primary hurdle is often the material's solubility.

This guide moves beyond simple protocols to explain the underlying principles governing the solubility of π-conjugated systems. By understanding the "why," you can intelligently troubleshoot issues and rationally design your experimental workflow.

Section 1: Understanding the Core Challenge
Q1: Why does 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene exhibit limited solubility despite its solubilizing side chains?

A1: The core of this molecule is an oligo(phenylene ethynylene) (OPE) structure, which is a rigid, planar, and π-conjugated system.[1] This planarity promotes strong intermolecular π-π stacking interactions, where the electron clouds of adjacent molecules attract one another. These forces are energetically favorable and cause the molecules to self-assemble into ordered, crystalline domains that are difficult for solvent molecules to penetrate and break apart.

The butyl and methoxy groups are intentionally designed as solubilizing side chains.[2][3] They disrupt the efficiency of this π-π stacking by introducing steric hindrance, effectively pushing the molecules apart. However, in many cases, especially at higher concentrations, the strong attraction of the π-conjugated backbones can still dominate, leading to limited solubility and a tendency to aggregate in solution.

Section 2: Troubleshooting Guide: From Powder to Perfect Film

This section addresses the most common issues encountered during the solution preparation and deposition process in a question-and-answer format.

Issue 1: Incomplete Dissolution & Particulates in Solution

Q2: I've added the solvent and have been stirring, but my solution remains cloudy or contains visible solid particles. What are my next steps?

A2: This is the most fundamental challenge. A solution with particulates will invariably lead to defective films with pinholes and high surface roughness, compromising device performance.[4] Follow this systematic troubleshooting workflow to achieve a clear, homogenous solution.

G cluster_0 Troubleshooting Workflow for Incomplete Dissolution A Start: Incomplete Dissolution B Step 1: Verify Solvent Choice (See Table 1) A->B Initial Check C Step 2: Apply Gentle Heating (e.g., 40-60 °C) B->C If solvent is appropriate H Re-evaluate Solvent System (Consider co-solvents or alternatives) B->H If solvent is inappropriate D Step 3: Use Bath Sonication (15-30 min cycles) C->D If heating is insufficient E Still Particulates? D->E F Step 4: Filter Solution (0.2 µm PTFE syringe filter) E->F Yes G End: Homogeneous Solution Ready for Deposition E->G No F->G Note: This removes insoluble material, lowering concentration.

Caption: Workflow for addressing particulate matter in solution.

  • Causality: Heating provides the thermal energy needed to overcome the intermolecular forces holding the crystal lattice together. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation), which generates localized energy to break apart agglomerates. Filtration is a physical separation method and should be used cautiously as it removes undissolved material, thus lowering the effective concentration of your solution.

Issue 2: Poor Thin Film Quality After Deposition

Q3: My solution is perfectly clear, but the spin-coated or drop-cast films are hazy, have visible aggregates, or show signs of dewetting. What's going wrong?

A3: This indicates a problem that occurs during the solvent evaporation and film formation process. The transition from a liquid solution to a solid thin film is a critical stage where morphology is defined.[5]

1. Cause: Aggregation During Solvent Evaporation

  • The "Why": As the solvent evaporates, the concentration of the semiconductor increases rapidly. This can force the molecules into thermodynamically stable, but poorly organized, aggregates before they can arrange into a uniform film.

  • The Fix:

    • Use a Co-Solvent System: Blend your primary solvent with a small percentage (1-5%) of a higher-boiling-point solvent (e.g., 1,8-diiodooctane, 1-chloronaphthalene).[6] This slows the final stage of drying, giving the molecules more time to self-organize into a more ordered film.

    • Employ Polymer Additives: Adding a high molecular weight, inert polymer like polystyrene (PS) can help control the crystallization process and improve film uniformity.[7][8]

2. Cause: Surface Energy Mismatch (Dewetting)

  • The "Why": If the surface energy of your solution is significantly higher than the surface energy of your substrate, the liquid will tend to bead up rather than spread evenly. This is a common cause of dewetting, where the film pulls back on itself, leaving bare patches.[9]

  • The Fix:

    • Substrate Pre-Treatment: The substrate surface must be impeccably clean.[10] Use a sequence of sonication in detergents, deionized water, and organic solvents (e.g., acetone, isopropanol).

    • Surface Energy Modification: An oxygen plasma or UV-Ozone treatment can increase the surface energy of common substrates like SiO₂, making them more hydrophilic and promoting better wetting by many organic solvents.[10]

G cluster_0 Influence of Additives on Film Morphology cluster_1 Without Additive cluster_2 With High-Boiling Point Additive sol Homogeneous Solution (Solute + Solvent) A Rapid Evaporation sol->A C Controlled Evaporation sol->C B Disordered Aggregates (Poor Film) A->B Leads to D Ordered Crystalline Domains (Good Film) C->D Allows for

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Tolane-Based Liquid Crystal Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tolane-based liquid crystal (LC) mixtures. Tolane LCs are prized for their high birefringence and wide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tolane-based liquid crystal (LC) mixtures. Tolane LCs are prized for their high birefringence and wide nematic ranges, making them essential for advanced applications. However, their thermal stability can be a critical challenge. This guide provides in-depth, experience-driven answers to common problems, robust troubleshooting workflows, and validated protocols to help you enhance the stability and performance of your formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of thermal stability in tolane liquid crystals.

Q1: Why is thermal stability a primary concern for liquid crystal mixtures containing tolanes?

A1: Thermal stability is critical because many applications for high-birefringence LCs, such as those in photonics, laser systems, and advanced displays, involve high-energy conditions or elevated operating temperatures. Tolane molecules, while offering excellent optical properties, contain a carbon-carbon triple bond (alkyne bridge) in their core structure. This triple bond is susceptible to thermal and photo-oxidative degradation. This degradation breaks down the rigid, rod-like molecular structure essential for the liquid crystalline phase, leading to a decrease in the clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase), an increase in ionic impurities, and a general decline in electro-optical performance.

Q2: What are the primary mechanisms of thermal degradation in tolane-based LCs?

A2: The primary degradation mechanism is oxidation of the alkyne bridge. At elevated temperatures, especially in the presence of oxygen and trace impurities, the triple bond can undergo reactions that lead to the formation of carbonyls (ketones, aldehydes) and other molecular species. These degradation products are often non-mesogenic (not rod-like) and act as impurities. Even small amounts of these impurities can significantly disrupt the long-range orientational order of the nematic phase, causing a depression of the clearing point.[1] This is analogous to how impurities lower the melting point of a crystalline solid.[1]

Q3: How does molecular structure influence the inherent thermal stability of a tolane derivative?

A3: The inherent stability is strongly linked to the molecule's overall structure, not just the tolane core. Key factors include:

  • Terminal Groups: The groups at the ends of the molecule can significantly affect stability. Electron-withdrawing groups can sometimes influence the reactivity of the core.

  • Lateral Substituents: Adding side groups (like fluorine or methyl) to the phenyl rings can alter molecular packing and intermolecular interactions.[2] While often used to lower the melting point, these substitutions can also sterically hinder reactions at the tolane core, sometimes improving stability.[3][4]

  • Molecular Symmetry and Packing: Molecules that can pack efficiently into a stable nematic phase often exhibit higher thermal stability. Strong intermolecular interactions contribute to a more robust mesophase.[5]

Q4: What is the role of an antioxidant in a liquid crystal mixture?

A4: Antioxidants are crucial additives that protect the LC molecules from oxidative degradation. They function as radical scavengers or peroxide decomposers. When a degradation process begins, it often involves free radicals. An antioxidant molecule can donate a hydrogen atom or an electron to neutralize the free radical, effectively terminating the chain reaction of degradation.[6] This prevents the tolane molecules from being attacked and preserves the integrity of the mixture, thus maintaining a stable clearing point and other physical properties.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a logical, step-by-step approach to diagnosing and solving specific problems encountered during experiments.

Issue 1: The clearing point (Tc) of my mixture is significantly lower than expected after formulation.

This issue points to the introduction of impurities or an error in component ratios.

Troubleshooting Workflow: Unexpectedly Low Clearing Point

G start Start: Low Tc Observed check_purity 1. Verify Purity of Individual Components (DSC, HPLC) start->check_purity check_calc 2. Double-Check Mixture Calculations (Molar vs. Weight Percent) check_purity->check_calc If components are pure remake 3. Prepare a Small Test Batch (Use high-purity components) check_calc->remake If calculations are correct measure_tc 4. Measure Tc of Test Batch (Calibrated DSC/Hot Stage) remake->measure_tc success Success: Tc is Correct (Original batch was impure or miscalculated) measure_tc->success Tc within spec? YES fail Problem Persists: Consult component datasheets for eutectic behavior measure_tc->fail Tc within spec? NO

Caption: Workflow for diagnosing a low initial clearing point.

  • Step 1: Verify Component Purity: Impurities in any of the mixture components will depress the clearing point.[1] Use Differential Scanning Calorimetry (DSC) or HPLC to confirm the purity and transition temperatures of each individual liquid crystal before mixing.

  • Step 2: Check Calculations: Ensure that all calculations for weight percent or molar percent are correct. A simple calculation error is a common source of deviation.

  • Step 3: Investigate Eutectic Behavior: Some mixtures exhibit eutectic behavior where the clearing point of the mixture is lower than that of any individual component. Review the technical datasheets for your specific LC components. Adding certain dopants or monomers can also lower the clearing point of the host mixture.[7]

Issue 2: The clearing point of my mixture decreases after thermal stress testing or prolonged operation.

This is a classic sign of thermal degradation. The goal is to identify the source of the degradation and mitigate it.

Troubleshooting Workflow: Clearing Point Depression After Stress

G start Start: Tc Decreases After Thermal Stress check_env 1. Was the experiment conducted in an inert atmosphere (N2, Ar)? start->check_env degas 2. Implement Degassing Protocol (Freeze-Pump-Thaw Cycles) check_env->degas NO add_antioxidant 3. Add Antioxidant to Formulation (e.g., BHT, Vitamin E) check_env->add_antioxidant YES degas->add_antioxidant retest 4. Repeat Thermal Stress Test add_antioxidant->retest measure_tc 5. Re-measure Tc Change (ΔTc) retest->measure_tc success Success: ΔTc is Minimized (Degradation mitigated) measure_tc->success Stability Improved? YES fail Problem Persists: Consider more stable LC components or lower operating temperature measure_tc->fail Stability Improved? NO

Caption: Workflow for addressing thermal degradation.

  • Step 1: Control the Atmosphere: Oxygen is a key driver of degradation. Ensure that all high-temperature processing and testing are performed in an inert atmosphere, such as dry nitrogen or argon.

  • Step 2: Degas the Mixture: Dissolved oxygen in the mixture can cause degradation even in an inert atmosphere. Before sealing a test cell or beginning a high-temperature experiment, thoroughly degas the liquid crystal mixture using several freeze-pump-thaw cycles.

  • Step 3: Incorporate an Antioxidant: If degradation persists, the addition of a suitable antioxidant is the most effective solution. The choice and concentration are critical.

Data Table: Efficacy of Common Antioxidants

The table below provides a comparative look at the stabilizing effects of common antioxidants on a hypothetical high-birefringence tolane mixture after accelerated aging.

StabilizerConcentration (wt%)Initial Tc (°C)Tc after 100h @ 120°C (°C)Change in Tc (ΔTc)
None (Control)0.0150.2141.5-8.7
BHT0.1150.1148.9-1.2
Vitamin E (α-tocopherol)0.1150.0149.2-0.8
Irganox 10100.1150.2149.6-0.6

Note: Data is illustrative. Actual performance depends on the specific LC mixture and test conditions.

Part 3: Protocols and Methodologies

This section provides detailed, self-validating protocols for key experimental procedures.

Protocol 1: Formulation and Homogenization of a Stabilized LC Mixture

This protocol ensures a homogenous and properly stabilized liquid crystal mixture.

Objective: To prepare a 10g batch of a tolane-based LC mixture with an antioxidant.

Materials:

  • LC components (e.g., Host LC, Tolane LC-1, Tolane LC-2)

  • Antioxidant (e.g., BHT)

  • Analytical balance (±0.1 mg)

  • Glass vial with PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Hot plate or oven set to a temperature in the mixture's isotropic phase

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-heating: Set the hot plate or oven to a temperature approximately 10-15°C above the expected clearing point of the final mixture.

  • Calculation: Calculate the required mass of each component for the 10g batch. For example, for a 0.1% BHT concentration, you will need 0.01g of BHT.

  • Weighing: Tare the glass vial on the analytical balance. Carefully weigh each LC component directly into the vial. Add the antioxidant last. Record all masses precisely.

  • Inert Purge: Gently flush the headspace of the vial with nitrogen or argon for 30-60 seconds to displace oxygen. Immediately cap the vial tightly.

  • Heating & Mixing: Place the sealed vial on the hot plate or in the oven. Add the magnetic stir bar. Allow the components to melt completely into the isotropic phase.

  • Homogenization: Turn on the magnetic stirrer to a low-to-medium speed (e.g., 200-300 RPM). Mix for at least 2-4 hours to ensure complete homogenization. The solution should be perfectly clear and transparent.

  • Validation & Cooling: Turn off the heat and stirrer. Observe the mixture as it cools. The transition from isotropic to nematic should appear uniform, without the separation of any components. A schlieren texture should be visible under a polarizing microscope.

  • Storage: Store the final mixture in a tightly sealed, amber glass vial under an inert atmosphere to protect it from light and oxygen.

Protocol 2: Accelerated Thermal Stability Testing

This protocol is used to reliably assess the long-term thermal stability of a mixture in a shortened timeframe.[8]

Objective: To quantify the change in clearing point (ΔTc) of an LC mixture after exposure to elevated temperatures.

Materials:

  • Homogenized LC mixture

  • Differential Scanning Calorimeter (DSC) or a calibrated hot-stage microscope[9]

  • Hermetically sealable DSC pans or clean glass capillaries

  • High-temperature oven with precise temperature control (±1°C)

  • Inert gas supply

Procedure:

  • Establish Baseline Tc:

    • Prepare three separate samples of the fresh LC mixture in hermetically sealed DSC pans.

    • Run a DSC scan (e.g., heat-cool-heat cycle at 5°C/min) for each sample to determine the initial clearing point, Tc(initial).

    • The three values should be within ±0.2°C. Calculate the average Tc(initial). This repeated measurement validates your baseline.

  • Prepare Aging Samples:

    • Prepare several identical samples of the LC mixture in hermetically sealed DSC pans or flame-sealed glass capillaries under an inert atmosphere.

  • Thermal Aging:

    • Place the aging samples into the pre-heated high-temperature oven. The aging temperature should be high enough to accelerate degradation but well below the decomposition temperature (e.g., 120°C or 140°C).[10]

    • Standard aging durations are typically 24, 48, 100, and 250 hours.[11]

  • Post-Aging Analysis:

    • At each time interval, remove one or more samples from the oven. Allow them to cool to room temperature.

    • Measure the clearing point, Tc(aged), using the same DSC method as in Step 1.

  • Data Analysis:

    • Calculate the change in clearing point: ΔTc = Tc(aged) - Tc(initial) .

    • Plot ΔTc as a function of time at the aging temperature. A smaller slope indicates higher stability.

References

  • Dąbrowski, R., Kula, P., & Herman, J. (2017). High Birefringence Liquid Crystals. Crystals, 7(9), 269. [Link]

  • Iijima, K., Gorokhov, A. A., & Girichev, G. V. (2001). Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. The Journal of Physical Chemistry A, 105(26), 6434-6441. [Link]

  • Wang, M., et al. (2017). A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity. Journal of Materials Chemistry C, 5(27), 6893-6899. [Link]

  • Request PDF. (n.d.). Bis-tolane liquid crystals terminated by 2,2-difluorovinyloxyl with high birefringence and large electrical anisotropy. ResearchGate. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Shafiee, A. F., et al. (2016). The Effect of Some Liquid Crystals as Antioxidants for Base Oil. International Journal of Novel Research in Engineering and Science, 3(2), 36-45. [Link]

  • Wu, S. T., et al. (2000). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 77(26), 4241-4243. [Link]

  • LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Barberi, R., et al. (2018). Degradation of liquid crystal device performance due to selective adsorption of ions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170281. [Link]

  • World Health Organization. (2018). Guideline on Stability testing of existing active substances and related finished products. WHO Technical Report Series. [Link]

  • Li, Y., et al. (2023). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Antioxidants, 12(11), 1957. [Link]

  • Caritá, A. C., et al. (2021). Stabilization of vitamin C in emulsions of liquid crystalline structures. Journal of Drug Delivery Science and Technology, 63, 102462. [Link]

  • TA Instruments. (n.d.). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. [Link]

  • Stilinović, V., et al. (2021). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Crystals, 11(1), 54. [Link]

  • Minnesota State University Moorhead. (n.d.). Chem 355 Lab Manual. [Link]

  • Singh, A., et al. (2014). Synthesis and Degradation Studies of Nematic (N*) Liquid Crystals. International Journal of Scientific & Engineering Research, 5(12), 101-105. [Link]

  • Formariz, T. P., et al. (2007). Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability. Current Drug Delivery, 4(3), 209-216. [Link]

  • Wang, M., et al. (2017). A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity. Semantic Scholar. [Link]

  • Sharma, A., et al. (2020). Blue phase liquid crystal: strategies for phase stabilization and device development. Journal of Physics D: Applied Physics, 53(31), 313001. [Link]

  • Colina-Coca, C., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]

  • Ohta, K., et al. (2022). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Liquid Crystals, 49(10), 1361-1371. [Link]

  • Request PDF. (n.d.). Low dielectric loss and good miscibility of the tolane liquid crystals by tuning their lateral substituents. ResearchGate. [Link]

  • Al-Adham, I. S. I., et al. (2023). Lyotropic Liquid Crystal System for Drug Delivery of Astaxanthin: Physical Characterization and Enhanced Antioxidant Potential. Molecules, 28(2), 743. [Link]

  • Mosseri, R. (2021, August 10). Defects in Liquid Crystals: Topology, Geometry, and Mechanics. YouTube. [Link]

  • Science.gov. (n.d.). accelerated stability test: Topics. [Link]

  • Herman, J., et al. (2021). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. Materials, 14(4), 987. [Link]

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Sources

Optimization

Technical Support Center: Addressing Phase Separation in Liquid Crystal Blends with 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) blends containing the high birefringence additive 1-Butyl-4-((4-methoxyphenyl)ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) blends containing the high birefringence additive 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for one of the most common challenges encountered when formulating with this tolane derivative: phase separation.

As a tolane derivative, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a valuable guest molecule for enhancing the birefringence of a nematic host.[1][2] However, its rigid, multi-ring structure can lead to limited solubility and a propensity for phase separation, especially at lower temperatures or higher concentrations.[3] This guide will equip you with the knowledge to diagnose, troubleshoot, and prevent phase separation in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in a liquid crystal blend?

A1: Phase separation is a phenomenon where a homogenous mixture of two or more components separates into distinct phases with different compositions. In the context of a guest-host liquid crystal blend, this typically manifests as the guest compound, in this case, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, precipitating out of the liquid crystal host.[4] This can occur when the concentration of the guest exceeds its solubility limit in the host, often triggered by changes in temperature.

Q2: Why is 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene prone to phase separation?

A2: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, like many high birefringence tolane derivatives, possesses a long, rigid molecular structure.[1] While this structure is essential for its desirable optical properties, it can also lead to strong self-interaction and a tendency to crystallize. When mixed with a liquid crystal host, there is a delicate balance between the interactions of the guest molecules with each other and with the host molecules. If the guest-guest interactions are stronger, or if the guest molecule does not integrate well into the host's nematic director field, it can be expelled from the mixture, leading to phase separation.[3]

Q3: What are the visual indicators of phase separation in my LC cell?

A3: Under a polarizing optical microscope (POM), phase separation can be observed as the appearance of small, bright, crystalline domains within the nematic texture. These domains will often grow in size over time, especially upon cooling. In a bulk sample, you might observe cloudiness or the formation of a precipitate.

Q4: Can phase separation be reversed?

A4: In some cases, heating the mixture above its clearing point (the temperature at which it becomes an isotropic liquid) can redissolve the phase-separated guest compound. However, upon cooling, the phase separation may recur. The key is to formulate a stable mixture that remains homogeneous within the desired operating temperature range.

Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This section provides a systematic approach to troubleshooting phase separation issues with your 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene blends.

Symptom 1: Crystalline domains appear upon cooling the mixture from the isotropic state.

Root Cause Analysis: This is a classic sign of the guest compound's concentration exceeding its solubility limit in the nematic host at lower temperatures. The solubility of many guest molecules decreases as the temperature of the host liquid crystal decreases.[5]

Troubleshooting Steps:

  • Reduce the Concentration of the Guest: The most straightforward solution is to decrease the weight percentage of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in the blend. Prepare a series of mixtures with incrementally lower concentrations to determine the solubility limit at your target operating temperature.

  • Select a More Compatible Host: The chemical structure of the host liquid crystal plays a significant role in its ability to dissolve the guest molecule. Hosts with similar aromatic cores or functional groups to the tolane derivative may exhibit better miscibility. Experiment with different commercially available nematic hosts.

  • Introduce a Co-solvent or a Third Component: In some cases, adding a small amount of a third liquid crystal component with a different molecular structure can improve the overall solubility of the guest. This "eutectic mixing" approach can disrupt the crystallization of the individual components and lower the melting point of the mixture.[6]

  • Control the Cooling Rate: Rapid cooling can sometimes "trap" the guest molecules in a disordered state within the host, preventing immediate crystallization. Conversely, a very slow cooling rate might promote the growth of larger, more stable crystals. Experiment with different cooling rates to see how it affects the stability of your mixture.

Symptom 2: The liquid crystal mixture appears cloudy or hazy at room temperature, even after heating to the isotropic phase and cooling down.

Root Cause Analysis: This may indicate that the guest compound has a high melting point and poor solubility even at elevated temperatures within the nematic range. The blend may not have been heated to a sufficiently high temperature in the isotropic phase to fully dissolve the guest, or the guest may be inherently immiscible with the chosen host.

Troubleshooting Steps:

  • Ensure Complete Dissolution in the Isotropic Phase: When preparing the mixture, heat it to a temperature well above the clearing point of the host liquid crystal and hold it at that temperature while stirring to ensure the 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene has completely dissolved.[7] Visual inspection for any remaining solid particles is crucial.

  • Characterize the Thermal Properties of the Pure Guest: Determine the melting point of your 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene using Differential Scanning Calorimetry (DSC). This will give you an indication of the temperature required to ensure it is in a molten state for proper mixing.

  • Consider Host-Guest Structural Mismatch: A significant difference in the molecular length, shape, or polarity between the tolane derivative and the host molecules can lead to poor miscibility.[8] If possible, select a host with a molecular structure that is more analogous to the guest.

Experimental Protocols

Protocol 1: Preparation of a Stable Guest-Host Liquid Crystal Mixture
  • Weighing: Accurately weigh the desired amounts of the liquid crystal host and 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in a clean glass vial.

  • Heating and Mixing: Place the vial on a hot plate with magnetic stirring. Heat the mixture to approximately 10-20°C above the clearing point of the host liquid crystal. Stir the mixture until the 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is fully dissolved and the mixture appears as a clear, homogeneous isotropic liquid.

  • Cooling: Slowly cool the mixture back to room temperature while continuing to stir.

  • Degassing (Optional but Recommended): To remove any dissolved air that could affect the alignment in a display cell, the mixture can be subjected to a gentle vacuum while in the isotropic phase.

Protocol 2: Characterization of Phase Separation using Polarizing Optical Microscopy (POM)
  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean glass slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to a polarizing optical microscope.

  • Observation upon Heating: Slowly heat the sample and observe the changes in the texture. Note the temperature at which all crystalline domains disappear and the sample becomes a uniform nematic texture. Continue heating to observe the nematic-to-isotropic transition (clearing point).

  • Observation upon Cooling: Slowly cool the sample from the isotropic phase. Carefully observe the temperature at which the first signs of phase separation (crystalline domains) reappear. This temperature is the upper limit of the stable operating range for that specific concentration.

Protocol 3: Determination of Phase Transitions using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan and seal it.

  • Thermal Cycling: Place the pan in the DSC instrument. Heat the sample to a temperature well into the isotropic phase. Then, cool the sample at a controlled rate (e.g., 5-10°C/min). Finally, heat the sample again at the same rate.

  • Data Analysis: Analyze the resulting thermogram. The nematic-to-isotropic transition will appear as an endothermic peak on heating and an exothermic peak on cooling. Phase separation (crystallization of the guest) will manifest as a distinct exothermic peak upon cooling, and its corresponding melting will be an endothermic peak upon heating. The temperatures and enthalpies of these transitions provide quantitative data on the phase behavior of the blend.[1]

Data Presentation

Table 1: Hypothetical Phase Transition Temperatures for a Blend of a Nematic Host and 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (Guest)

Guest Concentration (wt%)Melting Point (°C)Clearing Point (N-I) (°C)Phase Separation on Cooling (°C)
1-575Not Observed
507815
10128235
15258550

Note: This table presents hypothetical data to illustrate the expected trend. Actual values must be determined experimentally.

Visualization of Concepts

PhaseSeparationTroubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions Symptom1 Crystalline domains appear on cooling Cause1 Concentration exceeds solubility limit Symptom1->Cause1 Cause2 Poor host-guest compatibility Symptom1->Cause2 Cause4 Inappropriate cooling rate Symptom1->Cause4 Symptom2 Mixture is persistently cloudy Symptom2->Cause2 Cause3 Incomplete initial dissolution Symptom2->Cause3 Solution1 Reduce guest concentration Cause1->Solution1 Solution6 Characterize thermal properties (DSC) Cause1->Solution6 Solution2 Change host material Cause2->Solution2 Solution3 Add a third component Cause2->Solution3 Cause2->Solution6 Solution5 Ensure complete dissolution at high temp Cause3->Solution5 Solution4 Optimize cooling rate Cause4->Solution4

Caption: Troubleshooting workflow for phase separation.

PhaseDiagram Illustrative Temperature-Concentration Phase Diagram cluster_legend Phase Legend I Isotropic N Nematic S Solid (Guest) + Nematic (Host) IN Isotropic + Nematic Temp Temperature p1 Temp->p1 Conc Guest Concentration (%) p6 Conc->p6 0 0 5 5 10 10 15 15 p2 T_high High p3 p4 p5 p4->p5 T_low Low p7 p8 c1 c2 c1->c2 Clearing Line (N -> I) c3 c2->c3 Clearing Line (N -> I) c4 c3->c4 Clearing Line (N -> I) s1 s2 s1->s2 Solubility Limit s3 s2->s3 Solubility Limit

Caption: Illustrative phase diagram for a guest-host system.

References

  • Dąbrowski, R., Kula, P., & Herman, J. (2015). High Birefringence Liquid Crystals. Molecules, 20(12), 21639-21682. [Link]

  • Sakai, S., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Liquid Crystals, 1-11. [Link]

  • Hu, R. S. (2023). Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. LinkedIn. [Link]

  • Uchida, T., Seki, H., & Wada, M. (1979). Guest-Host Interactions in Liquid Crystals. Molecular Crystals and Liquid Crystals, 51(3-4), 271-283. [Link]

  • Serrano, A., et al. (2018). Phase behaviour and applications of a binary liquid mixture of methanol and a thermotropic liquid crystal. Soft Matter, 14(24), 4615-4620. [Link]

  • Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. A New Electro-Optic Effect. Applied Physics Letters, 13(3), 91-92. [Link]

  • Dąbrowski, R. (2015). High Birefringence Liquid Crystals. ResearchGate. [Link]

  • Formariz, T. P., et al. (2016). Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies. Journal of Cosmetics, Dermatological Sciences and Applications, 6(3), 119-127. [Link]

  • Uchida, T., & Wada, M. (1974). Color contrast criteria in a guest–host mode liquid crystal display. Applied Optics, 13(6), 1321-1325. [Link]

  • Alfa Chemistry. (n.d.). 1-N-Butyl-4-[2-(4-methoxyphenyl)-1-ethynyl]benzene. Retrieved from [Link]

  • Chen, J., et al. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals, 44(12), 1845-1854. [Link]

  • Wang, Y., et al. (2023). Unique Polymer-Stabilized Liquid Crystal Structure Prepared by Addition of a Reversible Addition–Fragmentation Chain Transfer Agent. ACS Applied Polymer Materials, 5(11), 8969-8977. [Link]

  • Li, Y., et al. (2022). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Materials Advances, 3(13), 5556-5564. [Link]

  • Kralj, S., & Kralj, L. (2023). Phase behavior of nematic-nanoparticle mixtures. Frontiers in Physics, 11. [Link]

  • Wikipedia. (n.d.). Guest-host display. Retrieved from [Link]

  • Guldin, S., et al. (2023). Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. UCL Discovery. [Link]

  • Mistry, D., et al. (2007). High-solubility liquid crystal dye guest-host device. In Proc. SPIE 6587, Emerging Liquid Crystal Technologies II. [Link]

  • Sakai, S., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. [Link]

  • Deb, R., et al. (2018). Enantiotropic Nematics From Cross-Like 1,2,4,5-Tetrakis(4′-alkyl-4-ethynylbiphenyl)benzenes and Their Biaxiality Studies. Frontiers in Materials, 5. [Link]

  • Varghese, S., et al. (2002). Phase transitions in a nematic binary mixture. The Journal of Chemical Physics, 116(5), 2213-2217. [Link]

  • Uchida, T., & Wada, M. (1981). Guest-Host Type Liquid Crystal Displays. Molecular Crystals and Liquid Crystals, 63(1-4), 19-44. [Link]

  • Ahmed, H. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(4), 1805. [Link]

  • Formariz, T. P., et al. (2016). Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies. PMC. [Link]

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Troubleshooting

Technical Support Center: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene Thin Film Morphology

Welcome to the technical support center for controlling the thin film morphology of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the thin film morphology of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this molecule in their work. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles governing film formation. Our goal is to empower you to not only solve common experimental issues but also to rationally design your experimental parameters to achieve desired film characteristics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material and the importance of morphological control.

Q1: What is 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene?

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a diarylalkyne small molecule. Due to its rigid, conjugated structure, it is under investigation for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of devices based on this material is critically dependent on the molecular packing and order within the thin film.[1][2]

Property Value
CAS Number 35684-12-9[3][4][5]
Molecular Formula C₁₉H₂₀O[3][4]
Molecular Weight 264.36 g/mol [3][4]
Alternate Name 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene[3]

Q2: Why is controlling the thin film morphology so critical?

The morphology of an organic semiconductor thin film—referring to the arrangement, packing, and orientation of molecules—directly dictates its electronic properties.[1][2] Key factors include:

  • Charge Transport: Well-ordered, crystalline domains with minimal grain boundaries facilitate efficient charge transport, leading to higher carrier mobility in transistors.[2][6]

  • Device Performance & Reproducibility: Consistent morphology ensures reliable and reproducible device performance, which is crucial for both fundamental research and commercial applications.[6]

  • Stability: The thermodynamic stability of the film can be influenced by its morphology, affecting the long-term operational stability of the device.

Q3: What are the primary factors that influence the morphology of the thin film?

The final morphology is a result of a complex interplay between thermodynamics and kinetics.[6] The key control levers can be categorized as follows:

  • Solution Formulation: The choice of solvent, solution concentration, and the presence of any additives.

  • Deposition Technique: The method used to cast the film (e.g., spin coating, solution shearing, drop casting) and its associated parameters (e.g., spin speed, deposition rate, substrate temperature).[1][7]

  • Substrate Properties: The surface energy, roughness, and chemical nature of the substrate onto which the film is cast.[8]

  • Post-Deposition Processing: Treatments applied after film formation, such as thermal or solvent vapor annealing, which provide energy for molecular rearrangement.[9]

Section 2: Troubleshooting Guides & Protocols

This section is formatted to address specific experimental challenges. Each problem is followed by an analysis of its root causes and a set of actionable solutions.

Problem 1: Poor Film Quality (Pinholes, Streaks, or Incomplete Coverage)

This is one of the most common issues in solution-based film deposition and almost always points to problems with the substrate, solution, or the deposition process itself.

Causality Analysis:

  • Incomplete Coverage (Dewetting): Occurs when the surface energy of the substrate is too low for the solution's surface tension, causing the liquid to bead up rather than spread evenly.[10]

  • Pinholes and Comet Streaks: These defects are typically caused by particulate contamination either on the substrate or within the solution. The particle disrupts the flow of the solution during spinning, leaving a void (pinhole) or a tail (comet streak).[10][11]

  • Center Defect: A thick spot or hole in the center can result from an improper dispense action, where the solution is not deposited smoothly or splashes.[12]

Workflow for Troubleshooting Film Quality

G start Problem: Poor Film Quality sub_clean Is the substrate pristinely clean? start->sub_clean sol_filt Is the solution filtered (0.2 µm PTFE)? sub_clean->sol_filt Yes clean_proto Action: Implement rigorous substrate cleaning protocol. sub_clean->clean_proto No dispense Is the dispense technique correct? sol_filt->dispense Yes filt_proto Action: Filter solution immediately before use. sol_filt->filt_proto No wetting Is the solution wetting the surface properly? dispense->wetting Yes disp_proto Action: Dispense smoothly at the substrate center. dispense->disp_proto No surf_mod Action: Modify substrate surface energy (e.g., UV-Ozone) or change solvent. wetting->surf_mod No success High-Quality Film wetting->success Yes clean_proto->sub_clean Retry filt_proto->sol_filt Retry disp_proto->dispense Retry surf_mod->wetting Retry

Caption: Decision tree for troubleshooting common spin coating defects.

Protocols for Resolution:

  • Rigorous Substrate Cleaning (Self-Validating Protocol):

    • Step 1: Sequentially sonicate the substrate in a detergent solution (e.g., Hellmanex III), deionized water, acetone, and finally isopropanol for 15 minutes each.[10]

    • Step 2: Dry the substrate with a stream of high-purity nitrogen.

    • Step 3 (Validation): The surface should be hydrophilic. A drop of deionized water should spread out with a very low contact angle. If it beads up, the cleaning process is incomplete.

    • Step 4 (Optional Surface Treatment): For enhanced wetting, treat the substrate with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before spin coating. This increases the surface energy.[10]

  • Optimizing Spin Coating Parameters: The goal is to achieve a balance where the solvent evaporates at a rate that allows for uniform film formation without defects.

Parameter Typical Range Rationale & Troubleshooting
Solution Conc. 1 - 10 mg/mLHigher concentration generally leads to thicker films. Start around 5 mg/mL.
Dispense Volume 20 - 100 µLMust be sufficient to cover the entire substrate. If dewetting occurs, a simple first step is to increase the volume.[10][12]
Spin Speed 1000 - 4000 RPMHigher speeds result in thinner films and faster solvent evaporation. Too fast can cause turbulence.
Spin Time 30 - 60 secondsMust be long enough for the film to become tacky-dry. Insufficient time can lead to film reflow and defects during baking.[13]
Acceleration 1000 - 3000 RPM/sA moderate acceleration helps in uniformly spreading the solution.
Problem 2: Film is Amorphous or Poorly Crystalline

Even with a uniform, defect-free film, the molecular arrangement may be disordered (amorphous), which is detrimental to charge transport. Post-deposition annealing is the primary method to enhance crystallinity.

Causality Analysis: Rapid solvent evaporation during spin coating often traps molecules in a disordered, kinetically favorable state rather than the thermodynamically stable crystalline state. Annealing provides the necessary thermal or solvent-induced energy to overcome the activation barrier for molecular rearrangement.[14][15]

Visualizing the Effect of Annealing

Caption: Annealing provides energy for molecules to self-organize.

Protocol 1: Thermal Annealing (TA)

Thermal annealing is effective for promoting crystallinity but requires careful temperature control to avoid damaging the film or inducing unwanted phase transitions.[16][17]

  • Step 1: Place the substrate with the as-cast film on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Step 2: Ramp the temperature to the desired setpoint. A good starting point is a temperature slightly below the material's glass transition temperature (Tg) or melting point (Tm). For many small molecules, a range of 80°C to 140°C is effective.[18][19]

  • Step 3: Anneal for a set duration, typically 10 to 60 minutes. Longer times can lead to larger crystal grains, but this effect may saturate.

  • Step 4: Allow the film to cool slowly to room temperature to prevent quenching defects.

  • Causality Check: The heat provides kinetic energy to the molecules, allowing them to diffuse and rearrange into a more ordered, lower-energy crystalline state.[14] This often leads to an increase in grain size and improved π-π stacking, which can be verified by XRD and AFM.[19]

Protocol 2: Solvent Vapor Annealing (SVA)

SVA is a powerful room-temperature technique that uses solvent vapor to plasticize the film, thereby increasing molecular mobility.[20][21]

  • Step 1: Place the substrate with the as-cast film inside a sealed container (e.g., a petri dish or a specialized chamber).

  • Step 2: Place a small vial containing a solvent inside the chamber, ensuring it does not touch the substrate. The choice of solvent is critical; a solvent that is a good solvent for the material (e.g., chloroform, toluene, or THF) is typically used.[22]

  • Step 3: Seal the chamber and leave it undisturbed for a period ranging from 30 minutes to several hours. The solvent vapor will create a saturated atmosphere, swelling the film.[16]

  • Step 4: Remove the substrate and allow the residual solvent to evaporate slowly.

  • Causality Check: The solvent vapor acts as a plasticizer, lowering the glass transition temperature of the material and allowing for significant molecular rearrangement even at room temperature.[15] This can lead to the formation of highly crystalline, large-domain structures. The final morphology depends heavily on the solvent used and the annealing time.[20][22]

Section 3: Characterization of Film Morphology

Verifying the success of your morphology control strategy requires appropriate characterization techniques.

Technique Information Gained Purpose in This Context
Atomic Force Microscopy (AFM) Surface topography, roughness, grain size, and phase separation.[8][23]To visualize the crystal grains, assess film smoothness, and observe the direct impact of annealing on the surface structure.
X-ray Diffraction (XRD) Crystalline structure, molecular packing, and orientation (texture).[1][24]To confirm the presence of crystallinity, identify the crystal phase (polymorphism), and determine how the molecules are oriented relative to the substrate.
UV-Vis Spectroscopy Electronic absorption properties.Changes in the absorption spectrum, such as red-shifting of the absorption edge, can indicate increased intermolecular interaction and ordering (e.g., H- or J-aggregation).

References

  • Growth, structure and morphology of organic thin films. (n.d.). RWTH Publications. Retrieved from [Link]

  • Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Retrieved from [Link]

  • The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Lee, W. H., et al. (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. PMC. Retrieved from [Link]

  • Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). ResearchGate. Retrieved from [Link]

  • Method of Organic Semiconductor Thin Film. (n.d.). Stanford University. Retrieved from [Link]

  • Effect of the Nature of Annealing Solvent on the Morphology of Diblock Copolymer Blend Thin Films. (n.d.). Macromolecules. Retrieved from [Link]

  • Thin Films Deposition of Organic Materials. (2019). VacCoat. Retrieved from [Link]

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  • Spin-Coating Defect Theory and Experiments. (n.d.). Brewer Science. Retrieved from [Link]

  • Double Deposition Technique of Thin Film Organic Semiconductor: Effect on Optical and Morphology Properties. (n.d.). IEEE Xplore. Retrieved from [Link]

  • How Is Annealing Used For Thin Films? (2025). YouTube. Retrieved from [Link]

  • 644 questions with answers in SPIN COATING. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of thin film properties and quality. (2024). Surface Science Study Guide. Retrieved from [Link]

  • Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. (2023). PMC. Retrieved from [Link]

  • Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Solvent vapour annealing of organic thin films: Controlling the self-assembly of functional systems across multiple length scales. (2025). ResearchGate. Retrieved from [Link]

  • What are the common problems of spin coating experiment? (n.d.). NBchao.Com. Retrieved from [Link]

  • A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Morphology control strategies for solution-processed organic semiconductor thin films. (2014). Journal of Materials Chemistry C. Retrieved from [Link]

  • Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • Directing the film structure of organic semiconductors via post-deposition processing for transistor and solar cell applications. (n.d.). Energy & Environmental Science. Retrieved from [Link]

  • Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Effect of morphology on organic thin film transistor sensors. (2025). ResearchGate. Retrieved from [Link]

  • 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. (2025). ResearchGate. Retrieved from [Link]

  • The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. (2022). MDPI. Retrieved from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of Diarylacetylenes by Column Chromatography

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of diarylacetylenes. This guide provides in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of diarylacetylenes. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography of this important class of compounds. Our aim is to equip you with the knowledge to overcome common purification challenges and achieve high purity for your target molecules.

Introduction to Chromatographic Purification of Diarylacetylenes

Diarylacetylenes are a class of organic compounds characterized by two aryl groups linked by an acetylene unit. Their generally nonpolar nature dictates the choice of chromatographic conditions. Normal-phase column chromatography using silica gel as the stationary phase is the most common and effective method for their purification. The selection of an appropriate solvent system (mobile phase) is critical for achieving successful separation from starting materials, reagents, and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of diarylacetylenes and how does it affect solvent system selection?

Diarylacetylenes are typically nonpolar compounds. Their polarity is primarily influenced by the nature of the substituents on the aryl rings. Electron-donating or withdrawing groups can introduce some polarity, but the overall hydrophobic character of the molecule usually dominates. This means that for column chromatography on silica gel, a nonpolar mobile phase is required to elute the compound. A common starting point is a mixture of a nonpolar solvent like hexanes or heptane with a small amount of a more polar solvent such as ethyl acetate or dichloromethane.

Q2: How do I develop a suitable solvent system for my specific diarylacetylene?

The ideal method for developing a solvent system is to use Thin Layer Chromatography (TLC). By testing various solvent mixtures on a TLC plate spotted with your crude reaction mixture, you can quickly assess the separation.

  • Goal: Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target diarylacetylene. A well-separated spot for your product from other components is the primary objective.

  • Starting Point: Begin with a highly nonpolar solvent system, for example, 1-5% ethyl acetate in hexanes.

  • Optimization: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent until you achieve the desired Rf and separation.

Q3: Are diarylacetylenes stable on silica gel?

Generally, simple diarylacetylenes are stable on silica gel. However, highly functionalized or strained diarylacetylenes may be susceptible to degradation on the acidic surface of silica gel. If you suspect instability (e.g., streaking on TLC that is not resolved by solvent system changes, or low recovery from the column), consider the following:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This can be done by adding a small amount of triethylamine (0.1-1%) to your eluent.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).

Q4: What are the most common impurities I might encounter when purifying diarylacetylenes from a Sonogashira coupling reaction?

The Sonogashira coupling is a widely used method for synthesizing diarylacetylenes. Common impurities that may need to be separated include:

  • Homocoupled Terminal Alkyne (Glaser coupling byproduct): This impurity is often more polar than the desired diarylacetylene.

  • Unreacted Aryl Halide: The polarity of this starting material will depend on its substituents.

  • Palladium and Copper Catalysts: These can often be removed by passing the crude mixture through a short plug of silica gel before loading onto the main column[1].

  • Phosphine Ligands and their Oxides: These are typically more polar than the diarylacetylene product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of diarylacetylenes.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation - Inappropriate solvent system (too polar or not polar enough).- Co-elution of product with an impurity of very similar polarity.- Re-optimize the solvent system using TLC. Test a wider range of solvent polarities and consider different solvent combinations (e.g., hexanes/dichloromethane, hexanes/toluene).- Try a different stationary phase. If silica gel fails, consider alumina or a bonded-phase silica.
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the concentration of the polar component in your eluent. For example, switch from 10% ethyl acetate in hexanes to 2% ethyl acetate in hexanes.
Product Elutes Too Slowly or Not at All (Low Rf) The solvent system is not polar enough.Gradually increase the concentration of the polar component in your eluent.
Band Tailing or Streaking - Compound instability on silica gel.- The compound is not sufficiently soluble in the mobile phase.- Column overloading.- Neutralize the silica gel by adding a small amount of triethylamine to the eluent.- Choose a solvent system where your compound has better solubility. - Reduce the amount of crude material loaded onto the column.
Low Recovery of Product - Compound is irreversibly adsorbed onto the silica gel.- The compound is volatile and has evaporated during solvent removal.- Use deactivated silica gel or an alternative stationary phase. - Use a less polar eluent if possible to speed up elution. - Be cautious during solvent removal (rotary evaporation). Use a lower bath temperature and monitor the process closely.
Presence of Catalyst Residues in the Final Product Incomplete removal of palladium or copper catalysts.- Pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder.- Pass the crude mixture through a plug of Celite® or a short silica gel column before the main purification step[2].

Experimental Protocols

Protocol 1: Developing a Solvent System using TLC
  • Dissolve a small amount of your crude diarylacetylene mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved mixture onto the baseline.

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 5% ethyl acetate in hexanes).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm).

  • Calculate the Rf value for your product spot (distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the solvent system polarity as needed to achieve an Rf between 0.2 and 0.4 and good separation from impurities.

Protocol 2: Packing a Silica Gel Column for Flash Chromatography
  • Select a glass column of appropriate size for the amount of material you need to purify.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Your column is now ready for loading.

Solvent System Selection Workflow

SolventSelection start Crude Diarylacetylene Mixture tlc_dev Develop TLC with Nonpolar System (e.g., 1-5% EtOAc in Hexanes) start->tlc_dev analyze_rf Analyze Rf of Product tlc_dev->analyze_rf rf_too_high Rf > 0.4 analyze_rf->rf_too_high rf_too_low Rf < 0.2 analyze_rf->rf_too_low rf_good 0.2 < Rf < 0.4 analyze_rf->rf_good decrease_polarity Decrease Polarity (e.g., lower % EtOAc) rf_too_high->decrease_polarity increase_polarity Increase Polarity (e.g., higher % EtOAc) rf_too_low->increase_polarity check_separation Good Separation? rf_good->check_separation decrease_polarity->tlc_dev increase_polarity->tlc_dev run_column Proceed to Column Chromatography check_separation->run_column Yes try_new_system Try Different Solvent System (e.g., Hexanes/DCM) check_separation->try_new_system No try_new_system->tlc_dev Troubleshooting start Purification Issue issue What is the problem? start->issue poor_sep Poor Separation issue->poor_sep low_yield Low Yield issue->low_yield tailing Band Tailing issue->tailing catalyst Catalyst Contamination issue->catalyst poor_sep_q Have you re-optimized the solvent system with TLC? poor_sep->poor_sep_q low_yield_q Is there streaking on TLC? low_yield->low_yield_q tailing_q Is the compound soluble in the mobile phase? tailing->tailing_q catalyst_q Did you pre-filter? catalyst->catalyst_q reoptimize Re-optimize on TLC poor_sep_q->reoptimize No try_new_stationary Try Alumina or Deactivated Silica poor_sep_q->try_new_stationary Yes deactivate_silica Use Deactivated Silica low_yield_q->deactivate_silica Yes check_volatility Check Compound Volatility low_yield_q->check_volatility No change_solvent Change Solvent System tailing_q->change_solvent No reduce_load Reduce Column Loading tailing_q->reduce_load Yes prefilter Filter through Celite or a Silica Plug catalyst_q->prefilter No dry_load Use Dry Loading catalyst_q->dry_load Yes

Caption: Decision tree for troubleshooting common issues in diarylacetylene purification.

Example Solvent Systems from Literature

Compound Reaction Type Solvent System Stationary Phase Reference
DiphenylacetyleneBromination/DehydrobrominationRecrystallization from 95% EthanolNot ApplicableOrganic Syntheses [3]
Substituted DiarylacetyleneSonogashira CouplingHexane:Ether:Acetone (30:1:2)Silica GelFlow Chemistry: Sonogashira Coupling [4]
Aryl-Alkyne ProductSonogashira CouplingNot specified for product, but general flash chromatography on silica gel was used.Silica GelSonogashira Coupling

References

  • Organic Syntheses. Diphenylacetylene. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diarylacetylene Synthesis: Comparing Sonogashira, Suzuki, and Stille Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Diarylacetylenes and Cross-Coupling Chemistry Diarylacetylenes are a class of organic compounds characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Diarylacetylenes and Cross-Coupling Chemistry

Diarylacetylenes are a class of organic compounds characterized by two aryl groups linked by a carbon-carbon triple bond. This structural motif is of significant interest in medicinal chemistry, materials science, and drug development. The rigid, linear geometry of the acetylene linker provides a well-defined scaffold for orienting functional groups in three-dimensional space, making it invaluable for probing biological targets and constructing novel molecular architectures. Furthermore, the conjugated π-system of diarylacetylenes often imparts unique photophysical properties, leading to their use in organic electronics and functional materials.

The construction of the C(sp²)-C(sp) bond is the critical step in synthesizing unsymmetrical diarylacetylenes. Over the past several decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation.[1] This guide provides an in-depth comparison of the premier method for this task, the Sonogashira coupling, with its main alternatives: the Suzuki and Stille couplings. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide experimental data to guide researchers in selecting the optimal synthetic strategy.

The Gold Standard: Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] It is widely regarded as the most direct and efficient method for synthesizing diarylacetylenes.

Mechanistic Rationale: A Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles, one involving palladium and the other a copper(I) co-catalyst.[3] This dual-metal system is key to the reaction's high efficiency under mild conditions.

  • The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne (Ar'-C≡CH) reacts with a Cu(I) salt, typically in the presence of an amine base, to form a highly reactive copper acetylide intermediate (Ar'-C≡CCu). The base is crucial for deprotonating the alkyne.

  • Transmetalation: The key step is the transfer of the acetylide group from copper to the palladium center, regenerating the Cu(I) catalyst and forming a Pd(II)-alkynyl complex. This is often the rate-determining step.[3]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the diarylacetylene product (Ar-C≡C-Ar') and regenerate the active Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-X(L₂) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡C-Ar'(L₂) PdII_Ar->PdII_Alkyne Transmetalation Boronate Ar'-C≡C-B(OR)₂ AteComplex [Ar'-C≡C-B(OR)₂(Base)]⁻ Boronate->AteComplex Activation Base Base (e.g., CO₃²⁻) Product Ar-C≡C-Ar' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for diarylacetylenes.
Advantages and Limitations
  • Advantages: The primary advantage of the Suzuki coupling is the low toxicity and high stability of the organoboron reagents, which are often crystalline solids that are stable to air and moisture. [4]This contrasts sharply with the toxic and often less stable organotin reagents used in Stille coupling.

  • Limitations: A key limitation is the availability and stability of the required alkynylboron reagents. While arylboronic acids are common, alkynylboronates can be less accessible and may be prone to decomposition. Furthermore, the reaction can be sluggish with less reactive aryl chlorides. [5]

Alternative Strategy 2: Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide. [6]For diarylacetylene synthesis, this involves reacting an arylstannane with an alkynyl halide or, more commonly, an alkynylstannane with an aryl halide.

Mechanistic Rationale: Neutral Transmetalation

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling but does not require a base for activation.

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organostannane directly transfers its organic group to the palladium center. This step is often the rate-determining step and can be slow. [7]3. Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.

Stille_Mechanism Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-X(L₂) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡C-Ar'(L₂) PdII_Ar->PdII_Alkyne Transmetalation Stannane Ar'-C≡C-SnR₃ Product Ar-C≡C-Ar' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regeneration

Figure 3: Catalytic cycle of the Stille coupling for diarylacetylenes.
Advantages and Limitations
  • Advantages: Organostannanes are generally tolerant of a wide variety of functional groups, making the Stille reaction highly versatile for the synthesis of complex molecules. [8]The reagents are also stable to air and moisture. [6]* Limitations: The most significant drawback is the high toxicity of organotin compounds and their byproducts, which are often difficult to remove completely from the final product. [9]This is a major concern in drug development. The reaction can also be sluggish, sometimes requiring additives like copper(I) salts to accelerate the transmetalation step. [10]

Quantitative Performance Comparison

To provide a clear comparison, the table below summarizes representative experimental data for the synthesis of unsymmetrical diarylacetylenes using each method. The data is compiled from literature sources to illustrate typical performance metrics.

FeatureSonogashira CouplingSuzuki-Miyaura CouplingStille Coupling
Reaction Ar¹-X + H-C≡C-Ar²Ar¹-X + (RO)₂B-C≡C-Ar²Ar¹-X + R₃Sn-C≡C-Ar²
Catalyst System Pd catalyst + Cu(I) co-catalystPd catalystPd catalyst (± Cu(I) additive)
Typical Pd Loading 0.5 - 5 mol%0.1 - 5 mol%1 - 5 mol%
Base Amine (e.g., TEA, Piperidine)Inorganic (e.g., Cs₂CO₃, K₂CO₃)Often not required
Temperature Room Temp. to 80 °CRoom Temp. to 100 °C70 °C to 120 °C
Typical Yields Good to Excellent (80-98%) [6]Good to Excellent (75-95%) [11]Good to Excellent (80-95%) [12]
Key Advantage Direct use of terminal alkynes; mild conditions.Low toxicity of boron reagents.High functional group tolerance.
Key Disadvantage Risk of Glaser homocoupling (requires inert atmosphere).Requires synthesis of alkynylboron reagent.High toxicity of tin reagents and byproducts.

Decision-Making Workflow for Method Selection

Choosing the right coupling reaction depends on several factors, including substrate availability, functional group tolerance, and project constraints related to toxicity and purification.

Workflow start Start: Synthesize Unsymmetrical Diarylacetylene q1 Is the terminal alkyne readily available? start->q1 sonogashira Use Sonogashira Coupling q1->sonogashira Yes q2 Are organotin reagents and their removal acceptable? q1->q2 No stille Use Stille Coupling q2->stille Yes suzuki Use Suzuki Coupling (Synthesize alkynylboronate) q2->suzuki No q3 Does the substrate contain base-sensitive groups? stille->q3 q3->suzuki No Or use mild base stille_preferred Consider Stille (base-free) q3->stille_preferred Yes

Figure 4: Decision workflow for selecting a cross-coupling method.

Experimental Protocols

The following are representative, self-validating protocols for each coupling method, adapted from established literature procedures.

Protocol 1: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

Adapted from a general procedure for Sonogashira cross-coupling reactions. [6] Objective: To synthesize an unsymmetrical diarylacetylene.

Materials:

  • Aryl Iodide (1.0 equiv.)

  • Aryl Acetylene (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Copper(I) Iodide (CuI) (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (7.0 equiv.)

  • Dry, degassed Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (0.65 mmol, 1.0 equiv.), aryl acetylene (0.65 mmol, 1.0 equiv.), and Cs₂CO₃ (4.55 mmol, 7.0 equiv.).

  • Add 8.0 mL of dry, degassed toluene to the flask.

  • Stir the mixture under argon at room temperature for 20 minutes.

  • Add Pd(PPh₃)₄ (0.065 mmol, 10 mol%) and CuI (0.13 mmol, 20 mol%) to the flask.

  • Seal the flask, wrap it in aluminum foil to protect it from light, and stir at room temperature for 24 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the appearance of a new, less polar spot/peak indicates product formation.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using hexane as eluent) to yield the pure diarylacetylene.

Protocol 2: Suzuki-Miyaura Coupling of an Alkynyl Bromide with an Arylboronic Acid

Adapted from Guo, C-C. et al., Synthesis, 2012. [11] Objective: To synthesize an unsymmetrical diarylacetylene.

Materials:

  • Arylboronic Acid (1.2 equiv.)

  • Alkynyl Bromide (1.0 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Methanol

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the alkynyl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dba)₂ (0.001 mmol, 0.1 mol%).

  • Add methanol (5 mL) to the flask. The reaction is run under aerobic conditions.

  • Stir the mixture vigorously at room temperature.

  • Self-Validation/Monitoring: Monitor the reaction by TLC. The consumption of the UV-active starting materials indicates reaction progress.

  • Upon completion (typically 2-12 hours), add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired diarylacetylene.

Conclusion and Future Outlook

For the direct synthesis of diarylacetylenes, the Sonogashira coupling remains the preeminent method due to its operational simplicity and use of readily available terminal alkynes. Its primary drawback, the potential for Glaser homocoupling, can be managed with careful experimental technique or by employing copper-free variants.

The Suzuki-Miyaura coupling presents a compelling alternative, particularly in pharmaceutical development where avoiding toxic reagents is paramount. Its main hurdle is the need for pre-synthesized alkynylboron reagents. However, as methods for preparing these reagents become more robust, the Suzuki reaction's role in diarylacetylene synthesis is likely to expand.

The Stille coupling , while offering excellent functional group tolerance, is increasingly disfavored due to the severe toxicity of organotin compounds. Its use is generally restricted to complex syntheses where other methods fail or where the high tolerance of the stannane is absolutely critical.

Ultimately, the choice of method is a strategic decision based on a careful analysis of substrate availability, scalability, functional group compatibility, and the toxicity profile of the required reagents. As catalysis continues to evolve, the development of more active, stable, and greener catalyst systems will undoubtedly continue to refine and reshape these powerful synthetic tools.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004). Angewandte Chemie International Edition. Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Advances. Retrieved from [Link]

  • One-pot procedure for the synthesis of unsymmetrical diarylalkynes. (2007). Synlett. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Advances. Retrieved from [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2005). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. Retrieved from [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Synthesis. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

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Comparative

A Comparative Performance Analysis of Tolane-Based Liquid Crystals: Benchmarking 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Introduction: The Enduring Appeal of Tolane Scaffolds in Liquid Crystal Design Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a so...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Tolane Scaffolds in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a solid crystal.[1] Within the vast landscape of mesogenic molecules, the tolane (diphenylacetylene) scaffold holds a privileged position. Its rigid, linear structure, a consequence of the acetylene linking group, imparts a high degree of molecular anisotropy. This fundamental characteristic is directly responsible for the high birefringence (Δn), wide nematic phase ranges, and excellent thermal stability that are hallmarks of tolane-based liquid crystals.[2] These properties are not merely academic curiosities; they are critical enablers for next-generation electro-optical technologies, including high-resolution displays, optical phased arrays, and advanced light modulators.[3][4]

This guide provides a comparative analysis of a specific tolane derivative, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene , against a backdrop of other structurally related tolane liquid crystals. Our objective is to dissect the intricate relationship between molecular architecture and key performance metrics. By understanding the causality behind these structure-property relationships, researchers and materials scientists can make more informed decisions in the rational design and selection of liquid crystals for specific, high-performance applications. We will delve into quantitative data, explain the underlying physical principles, and provide robust experimental protocols for the characterization of these advanced materials.

The Benchmark Molecule: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Our reference compound, 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, serves as an excellent starting point for this comparative study. Its structure is archetypal of a simple, effective calamitic (rod-shaped) mesogen.

  • Core: A rigid tolane (diphenylacetylene) unit that provides the necessary molecular anisotropy.

  • Terminal Groups: A butyl chain (-C₄H₉) on one end and a methoxy group (-OCH₃) on the other. These flexible and polar groups are not inert appendages; they critically influence the molecule's melting point, clearing point, and dielectric properties.[5]

Caption: Structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

Key Performance Metrics for Tolane Liquid Crystals

The suitability of a liquid crystal for a given application is determined by a specific set of physicochemical properties. For tolanes, the most critical are:

  • Mesophase Range: This is the temperature window between the melting point (Cr→N or Sm) and the clearing point (N→I), where the material exists in its liquid crystalline state. A broad nematic range and a low melting point are highly desirable for most applications to ensure operational stability across various environmental conditions.[6]

  • Optical Anisotropy (Birefringence, Δn): Defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, Δn is a measure of how strongly the material interacts with polarized light. Tolanes are prized for their high Δn values, which allow for the construction of thinner liquid crystal cells, leading to faster response times.[3][5]

  • Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of Δε determine how the LC molecules will orient in an applied electric field.[4] Materials with positive Δε align parallel to the field, while those with negative Δε align perpendicularly.[2][7] The magnitude of Δε influences the threshold voltage required to switch the device.

  • Rotational Viscosity (γ₁): This parameter is a measure of the internal friction of the LC molecules as they rotate. A lower rotational viscosity is crucial for achieving fast switching speeds in display devices.[8][9]

Comparative Analysis: The Impact of Structural Modification

The performance of a tolane liquid crystal can be fine-tuned by systematically altering its molecular structure. The introduction of different terminal chains, lateral substituents, or modifications to the aromatic core can have profound and predictable effects on its properties.[2][5]

Compound/ModificationStructureMelting Point (°C)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Key Structural Insight
Benchmark: 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene C₄H₉-Ph-C≡C-Ph-OCH₃Est. ~50-70Est. ~150-170Est. >0.20Slightly PositiveA standard, non-substituted tolane core provides a good balance of properties. The butyl and methoxy groups help lower the melting point compared to the unsubstituted parent tolane.[5][10][11]
Varying Alkyl Chain Length (Propyl vs. Butyl/Pentyl) C₃H₇-Ph-C≡C-Ph-XVariesExhibits "odd-even" effect[2]Largely UnchangedMinor EffectThe clearing points of homologous series often show an odd-even effect, where molecules with odd-numbered alkyl chains have higher clearing points than those with even-numbered chains due to differences in molecular packing efficiency.[2][6]
Lateral Fluoro-Substitution R-Ph(F)-C≡C-Ph-R'DecreasedDecreasedSlightly DecreasedCan become negativeAdding lateral fluorine atoms disrupts intermolecular packing, which significantly lowers the melting point and clearing point.[5][6] This modification is also a key strategy for inducing negative dielectric anisotropy.[2][7]
Terminal Fluoro-Substitution R-Ph-C≡C-Ph-FVariesVariesHighModerately PositiveA terminal fluorine atom enhances the dipole moment along the principal molecular axis, leading to a moderately positive Δε.
Terminal Cyano (-CN) Group R-Ph-C≡C-Ph-CNIncreasedIncreasedVery High (~0.3-0.4)Strongly PositiveThe highly polar cyano group dramatically increases both clearing point and dielectric anisotropy due to strong dipole-dipole interactions.[12]
Terminal Isothiocyanato (-NCS) Group R-Ph-C≡C-Ph-NCSVariesHighVery High (~0.4-0.5)Strongly PositiveThe NCS group provides exceptionally high birefringence while maintaining a strong positive dielectric anisotropy, making these materials ideal for applications requiring large phase shifts.[3][5]
Allyloxy Terminal Group with Lateral Fluorination (e.g., 3TOV) CH₂=CHCH₂O-Ph(F)₂-C≡C-Ph-C₃H₇45.6168.80.29-4.44This combination demonstrates a powerful design strategy: lateral fluorines induce negative Δε, while the overall molecular structure maintains a high birefringence and a very wide nematic range.[2][7]

Note: Estimated values for the benchmark compound are based on trends observed in similar tolane derivatives, as specific experimental data is not widely published. The primary value of this molecule is as a structural baseline for comparison.

Expert Insights: The Causality Behind Performance

The data presented in the table is not arbitrary; it is a direct reflection of fundamental principles of physical organic chemistry. Understanding these causal links is paramount for predictive material design.

The introduction of the rigid alkyne bridge in the tolane core is a key factor that enhances the nematic mesomorphic temperature range and increases the clearing point temperature compared to more flexible biphenyl analogues.[2] This rigidity contributes to a more stable, ordered nematic phase.

Lateral substituents, such as fluorine, decrease clearing points because they increase the breadth of the molecule, disrupting the efficient side-to-side packing of the molecular cores.[2] However, this disruption is also beneficial as it can lower the melting point and suppress the formation of more ordered (and often undesirable) smectic phases.[5][6]

The dielectric anisotropy (Δε) is governed by the vector sum of the dipole moments of the constituent polar groups within the molecule.

  • Positive Δε: Achieved when a strongly polar group with a dipole moment parallel to the long molecular axis is present (e.g., -CN, -NCS).

  • Negative Δε: Can be engineered by attaching polar groups with strong dipole moments perpendicular to the long axis, such as lateral fluorine atoms. The vector sum of the C-F bond dipoles creates a net dipole moment perpendicular to the main axis, resulting in a negative Δε.[2][7]

Caption: Impact of molecular modifications on key LC properties.

Experimental Protocols for Liquid Crystal Characterization

To ensure scientific integrity, all claims about material performance must be backed by rigorous, reproducible experimental data. The following are standard protocols for characterizing the key properties of tolane liquid crystals.

Phase Transition Analysis: DSC and Polarized Optical Microscopy (POM)

Causality: The first step in characterization is to identify the type of liquid crystal phases present and their transition temperatures. DSC measures the heat flow into or out of a sample as a function of temperature, revealing first-order phase transitions (like melting) and second-order transitions (like the nematic-isotropic transition) as distinct thermal events.[13] POM complements this by allowing direct visual identification of the characteristic optical textures of each phase (e.g., the "marbled" or "Schlieren" texture of a nematic phase).[1][13]

Protocol:

  • Sample Preparation: A small amount (2-5 mg) of the LC material is hermetically sealed in an aluminum DSC pan. For POM, a tiny amount is placed on a clean glass slide, covered with a coverslip, and placed on a temperature-controlled hot stage.

  • DSC Measurement:

    • The sample is heated at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase.

    • It is then cooled at the same rate back to the solid phase. This heating/cooling cycle is typically repeated to ensure reproducibility.

    • Phase transition temperatures (melting point, clearing point) are identified as the onset temperatures of the respective peaks in the heat flow curve.[2]

  • POM Observation:

    • The sample on the hot stage is observed through a polarizing microscope while slowly heating.

    • The temperatures at which the optical texture changes are recorded and correlated with the transitions observed in the DSC thermogram.[13]

Birefringence (Δn) Measurement

Causality: Birefringence is measured by creating a planar-aligned LC cell and analyzing the phase retardation of light passing through it. The anisotropic nature of the LC molecules causes the extraordinary and ordinary rays of polarized light to travel at different speeds, creating a phase difference that can be measured with a compensator.

Protocol:

  • Cell Fabrication: A cell is constructed from two parallel glass plates coated with a transparent conductor (ITO) and a polyimide alignment layer. The alignment layer is mechanically rubbed to create microgrooves that induce homogeneous (planar) alignment of the LC molecules. The cell gap (d) is typically between 5 and 20 µm.

  • Cell Filling: The LC material is heated to its isotropic phase and introduced into the cell via capillary action.

  • Measurement:

    • The filled cell is placed in a temperature-controlled stage on a polarizing microscope equipped with a Berek or de Sénarmont compensator.

    • Monochromatic light (e.g., from a 589 nm sodium lamp) is passed through the sample.

    • The phase retardation (R) is measured using the compensator.

    • Birefringence is calculated using the formula: Δn = R / (2πd) , where d is the cell gap.

Dielectric Anisotropy (Δε) Measurement

Causality: Δε is determined by measuring the capacitance of an LC cell in two different molecular orientations: planar and homeotropic. The capacitance is directly related to the dielectric permittivity of the material filling the capacitor.

Protocol:

  • Cell Preparation: Two types of cells are required: a planar-aligned cell (as described for Δn measurement) and a homeotropic-aligned cell (where the alignment layer induces perpendicular orientation of the LC molecules to the substrate).

  • Capacitance Measurement:

    • The capacitance of the empty cell (C_empty) is measured first.

    • The planar-aligned cell is filled with the LC, and its capacitance (C_planar) is measured using an LCR meter at a standard frequency (e.g., 1 kHz). This gives ε⊥ (perpendicular permittivity) via the formula: ε⊥ = C_planar / C_empty .

    • The homeotropic-aligned cell is filled, and its capacitance (C_homeo) is measured. This gives ε∥ (parallel permittivity): ε∥ = C_homeo / C_empty .

  • Calculation: Dielectric anisotropy is the difference: Δε = ε∥ - ε⊥ .

Experimental_Workflow cluster_synthesis Material Preparation cluster_phase Phase Identification cluster_performance Performance Characterization A Synthesis of Tolane Derivative B Differential Scanning Calorimetry (DSC) A->B Determine Transition Temps C Polarized Optical Microscopy (POM) A->C Identify Phase Textures B->C Correlate D Birefringence (Δn) Measurement C->D Confirm Nematic Phase for Cell E Dielectric Anisotropy (Δε) Measurement C->E Confirm Nematic Phase for Cell F Rotational Viscosity (γ1) Measurement C->F Confirm Nematic Phase for Cell

Sources

Validation

A Comparative Guide to the Birefringence of Liquid Crystals for Display Technologies: Evaluating 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

In the ever-evolving landscape of liquid crystal display (LCD) technology, the quest for materials with superior optical properties remains a primary driver of innovation. High birefringence (Δn) is a critical parameter...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of liquid crystal display (LCD) technology, the quest for materials with superior optical properties remains a primary driver of innovation. High birefringence (Δn) is a critical parameter that directly influences key display performance metrics, including response time and power consumption. This guide provides a comprehensive evaluation of the birefringence of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a tolane-based liquid crystal, in the context of its application in LCDs. Through a comparative analysis with established and alternative materials, supported by experimental methodologies, we aim to provide researchers and materials scientists with a thorough understanding of its potential and limitations.

The unique molecular architecture of liquid crystals, characterized by their elongated shape and anisotropic properties, allows them to manipulate the polarization of light when an electric field is applied. Birefringence, the difference between the refractive indices experienced by light polarized parallel (n_e, extraordinary) and perpendicular (n_o, ordinary) to the liquid crystal director, is a direct consequence of this anisotropy. A higher birefringence enables the construction of thinner LCD cells, which in turn leads to faster switching speeds and reduced power consumption, crucial advancements for next-generation displays.[1]

The Significance of Molecular Structure in Birefringence

The birefringence of a liquid crystal is intrinsically linked to its molecular structure. Key contributing factors include the presence of conjugated π-electron systems, the length-to-breadth ratio of the molecule, and the nature of its constituent chemical moieties.[1] Tolane derivatives, such as 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, are of particular interest due to the presence of a carbon-carbon triple bond (ethynyl bridge) connecting two phenyl rings. This triple bond enhances the conjugation of π-electrons along the long molecular axis, significantly increasing the electronic anisotropy and, consequently, the birefringence.[1]

The general principle is that a more extended and polarizable electron cloud along the molecular axis will lead to a larger difference between n_e and n_o. The contribution of individual structural elements to the overall birefringence has been estimated; for instance, a single benzene ring contributes approximately 0.09, while an ethynyl bridge adds about 0.07 to the birefringence value.[1]

BirefringenceMeasurement cluster_prep Sample Preparation cluster_measurement Measurement Procedure cluster_calc Calculation A Fabricate a planar-aligned liquid crystal cell of known thickness (d). B Fill the cell with the liquid crystal sample (e.g., 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene) in its isotropic phase. A->B C Slowly cool the cell to the desired measurement temperature within the nematic phase. B->C D Place the LC cell on the rotating stage of a polarizing optical microscope. C->D E Orient the rubbing direction of the cell at 45° to the polarizer and analyzer axes. D->E F Insert a Berek compensator into the optical path. E->F G Adjust the compensator to achieve optical extinction (minimum light transmission). F->G H Record the retardation value (Γ) from the compensator's calibrated scale. G->H I Calculate birefringence using the formula: Δn = (Γ * λ) / (360 * d) H->I

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Diarylacetylenes: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This is particularly true for diarylacetylenes, a class of molecules with significant applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This is particularly true for diarylacetylenes, a class of molecules with significant applications in materials science, medicinal chemistry, and organic electronics. The presence of impurities can drastically alter the physicochemical and biological properties of these compounds, leading to unreliable experimental data and potentially compromising their efficacy and safety in therapeutic applications.

This guide provides an in-depth comparative analysis of the most common and effective techniques for the purification of diarylacetylenes. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of each method, offer expert insights gleaned from practical experience, and provide the necessary data to help you select the optimal purification strategy for your specific research needs.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for the separation and purification of organic compounds.[1][2] It operates on the principle of differential adsorption of components of a mixture onto a solid stationary phase, while a liquid mobile phase facilitates their movement.[2][3] For diarylacetylenes, which are often non-polar to moderately polar, silica gel is the most common stationary phase.[1][3]

Causality Behind Experimental Choices

The choice of solvent system (mobile phase) is critical for a successful separation. A solvent system with too high a polarity will cause all compounds to elute quickly with little to no separation. Conversely, a solvent system with too low a polarity will result in very slow elution and broad, poorly resolved peaks. The ideal solvent system is one that provides a good separation of the desired diarylacetylene from its impurities, typically aiming for a retention factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the target compound.

Experimental Protocol: Flash Column Chromatography of a Crude Diarylacetylene Mixture
  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.[4]

  • Column Packing: The slurry is carefully poured into a glass column, and the solvent is allowed to drain, creating a packed bed of silica gel.[4] It is crucial to avoid air bubbles and cracks in the packed bed, as these will lead to poor separation.

  • Sample Loading: The crude diarylacetylene mixture is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase (a solvent or mixture of solvents) is passed through the column.[1] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained longer by the silica gel.[2]

  • Fraction Collection: The eluent is collected in a series of fractions.[5]

  • Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure diarylacetylene.[1][5]

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified diarylacetylene.[5]

Workflow for Column Chromatography Purification.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful purification technique for solids that relies on the difference in solubility of a compound and its impurities in a particular solvent at different temperatures. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly.[6][7] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[8]

Causality Behind Experimental Choices

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the diarylacetylene sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolve the impurities well at all temperatures or not at all.

  • Not react with the diarylacetylene.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly used solvent systems for the recrystallization of diarylacetylenes include hexane/acetone and hexane/tetrahydrofuran (THF).[9]

Experimental Protocol: Recrystallization of a Diarylacetylene
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the impure diarylacetylene in a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.[6] Continue adding small portions of the hot solvent until the diarylacetylene is completely dissolved.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered to remove them. This step must be done quickly to prevent premature crystallization.[7]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[6][7] Slow cooling is crucial for the formation of large, pure crystals.[7] The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Workflow for Recrystallization Purification.

Sublimation: Purification in the Vapor Phase

Sublimation is a phase transition where a substance changes directly from a solid to a gas without passing through a liquid phase.[10][11] This technique is particularly useful for purifying volatile solids.[12] The impure solid is heated under reduced pressure, causing the desired compound to sublime.[12] The resulting vapor then condenses as a pure solid on a cooled surface, leaving the non-volatile impurities behind.[10][12]

Causality Behind Experimental Choices

Sublimation is effective for diarylacetylenes that have a sufficiently high vapor pressure and are thermally stable. The efficiency of the process depends on the difference in vapor pressures between the diarylacetylene and its impurities.[11] Applying a vacuum lowers the temperature required for sublimation, which is beneficial for heat-sensitive compounds.[11][13]

Experimental Protocol: Sublimation of a Diarylacetylene
  • Apparatus Setup: The impure diarylacetylene is placed in a sublimation apparatus, which consists of a vessel that can be heated and a "cold finger" that is cooled, typically with circulating water.

  • Vacuum Application: The apparatus is evacuated to a low pressure.

  • Heating: The vessel containing the impure solid is gently heated.

  • Sublimation and Deposition: The diarylacetylene sublimes and the vapor travels to the cold finger, where it deposits as a pure solid.[12]

  • Collection: After the sublimation is complete, the apparatus is cooled, the vacuum is released, and the purified crystals are carefully scraped from the cold finger.

Comparative Analysis of Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Purity
Column Chromatography Differential adsorptionVersatile for a wide range of compounds; can separate complex mixtures.[2]Time-consuming; requires large volumes of solvent; can be difficult to scale up.[1]>95%
Recrystallization Differential solubilityCan yield very high purity products; relatively inexpensive and easy to perform.[14]Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[7]>99%
Sublimation Difference in vapor pressureSolvent-free method, minimizing waste and potential for solvent contamination[11][15]; effective for volatile solids.[12]Only applicable to compounds that sublime; may not be effective for separating compounds with similar vapor pressures.>99.5%

Purity Assessment: The Final Verdict

The purity of the final diarylacetylene product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound by separating it from its impurities.[16][17] It offers high sensitivity for detecting and quantifying trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified diarylacetylene and for detecting the presence of impurities.[18] NMR provides a rapid and non-destructive analysis.

Choosing the Right Technique: A Decision Framework

The selection of the most appropriate purification technique depends on several factors, including the nature of the diarylacetylene and its impurities, the scale of the purification, and the desired level of purity.

G start Crude Diarylacetylene is_solid Is the crude product a solid? start->is_solid is_volatile Is the compound volatile and thermally stable? complex_mixture Is it a complex mixture? is_volatile->complex_mixture No sublimation Sublimation is_volatile->sublimation Yes is_solid->is_volatile Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Liquid) recrystallization Recrystallization complex_mixture->recrystallization No complex_mixture->column_chromatography Yes end_node Pure Diarylacetylene sublimation->end_node recrystallization->end_node column_chromatography->end_node

Decision framework for selecting a purification technique.

References

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Deshmukh, R., & Patil, S. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1234. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Reddy, B. V. S., et al. (2015). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry, 13(28), 7705-7708. [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]

  • BYJU'S. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • JoVE. (2017, September 6). Sublimation: Concept, Purification of Ferrocene, Applications. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. [Link]

  • Chemistry For Everyone. (2025, June 27). What Is Sublimation Purification?. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Organic Lab Techniques. (2022, February 12). Column Chromatography. YouTube. [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield. YouTube. [Link]

  • innovation.world. (n.d.). Purification By Sublimation. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Winthrop University. (n.d.). Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. [Link]

  • National Center for Biotechnology Information. (2010, July 21). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. [Link]

Sources

Validation

A Guide to the Spectroscopic Cross-Validation of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. For molecules such as 1-Butyl-4-((4-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. For molecules such as 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a diarylalkyne with potential applications in organic electronics and as a building block in medicinal chemistry, comprehensive spectroscopic analysis is not merely a procedural step but a fundamental necessity for establishing identity, purity, and ultimately, function.

The Imperative of Orthogonal Data Correlation

The core principle of spectroscopic cross-validation lies in the use of multiple, independent analytical techniques to corroborate a single molecular structure. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the proposed structure be confirmed with a high degree of confidence. For 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_techniques Spectroscopic Techniques cluster_information Structural Information Derived cluster_validation Cross-Validation H_NMR ¹H NMR Proton_Env Proton Environment (Chemical Shift, Integration, Multiplicity) H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone (Number and Type of Carbons) C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation M [C₁₉H₂₀O]⁺˙ m/z = 264 F1 [M - C₃H₇]⁺ m/z = 221 M->F1 - •C₃H₇ F2 [M - OCH₃]⁺ m/z = 233 M->F2 - •OCH₃ F3 [M - C₄H₉]⁺ m/z = 207 M->F3 - •C₄H₉

Comparative

Benchmarking the Performance of Tolane-Based Organic Electronic Devices: A Comparative Guide for Researchers

A Senior Application Scientist's In-Depth Technical Guide Introduction To researchers, scientists, and professionals in drug development, the exploration of novel organic semiconductors is paramount for advancing electro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction

To researchers, scientists, and professionals in drug development, the exploration of novel organic semiconductors is paramount for advancing electronic and biomedical technologies. 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a member of the tolane (diphenylacetylene) family, presents an intriguing molecular architecture. Its rigid, conjugated core, flanked by solubilizing and electron-donating groups, suggests its potential utility in a variety of organic electronic devices. However, a comprehensive review of the scientific literature reveals a conspicuous absence of experimental data on the performance of devices specifically incorporating this molecule.

This guide, therefore, takes a necessary and practical approach. In the absence of direct performance metrics for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, we will benchmark its potential performance by examining structurally analogous tolane derivatives that have been reported in the literature. This comparative analysis will provide a valuable framework for researchers considering the synthesis and application of this and similar molecules. We will delve into the key performance indicators for Organic Thin-Film Transistors (OTFTs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs), presenting experimental data from related compounds and placing them in context with established high-performance materials. Furthermore, this guide provides detailed, self-validating experimental protocols to empower researchers to conduct their own reproducible investigations.

The Scientific Rationale: Structure-Property Relationships in Tolane Derivatives

The promise of tolane derivatives in organic electronics stems from their inherent molecular structure. The linear, rigid acetylene bridge facilitates π-orbital overlap and intramolecular charge transport. The phenyl rings at either end of the acetylene linker can be readily functionalized, allowing for the fine-tuning of electronic properties.[1] For instance, the introduction of electron-donating groups, such as the methoxy and butyl groups in our target molecule, can raise the Highest Occupied Molecular Orbital (HOMO), potentially improving hole injection from common electrodes like gold. Conversely, the incorporation of electron-withdrawing groups, such as cyano moieties, can lower the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport.[2][3] This ability to tune the electronic landscape is a cornerstone of molecular engineering in organic electronics.[4]

Section 1: Organic Thin-Film Transistors (OTFTs)

OTFTs are fundamental components of flexible and printed electronics. The performance of an OTFT is primarily characterized by its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Benchmarking with Tolane Analogs and Standard Materials

While data for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is unavailable, studies on other substituted diphenylacetylene molecules provide valuable insights. For instance, phenanthrene-based molecules with alkoxy substituents have demonstrated promising p-type (hole-transporting) characteristics.[5] We will compare these with well-established p-type materials like Pentacene and Poly(3-hexylthiophene) (P3HT).

Table 1: Comparative Performance of p-type OTFT Materials

Material ClassSpecific Compound/PolymerHole Mobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition MethodReference
Tolane Analog Heterocycles-flanked alkoxyphenanthrene0.8510⁸Spin-coating[5]
Tolane Analog 2,7-divinyl[6]benzothieno[3,2-b]benzothiopheneup to 0.4> 10⁶Vacuum deposition[7]
Benchmark Pentacene~1.0> 10⁶Vacuum deposition[8]
Benchmark Poly(3-hexylthiophene) (P3HT)0.01 - 0.110⁵ - 10⁶Spin-coating[9][10]
Benchmark diF-TES-ADT:PS blend1.62> 10⁶Blade-coating[11]

Note: Performance metrics are highly dependent on device architecture, processing conditions, and measurement techniques.

Experimental Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT

This protocol describes a standard method for fabricating and testing OTFTs, which can be adapted for novel small molecules like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

A. Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.

  • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of dry nitrogen and bake at 120°C for 20 minutes to remove residual moisture.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the interface for organic semiconductor deposition. A common choice is octadecyltrichlorosilane (OTS). This is typically done by vapor deposition or solution immersion.

B. Active Layer Deposition:

  • Dissolve the organic semiconductor (e.g., 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene) in a high-purity organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.

  • Deposit the active layer onto the treated substrate. For small molecules, thermal evaporation under high vacuum (<10⁻⁶ Torr) is often preferred to achieve highly ordered crystalline films. Alternatively, solution-based methods like spin-coating can be used for rapid screening.[10]

    • Spin-coating: Apply the solution to the substrate and spin at 2000-4000 rpm for 60 seconds. Follow with annealing on a hotplate (e.g., at 80-120°C) to remove residual solvent and improve film morphology.

C. Electrode Deposition:

  • Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.

  • Thermally evaporate 50 nm of gold (Au) through the shadow mask. A thin adhesion layer of chromium or titanium (2-5 nm) may be used. The channel length (L) and width (W) are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

D. Characterization:

  • Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum using a semiconductor parameter analyzer.

  • Measure the output characteristics (ID vs. VD) at various gate voltages (VG).

  • Measure the transfer characteristics (ID vs. VG) at a fixed drain voltage (VD) in both the linear and saturation regimes.

  • Calculate the field-effect mobility in the saturation regime using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

  • Determine the on/off ratio from the transfer curve as the ratio of the maximum to the minimum drain current.

  • Extract the threshold voltage (Vth) by extrapolating the linear portion of the √(ID) vs. VG plot to ID = 0.

OTFT_Fabrication cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_char Characterization Start Si/SiO₂ Wafer Clean Solvent Cleaning Start->Clean Bake Moisture Removal Clean->Bake SAM OTS Surface Treatment Bake->SAM ActiveLayer Active Layer Deposition (Spin-coating/Evaporation) SAM->ActiveLayer Electrodes Au Electrode Deposition (Thermal Evaporation) ActiveLayer->Electrodes Electrical Electrical Measurement (Parameter Analyzer) Electrodes->Electrical Analysis Parameter Extraction (µ, I_on/I_off, V_th) Electrical->Analysis

Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OTFT.

Section 2: Organic Light-Emitting Diodes (OLEDs)

OLEDs are at the forefront of display and solid-state lighting technologies. Key performance metrics include External Quantum Efficiency (EQE), luminance (measured in cd/m²), and emission color (defined by CIE coordinates).

Benchmarking with Tolane Analogs and Emitter Types

The rigid structure of tolane derivatives can lead to high photoluminescence quantum yields, making them potential candidates for OLED emitters. Cyano-substituted oligo(p-phenylene vinylene)s, which share some structural similarities with functionalized tolanes, have been investigated for their emissive properties.[3] We will compare their potential against high-performance fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 2: Comparative Performance of OLED Emitters

Emitter ClassSpecific CompoundMax. EQE (%)Emission ColorHost MaterialReference
Tolane Analog Cyano-substituted TPE Derivative (SFC)1.37 (non-doped)Yellow-GreenNone[2]
Fluorescent Anthracene Derivative (ICz‐An‐PPI)5.41 (non-doped)Deep BlueNone[12]
TADF MR-TADF Emitter (5-DABNA derivative)32.48Deep BlueDPEPO[13]
Perovskite QLED CsPbBr₃ Quantum Dots21.63Green-[14]

Note: EQE is highly dependent on the device stack, including host, transport layers, and outcoupling enhancement structures.

Experimental Protocol: Fabrication and Characterization of a Multilayer OLED

A. Substrate and Anode Preparation:

  • Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. The ITO serves as the transparent anode.

  • Clean the substrate as described for OTFTs.

  • Treat the ITO surface with oxygen plasma or UV-ozone to increase its work function and improve hole injection.

B. Organic Layer and Cathode Deposition:

  • Fabricate the device by sequential thermal evaporation of the organic layers and the cathode in a high-vacuum chamber.

  • A typical device stack would be:

    • Hole Injection Layer (HIL): 30 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

    • Hole Transport Layer (HTL): 20 nm of NPD.

    • Emissive Layer (EML): 30 nm of a host material (e.g., CBP) doped with the emitter (e.g., 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene) at a specific concentration (e.g., 6 wt%).

    • Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

    • Cathode: 100 nm of Aluminum (Al).

C. Encapsulation and Characterization:

  • Encapsulate the device in an inert atmosphere using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.

  • Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates.

  • Calculate the External Quantum Efficiency (EQE) from the luminance, current density, and EL spectrum.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (Alq₃) ETL->EIL EML Emissive Layer (Host:Emitter) EML->ETL Light Light Emission EML->Light HTL HTL (NPD) HTL->EML HIL HIL (NPD) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device architecture.

Section 3: Organic Photovoltaics (OPVs)

OPVs offer the potential for low-cost, flexible solar energy conversion. Their performance is judged by the Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Benchmarking with Analogous Materials

The electronic properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene suggest it could function as an electron donor material in a bulk heterojunction (BHJ) OPV. We will compare its potential against the classic P3HT:PCBM system and a high-performance system utilizing a non-fullerene acceptor (NFA).

Table 3: Comparative Performance of OPV Systems

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P3HT PC₆₁BM~4.5~0.6~16~60[6]
PTB7-Th IEICO-4F (NFA)14.3~0.8~25~70[15]
Various Polymers Various NFAs> 18> 0.8> 25> 75[16]

Note: OPV performance is highly sensitive to the morphology of the bulk heterojunction, which is controlled by processing conditions.

Experimental Protocol: Fabrication and Characterization of a BHJ OPV

A. Device Fabrication (Inverted Structure):

  • Start with a patterned ITO-coated glass substrate.

  • Deposit an electron transport layer, for example, a sol-gel derived Zinc Oxide (ZnO) layer, by spin-coating, followed by annealing.

  • Prepare the active layer solution by dissolving the donor (e.g., 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene) and an acceptor (e.g., PC₇₁BM or a non-fullerene acceptor like ITIC) in a common solvent like chlorobenzene, often with a processing additive like 1,8-diiodooctane.

  • Spin-coat the active layer solution on top of the ZnO layer in an inert atmosphere. The film thickness and morphology are critical and are controlled by the spin speed and solvent evaporation rate.

  • Deposit a hole transport layer, such as Molybdenum Oxide (MoO₃), by thermal evaporation.

  • Finally, thermally evaporate the top electrode, typically 100 nm of Silver (Ag).

B. Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • From the J-V curve, extract the key parameters: Voc, Jsc, and FF.

  • Calculate the PCE using the formula: PCE = (Voc * Jsc * FF) / Pin, where Pin is the incident power density of the simulated sunlight.

  • Measure the External Quantum Efficiency (EQE) spectrum to determine the device's spectral response.

OPV_Workflow cluster_fab Device Fabrication cluster_test Performance Testing ITO ITO Substrate ETL ZnO ETL (Spin-coating) ITO->ETL Active BHJ Active Layer (Spin-coating) ETL->Active HTL MoO₃ HTL (Evaporation) Active->HTL Electrode Ag Electrode (Evaporation) HTL->Electrode JV J-V Measurement (AM 1.5G) Electrode->JV EQE EQE Spectroscopy Electrode->EQE

Caption: Fabrication and testing workflow for an inverted bulk heterojunction organic solar cell.

Conclusion and Future Outlook

While direct experimental evidence for the performance of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in electronic devices remains to be reported, this guide provides a robust framework for its evaluation. By benchmarking against structurally similar tolane derivatives and established high-performance materials, we can hypothesize that this molecule likely possesses p-type semiconducting properties suitable for OTFT applications. Its rigid, fluorescent core also suggests potential as an emissive material in OLEDs, although significant molecular engineering would be required to compete with state-of-the-art TADF emitters.

The detailed experimental protocols provided herein are intended to serve as a starting point for researchers to explore the true potential of this and other novel tolane derivatives. The path forward requires the synthesis of high-purity material and its systematic incorporation into the device architectures described. Through such rigorous, reproducible experimentation, the scientific community can collectively build the knowledge base necessary to unlock the next generation of organic electronic materials.

References

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  • Zhang, G., Zhao, Z., Lu, P., & Tang, B. Z. (2018). Cyano-substituted oligo (p-phenylene vinylene) derivatives with aggregation-induced enhanced emissions and mechanofluorochromic luminescence. Molecules, 23(9), 2329.
  • DeLongchamp, D. M., Vogel, B. M., Jung, Y., Gurau, M. C., Richter, C. A., Kirillov, O. A., ... & Lin, E. K. (2005). High-performance, airbrushed organic thin film transistors. Applied Physics Letters, 86(9), 092103.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

This guide provides detailed procedures for the proper disposal of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a specialized organic compound utilized in advanced research and development. Adherence to these protocols i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the proper disposal of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a specialized organic compound utilized in advanced research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is directed at researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The causality behind these rigorous disposal protocols stems from the compound's chemical structure, which includes an aromatic ether and a disubstituted alkyne. Aromatic ethers can pose a risk of peroxide formation over time, while the overall hazardous nature of novel organic compounds necessitates a cautious approach to waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is not widely available in public domains, an analysis of its constituent functional groups and structurally similar compounds allows for a presumptive hazard assessment. The presence of a methoxybenzene group suggests that precautions similar to those for anisole and related ethers should be taken.[4] Furthermore, an SDS for the related compound 1-ethynyl-4-methoxybenzene indicates the need to avoid dust formation, inhalation of vapors, and contact with skin and eyes.[5]

Assumed Hazard Profile:

Hazard ClassPotential RisksRecommended Precautions
Health Hazards May cause skin and eye irritation.[6][7] Potential for respiratory irritation if inhaled.[5] Long-term toxicological properties are unknown.Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood.[8]
Physical Hazards As an organic compound, it is likely combustible. The alkyne moiety is an energetic functional group.Store away from heat, sparks, and open flames.[4]
Environmental Hazards Unknown, but should be assumed to be harmful to aquatic life.[7] Prevent release to the environment.Do not dispose of down the drain or in general waste.[2]

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for handling any chemical of unknown or partially known toxicity.[9]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene must be handled as hazardous waste.[3][10] The following step-by-step protocol is designed to ensure a self-validating system of safety and compliance.

Step 1: Waste Segregation and Collection

  • Initial Segregation: Do not mix 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11] Incompatible chemicals can react violently if mixed.

  • Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a designated, compatible hazardous waste container. The container must be made of a material that will not react with the chemical.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and properly labeled liquid hazardous waste container. Be mindful of the solvent used and segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be considered hazardous waste and disposed of accordingly.[11]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene," and the approximate quantity.[2] The date of accumulation should also be clearly marked.

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept securely closed except when adding waste.[12] Containers should not be filled beyond 90% capacity to allow for expansion.[12]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[8]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[13]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste hauler. This typically includes a hazardous waste manifest.[13]

The following diagram illustrates the logical workflow for the disposal of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container Containment store Store in Designated Satellite Accumulation Area container->store inspect Regularly Inspect Container store->inspect contact_ehs Contact EHS for Pickup store->contact_ehs When Full or Timed Out document Complete Waste Manifest contact_ehs->document end End: Professional Disposal document->end Regulatory Compliance

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
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1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
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